molecular formula CuHI B8608493 Copper(I) iodide

Copper(I) iodide

Número de catálogo: B8608493
Peso molecular: 191.46 g/mol
Clave InChI: CZZBXGOYISFHRY-UHFFFAOYSA-N
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Descripción

Copper(I) iodide is a useful research compound. Its molecular formula is CuHI and its molecular weight is 191.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

CuHI

Peso molecular

191.46 g/mol

Nombre IUPAC

copper;hydroiodide

InChI

InChI=1S/Cu.HI/h;1H

Clave InChI

CZZBXGOYISFHRY-UHFFFAOYSA-N

SMILES canónico

[Cu].I

Origen del producto

United States

Foundational & Exploratory

Synthesis of Copper(I) Iodide from Copper(II) Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Copper(I) Iodide (CuI) from Copper(II) Sulfate (B86663) (CuSO₄). It covers the underlying chemical principles, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a versatile inorganic compound with significant applications in various fields, including organic synthesis, materials science, and as a dietary supplement in animal feed. Its synthesis from readily available copper(II) sulfate is a common and important laboratory and industrial process. This guide focuses on the reductive precipitation method, a robust and widely used approach.

Chemical Principles and Reaction Mechanisms

The synthesis of this compound from copper(II) sulfate is a redox reaction. Copper(II) ions (Cu²⁺) are reduced to copper(I) ions (Cu⁺), while iodide ions (I⁻) are oxidized to iodine (I₂).[1][2] The initially formed copper(II) iodide (CuI₂) is unstable and rapidly decomposes to the more stable this compound and elemental iodine.[3]

The overall reaction can be summarized as follows:

2CuSO₄ + 4KI → 2CuI(s) + I₂ + 2K₂SO₄ [4]

However, the formation of free iodine (I₂) is often undesirable as it can contaminate the final product. To prevent this, a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), is introduced.[5][6] Sodium thiosulfate reacts with the liberated iodine to form sodium tetrathionate (B1226582) (Na₂S₄O₆) and sodium iodide (NaI), effectively removing the iodine from the reaction mixture.[5]

The reaction with the reducing agent is:

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ [5]

Therefore, the complete balanced equation for the synthesis in the presence of sodium thiosulfate is:

2CuSO₄·5H₂O + 4KI + 2Na₂S₂O₃·5H₂O → 2CuI(s) + 2K₂SO₄ + Na₂S₄O₆ + 2NaI + 20H₂O [5]

This process yields a dense, white precipitate of this compound.[5]

Quantitative Data

The following table summarizes typical reactant quantities and expected yields for the synthesis of this compound. These values are derived from various experimental protocols and can be scaled as needed.

Reactant / ProductMolar Mass ( g/mol )Typical Mass (g)Typical MolesMolar Ratio (to CuSO₄·5H₂O)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.681.00 - 3.000.004 - 0.0121
Potassium Iodide (KI)166.001.33 - 4.550.008 - 0.0272
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)248.181.16 - 3.500.0047 - 0.0141
This compound (CuI)190.45--1 (Theoretical)

Note: The exact quantities can be adjusted based on the desired scale of the reaction. The ratios are crucial for ensuring complete reaction and minimizing impurities.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

4.1. Materials and Reagents

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium iodide (KI)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Distilled or deionized water

  • Ethanol

  • Diethyl ether (optional, for faster drying)

4.2. Equipment

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or desiccator

4.3. Procedure

  • Preparation of Solutions:

    • Solution A: Dissolve a specified amount of copper(II) sulfate pentahydrate in distilled water. For example, dissolve 3.0 g of CuSO₄·5H₂O in 20 mL of water.[3]

    • Solution B: In a separate beaker, dissolve the stoichiometric amount of potassium iodide in a minimal amount of distilled water. For instance, dissolve 4.55 g of KI in 12 mL of water.[3]

  • Reaction:

    • Place Solution A on a magnetic stirrer and begin stirring.

    • Slowly add Solution B to Solution A with continuous and rapid stirring.[5] A brownish precipitate will form due to the initial formation of iodine.[1]

    • Add the required amount of sodium thiosulfate pentahydrate (e.g., 3.5 g) to the reaction mixture while continuing to stir.[3] The brown color will disappear, and a dense white precipitate of this compound will form.[5]

  • Isolation and Purification:

    • Allow the precipitate to settle for approximately 15 minutes.[3]

    • Collect the white precipitate by vacuum filtration using a Büchner funnel and filter paper.[5]

    • Wash the precipitate sequentially with small portions of distilled water, followed by ethanol, and finally with diethyl ether to facilitate drying.[5]

  • Drying and Storage:

    • Carefully transfer the filtered product to a pre-weighed watch glass.

    • Dry the product in a low-temperature oven (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.

    • Store the final product in a tightly sealed, light-protected container, as this compound can be sensitive to light.[7]

Visualizations

5.1. Reaction Pathway

ReactionPathway CuSO4 Copper(II) Sulfate (CuSO₄) CuI2_intermediate Unstable Intermediate (CuI₂) CuSO4->CuI2_intermediate Initial Reaction K2SO4_product Potassium Sulfate (K₂SO₄) KI Potassium Iodide (KI) KI->CuI2_intermediate Initial Reaction CuI_product This compound (CuI) CuI2_intermediate->CuI_product Decomposition I2_intermediate Iodine (I₂) CuI2_intermediate->I2_intermediate Decomposition NaI_product Sodium Iodide (NaI) I2_intermediate->NaI_product Reduction of Iodine Na2S4O6_product Sodium Tetrathionate (Na₂S₄O₆) I2_intermediate->Na2S4O6_product Reduction of Iodine Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->NaI_product Reduction of Iodine Na2S2O3->Na2S4O6_product Reduction of Iodine

Caption: Chemical reaction pathway for the synthesis of CuI.

5.2. Experimental Workflow

ExperimentalWorkflow start Start prep_sol_A Prepare CuSO₄ Solution (A) start->prep_sol_A prep_sol_B Prepare KI Solution (B) start->prep_sol_B mix Mix Solutions A and B (with stirring) prep_sol_A->mix prep_sol_B->mix add_thiosulfate Add Na₂S₂O₃ (with stirring) mix->add_thiosulfate settle Allow Precipitate to Settle add_thiosulfate->settle filter Vacuum Filtration settle->filter wash Wash with H₂O, Ethanol, Ether filter->wash dry Dry the Product wash->dry end End: Pure CuI dry->end

Caption: Step-by-step experimental workflow for CuI synthesis.

Conclusion

The synthesis of this compound from copper(II) sulfate via reductive precipitation is a reliable and efficient method. By carefully controlling the stoichiometry and utilizing a reducing agent such as sodium thiosulfate, a high-purity product can be obtained. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals requiring a consistent and reproducible synthesis of this important compound.

References

A Technical Guide to the Physical and Chemical Properties of Cuprous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cuprous iodide (CuI), an inorganic compound with the chemical formula CuI, is a versatile material with significant applications ranging from organic synthesis and catalysis to materials science.[1] In its pure form, it is a white solid, though it often appears tan or brownish due to the facile oxidation of the iodide anion to iodine.[1][2] As a p-type semiconductor, its unique electronic and structural properties make it an invaluable tool for researchers, particularly in the development of novel synthetic methodologies and advanced materials.[1][3] This guide provides an in-depth overview of the core physical and chemical properties of cuprous iodide, detailed experimental protocols, and visualizations of key processes relevant to professionals in research and drug development.

Physical Properties

The fundamental physical characteristics of cuprous iodide are summarized below, providing a quantitative basis for its application in various experimental settings.

Table 1: General Physical Properties of Cuprous Iodide

Property Value
Chemical Formula CuI[1][4]
Molar Mass 190.45 g/mol [1][5]
Appearance White crystalline solid[1][5]
Odor Odorless[1]
Density 5.62 - 5.67 g/cm³[1][5][6]
Melting Point 605 - 606 °C[1][5][6]
Boiling Point 1290 °C (decomposes)[1][5][6]
Vapor Pressure 10 mm Hg at 656 °C[1][7]
Refractive Index (n_D) 2.346[1][7]
Solubility Product (K_sp) 1.27 x 10⁻¹²[1][5]

| Magnetic Susceptibility (χ) | -63.0·10⁻⁶ cm³/mol[1] |

1.1. Crystal Structure

Cuprous iodide exhibits a rich phase diagram, existing in several distinct crystalline forms depending on the temperature.[1] This polymorphism is a critical aspect of its material properties.

  • γ-CuI: Below 390 °C, CuI adopts a cubic zincblende (sphalerite) structure.[1][2][8]

  • β-CuI: Between 390 °C and 440 °C, it transitions to a hexagonal wurtzite structure.[1][2][8]

  • α-CuI: Above 440 °C, it assumes a cubic rock salt structure.[1][2]

In both the zincblende and wurtzite phases, the copper and iodide ions are tetrahedrally coordinated, with a Cu-I bond distance of approximately 2.338 Å.[1][2]

G Y_CUI γ-CuI (Zincblende, Cubic) B_CUI β-CuI (Wurtzite, Hexagonal) Y_CUI->B_CUI 390 °C A_CUI α-CuI (Rock Salt, Cubic) B_CUI->A_CUI 440 °C MELT Melt A_CUI->MELT 606 °C

Phase transitions of CuI with increasing temperature.

1.2. Solubility

The solubility of cuprous iodide is highly dependent on the solvent system. It is practically insoluble in water and dilute acids due to its high lattice energy.[5][9] However, it readily dissolves in solutions containing complexing agents.

Table 2: Solubility of Cuprous Iodide in Various Solvents

Solvent Solubility Mechanism / Notes
Water 0.000042 g/100 mL[1] Very poorly soluble.
Dilute Acids Insoluble[1][9]
Ethanol Insoluble[9]
Acetone Insoluble[10]
Ammonia (aq) Soluble[9] Forms soluble ammine complexes.
Potassium Iodide (aq) Soluble[2][9] Forms the soluble linear complex anion [CuI₂]⁻.[2]
Sodium Thiosulfate (B1220275) (aq) Soluble[9] Forms soluble thiosulfate complexes.
Potassium Cyanide (aq) Soluble[9] Forms soluble cyanide complexes.
Acetonitrile Soluble (3.52 g/100g at 18°C)[1][10] Forms various coordination complexes.[1]

| Pyridine | Soluble (1.74 g/100g at 25°C)[10] | |

Chemical Properties

2.1. Reactivity and Stability

Cuprous iodide is stable in light and air, although samples can discolor over time due to the slow oxidation of iodide to iodine.[2][9] It is considered less photosensitive than cuprous chloride or bromide.[11] The copper atom exists in the +1 oxidation state.[12][13]

Key reactions include:

  • Decomposition: It is decomposed by concentrated sulfuric acid and nitric acid.[9][14]

  • Disproportionation: In aqueous solution, the Cu⁺ ion can disproportionate into Cu(0) and Cu(II). However, this is largely prevented by the extremely low solubility of CuI.[5]

  • Reaction with Mercury: CuI reacts with mercury vapor to form the distinctively brown-colored copper(I) tetraiodomercurate(II), a reaction historically used for mercury detection.[1] 4 CuI + Hg → Cu₂[HgI₄] + 2 Cu

2.2. Role in Catalysis

Cuprous iodide is a cornerstone catalyst in modern organic synthesis, prized for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[14][15]

  • Sonogashira Coupling: CuI serves as an essential co-catalyst with a palladium complex in the Sonogashira coupling, a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][15] The role of CuI is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]

  • Ullmann Condensation: It is a key reagent for Ullmann-type reactions, which are used to form C-N, C-O, and C-S bonds.[14][15]

  • Other Reactions: CuI also finds use in other transformations, including the Finkelstein reaction for converting aryl bromides to the more reactive aryl iodides, and in "click chemistry" for the synthesis of 1,2,3-triazoles.[1][14][15]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Product_complex Ar-C≡C-R | Pd(II)L₂ | CuX Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination CuI CuI Cu_acetylide R-C≡C-Cu CuI->Cu_acetylide R-C≡C-H, Base Cu_acetylide->CuI + Pd Complex

Catalytic cycle of the Sonogashira coupling.

Experimental Protocols

3.1. Synthesis of Cuprous Iodide

This protocol describes a common laboratory method for synthesizing CuI via the reductive precipitation from a copper(II) salt. The use of sodium thiosulfate prevents the formation of elemental iodine as a byproduct.[16][17]

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Potassium iodide (KI)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare Solution A: Dissolve 2.0 g of CuSO₄·5H₂O in 10 mL of deionized water in a 100 mL beaker with constant stirring.

  • Prepare Solution B: In a separate beaker, dissolve 1.3 g of KI and 2.3 g of Na₂S₂O₃·5H₂O in 10 mL of deionized water.[17]

  • Precipitation: Add Solution B dropwise to Solution A with vigorous and constant stirring. A dense, white precipitate of CuI will form immediately.

  • Digestion: After the addition is complete, add an additional 20 mL of deionized water to the suspension and continue stirring for 10-15 minutes to ensure the reaction is complete.[16][17]

  • Isolation: Allow the precipitate to settle for 5 minutes, then collect the solid by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with three small portions (5 mL each) of deionized water, followed by ethanol, and finally diethyl ether to facilitate drying.[16]

  • Drying: Dry the purified white powder in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to yield the final product.

G cluster_solutions Reactant Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Drying CuSO4 Dissolve CuSO₄·5H₂O in H₂O (Solution A) Mix Add Solution B to A (Dropwise with Stirring) CuSO4->Mix KI_Na2S2O3 Dissolve KI & Na₂S₂O₃·5H₂O in H₂O (Solution B) KI_Na2S2O3->Mix Filter Collect Precipitate (Suction Filtration) Mix->Filter Wash Wash Solid with: 1. H₂O 2. Ethanol 3. Ether Filter->Wash Dry Dry Product Wash->Dry Product Pure CuI Powder Dry->Product

Experimental workflow for the synthesis of CuI.

3.2. Purification of Cuprous Iodide

Crude CuI can be purified by taking advantage of the formation of the soluble diiodocuprate(I) complex.[2][18]

Procedure:

  • Dissolve the crude CuI in a minimal amount of a hot (e.g., 70 °C), saturated aqueous solution of potassium iodide with stirring.[17][18]

  • Once dissolved, perform a hot filtration to remove any insoluble impurities.

  • Pour the clear, hot filtrate into a large volume of cold deionized water with vigorous stirring.[18]

  • The dilution causes the [CuI₂]⁻ complex to decompose, reprecipitating pure, colorless CuI.[2]

  • Collect the purified precipitate by filtration, wash with water, ethanol, and ether, and dry as described in the synthesis protocol.

3.3. Spectrophotometric Analysis for Purity

The purity of a CuI sample can be determined by quantifying its copper content using UV-Vis spectrophotometry.

Principle: The Cu(I) in the sample is oxidized to Cu(II) and complexed with an agent like cuprizone (B1210641) in a basic solution (pH 8-9).[17] This Cu(II)-cuprizone complex has a strong, characteristic absorbance peak (around 600 nm). By comparing the sample's absorbance to a calibration curve generated from standard copper solutions, the concentration and thus the purity of the original CuI sample can be accurately determined using the Beer-Lambert law.[17]

References

Copper(I) Iodide Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of copper(I) iodide (CuI) in various organic solvents. This information is critical for professionals in chemical research and drug development, where CuI is a vital reagent and catalyst in a multitude of synthetic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Understanding its solubility is paramount for reaction optimization, catalyst delivery, and product purification.

Quantitative Solubility Data

The solubility of this compound in organic solvents is highly dependent on the nature of the solvent, particularly its polarity and coordinating ability. The following table summarizes the available quantitative data for the solubility of CuI in several common organic solvents.

SolventChemical FormulaSolubility ( g/100 g of solvent)Temperature (°C)
Acetonitrile (B52724)CH₃CN3.5218
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO0.930
PyridineC₅H₅N1.7425
Methyl AcetateCH₃COOCH₃SolubleNot specified
Acetone(CH₃)₂COInsolubleNot specified
Carbon DisulfideCS₂InsolubleNot specified
Methylene IodideCH₂I₂Practically insolubleNot specified

Data sourced from various chemical databases and literature.[3]

It is important to note that this compound's dissolution in coordinating solvents like acetonitrile is not a simple physical process. It often involves the formation of various coordination complexes, which can influence the solubility and the nature of the dissolved species.[4][5] For instance, in acetonitrile, CuI is known to form diverse complexes.[4]

Experimental Protocol: Determination of this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the equilibrium concentration method. This method involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a given temperature.

Materials:

  • This compound (CuI), high purity

  • Anhydrous organic solvent of interest

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or inductively coupled plasma mass spectrometry - ICP-MS) or other quantitative analytical instrumentation.

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The excess solid is crucial to ensure that saturation is reached.

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature.

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration plateaus). A typical equilibration time is 24-48 hours.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-ICP-MS, to determine the concentration of copper.

    • Prepare a series of standard solutions of known CuI concentrations in the same solvent to generate a calibration curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

Key Signaling Pathways and Experimental Workflows

Ullmann Condensation: A Key Application of this compound

This compound is a cornerstone catalyst in Ullmann condensation reactions, which are vital for the formation of C-N, C-O, and C-S bonds.[6] These reactions are extensively used in the synthesis of pharmaceuticals and other complex organic molecules. The generalized mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reductive elimination to form the desired product and regenerate the catalyst.

Ullmann_Condensation cluster_cat Catalytic Cycle Cu(I)L Cu(I) Catalyst Cu(III)_intermediate Cu(III) Intermediate Ar-Cu(L)-Nu Cu(I)L->Cu(III)_intermediate Ar-X Aryl Halide Ar-X->Cu(I)L Oxidative Addition Nu-H Nucleophile (Amine, Alcohol, Thiol) Nu-H->Cu(III)_intermediate Base Base Base->Cu(III)_intermediate Product Ar-Nu Cu(III)_intermediate->Product Reductive Elimination HX HX

Figure 1: Generalized catalytic cycle of the Ullmann condensation reaction.

Experimental Workflow for Solubility Determination

The process of determining the solubility of this compound can be systematically visualized to ensure all critical steps are followed for accurate and reproducible results.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess CuI to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Analyze via HPLC/ICP-MS G->H I Determine concentration from calibration curve H->I J Calculate solubility I->J

Figure 2: Experimental workflow for determining CuI solubility.

References

An In-depth Technical Guide to the Luminescent Properties of Copper(I) Iodide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental characterization of luminescent copper(I) iodide (Cu(I)) complexes. These compounds have garnered significant attention due to their rich structural diversity, fascinating luminescent properties, and potential applications in fields ranging from materials science to drug development.[1][2][3]

Core Principles of Luminescence in this compound Complexes

The luminescence of Cu(I) iodide complexes is intrinsically linked to their diverse structural motifs, which can range from simple mononuclear species to intricate polynuclear clusters and coordination polymers.[1][2] The emission properties are governed by electronic transitions between molecular orbitals, which are heavily influenced by the coordination environment of the copper(I) center, the nature of the ligands, and the presence of metal-metal (curophilic) interactions.

The primary excited states responsible for luminescence in these complexes include:

  • Metal-to-Ligand Charge Transfer (MLCT): In complexes with aromatic ligands possessing low-lying π* orbitals, the absorption of light can promote an electron from a metal-centered d-orbital to a ligand-based π* orbital.[3]

  • Halide-to-Ligand Charge Transfer (XLCT): This transition involves the promotion of an electron from a halide (iodide) p-orbital to a ligand-based π* orbital.

  • Cluster-Centered (CC) Transitions: In polynuclear complexes, particularly those with short Cu-Cu distances, delocalized excited states can arise from a combination of metal-centered (d→s, p) and halide-to-metal charge transfer (XMCT) transitions.[4]

The interplay of these excited states, often in thermal equilibrium, can give rise to fascinating photophysical phenomena such as thermochromism, where the emission color changes with temperature.[4]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of a selection of representative this compound complexes, providing a basis for comparison and material selection.

Table 1: Photophysical Properties of Selected this compound Complexes

ComplexEmission Wavelength (λem) [nm]Photoluminescence Quantum Yield (PLQY) [%]Lifetime (τ) [μs]Reference(s)
[CuI(cis-bpype)]·CH3CN (1)516 (at 300K), 640 (at 80K)--
[Cu4I4(cis-bpype)3(trans-bpype)]·3DMF (2)green (at 300K), red (at 80K)--
[Cu2I2(L1)2] (5) (L1 = 8-(diphenylphosphino)quinoline)6641.6-[5]
[Cu3I3(L2)2] (6) (L2 = 2-[2-(diphenylphosphino)ethyl]pyridine)46822.2-[5]
[CuI(L3)] (7) (L3 = 2,6-bis((diphenylphosphino)methyl)pyridine)56416.2-[5]
[Cu2I2(L4)] (8) (L4 = 2,6-bis((di-tert-butylphosphino)methyl)pyridine)53415.4-[5]
[Cu3I3(L4)] (9)48029.9-[5]
1D-[Cu4I6]n2n− with cationic ligands (Compound 1)560-610up to 84.8~8 (at 287K), ~20 (at 77K)[1]
[Cu(μ-I)(1)]2 (2) (1 = 1,1,2,2-tetramethyl-1,2-di(pyridin-2-yl)disilane)5196011[6]
Octanuclear complex (3) with ligand 147842.6[6]
[(Cu2I2)(4,4′-bipy)(PCy3)2]2·4H2O (1)60511-[7]
[(Cu2I2)(4,4′-bipy)(PCy3)2]∞ (2)56520-[7]
[(Cu2I2)(4,4′-bipy)(dcpm)]∞ (3)64029-[7]
[(Cu2I2)(4,4′-bipy)(dppm)]∞ (4)57035-[7]
CuI-based CP (CP 3)-72.96-[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and photophysical characterization of luminescent this compound complexes.

Synthesis of a Representative Complex: [Cu₄I₄(PPh₃)₄]

This protocol describes the synthesis of the well-studied cubane-like cluster, tetrakis(triphenylphosphine)tetra-μ₃-iodo-tetracopper(I).

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry toluene.

  • Add this compound to the solution with stirring. The molar ratio of PPh₃ to CuI should be 1:1.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Allow the solution to cool to room temperature.

  • Colorless crystals of [Cu₄I₄(PPh₃)₄] will precipitate from the solution.

  • Isolate the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of solid samples is typically measured using an integrating sphere to collect all emitted light.

Equipment:

  • Spectrofluorometer

  • Integrating sphere coated with a highly reflective material (e.g., PTFE)

  • Monochromatic excitation source (e.g., laser or xenon lamp with a monochromator)

  • Calibrated detector (e.g., CCD camera or photodiode)

  • Sample holder for solid films or powders

Procedure:

  • Background Measurement: Place a blank substrate (identical to the one used for the sample) in the integrating sphere and record the spectrum of the excitation source. This serves as the background.

  • Sample Measurement (Indirect Excitation): Place the sample in the integrating sphere such that the excitation light first hits the sphere wall and is then diffusely reflected onto the sample. Record the emission spectrum.

  • Sample Measurement (Direct Excitation): Position the sample so that it is directly illuminated by the excitation beam. Record the emission spectrum.

  • Data Analysis: The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the absorbed light. The absorbed light is determined by the difference in the integrated excitation profiles with and without the sample in the direct beam path. The spectra must be corrected for the wavelength-dependent response of the detector and the integrating sphere.

Transient Photoluminescence (TRPL) Spectroscopy for Lifetime Determination

TRPL spectroscopy is used to measure the decay of luminescence intensity over time, from which the excited-state lifetime can be determined.

Equipment:

  • Pulsed laser source with a short pulse width (picosecond or nanosecond)

  • Sample holder in a light-tight chamber

  • Light collection optics

  • Monochromator to select the emission wavelength

  • Time-resolved single-photon counting (TCSPC) system or a streak camera

  • High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

Procedure:

  • Sample Excitation: The sample is excited with a short pulse of light from the laser.

  • Photon Detection: The emitted photons are collected and directed through the monochromator to the detector.

  • Time Correlation: The arrival time of each detected photon is measured relative to the excitation pulse.

  • Histogram Formation: A histogram of photon arrival times is constructed over many excitation-emission cycles. This histogram represents the decay of the luminescence intensity.

  • Data Fitting: The resulting decay curve is fitted to one or more exponential decay functions to extract the excited-state lifetime(s).

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important aspects of the study of luminescent this compound complexes.

Thermochromic_Luminescence Mechanism of Thermochromic Luminescence in [Cu4I4L4] Clusters cluster_ground Ground State (S0) cluster_excited Excited States GS [Cu4I4L4] HE High Energy State (3XLCT) GS->HE Excitation (hν) HE->GS High Energy Emission (e.g., Blue) LE Low Energy State (3CC) HE->LE Thermal Equilibrium (kT) LE->GS Low Energy Emission (e.g., Yellow/Orange) LE->HE Thermal Equilibrium (kT)

Caption: Thermochromic luminescence mechanism in [Cu₄I₄L₄] clusters.

Experimental_Workflow Experimental Workflow for this compound Complexes cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Measurements Reactants CuI + Ligand(s) Reaction Reaction in Solution or Mechanochemically Reactants->Reaction Purification Crystallization & Purification Reaction->Purification Structure Structural Analysis (e.g., SC-XRD) Purification->Structure Photophysics Photophysical Studies Purification->Photophysics UVVis UV-Vis Absorption Photophysics->UVVis PL Steady-State Photoluminescence Photophysics->PL PLQY PL Quantum Yield Photophysics->PLQY TRPL Time-Resolved PL (Lifetime) Photophysics->TRPL

Caption: General experimental workflow for Cu(I) iodide complexes.

Applications and Future Outlook

The unique luminescent properties of this compound complexes make them promising candidates for a variety of applications:

  • Organic Light-Emitting Diodes (OLEDs): Their high photoluminescence quantum yields and tunable emission colors are advantageous for the development of efficient and cost-effective OLEDs.[3]

  • Sensors: The sensitivity of their luminescence to the local environment (e.g., temperature, pressure, and volatile organic compounds) makes them suitable for use in chemical sensors.[9]

  • Bioimaging: While less explored, the potential for developing luminescent probes for biological imaging exists, particularly given the low toxicity of copper compared to other heavy metals.

  • X-ray Scintillators: Recent studies have shown their potential in X-ray detection and imaging.[8][10]

The field of luminescent this compound complexes continues to expand, with ongoing research focused on the rational design of new ligands to fine-tune their photophysical properties, improve their stability, and explore new applications. The rich and complex interplay between structure and luminescence in these materials ensures that they will remain a fertile ground for fundamental and applied research for years to come.

References

Electronic band structure of p-type semiconductor Copper(I) iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Band Structure of p-type Semiconductor Copper(I) Iodide

Introduction

This compound (CuI) is an inorganic compound that has garnered significant attention as a promising p-type semiconductor.[1][2] Unlike many metal oxide semiconductors which are predominantly n-type, CuI exhibits intrinsic p-type conductivity, making it a crucial component for next-generation transparent electronics.[1][3] At room temperature, it adopts a stable zinc-blende crystal structure (γ-phase) and is characterized by a wide direct band gap of approximately 3.1 eV, which allows for high optical transparency in the visible spectrum.[1][4] Its notable properties also include high hole mobility and the ability to be processed through various low-temperature methods, positioning it as a viable counterpart to n-type materials like indium tin oxide (ITO) and indium gallium zinc oxide (IGZO).[1][2]

This guide provides a detailed examination of the electronic band structure of γ-CuI, its intrinsic p-type nature, key quantitative parameters, and the experimental protocols used for its characterization.

Fundamental Electronic Structure

The electronic properties of γ-CuI are dictated by the arrangement and interaction of its constituent atomic orbitals. Theoretical and experimental studies have established a clear picture of its band structure.

  • Valence and Conduction Bands: The Valence Band Maximum (VBM) of CuI is formed by the strong hybridization of copper (Cu) 3d orbitals and iodine (I) 5p orbitals.[5][6] This hybridization, particularly the involvement of the spatially disperse I 5p orbitals, is crucial for the material's excellent hole transport properties.[6][7] The Conduction Band Minimum (CBM), on the other hand, is primarily composed of antibonding states resulting from the interaction between Cu 4s and I 5p orbitals.[1][5]

  • Direct Band Gap: CuI is a direct band gap semiconductor, with both the VBM and CBM located at the Γ point of the Brillouin zone.[5] The experimental optical band gap is consistently reported to be around 3.1 eV.[1][2][8] This wide band gap is responsible for its transparency to visible light.[1]

  • Spin-Orbit Coupling: The inclusion of spin-orbit coupling (SOC) in theoretical calculations lifts the degeneracy of the VBM at the Γ-point. This results in the splitting of the valence band into heavy hole (hh) and light hole (lh) bands, with a third "split-off" band at a lower energy.[5] The experimentally determined energy separation due to SOC is approximately 640 meV.[5]

Intrinsic p-Type Conductivity

The inherent p-type nature of CuI is a key attribute for its application in electronic devices. This property arises from native point defects within the crystal lattice.

  • Copper Vacancies (VCu): The predominant defect in CuI is the copper vacancy, which has a very low formation energy.[3][6] These vacancies act as shallow acceptors, creating holes in the valence band and thus giving rise to p-type conductivity.[3][9] The concentration of these vacancies, and consequently the hole concentration, can be controlled by manipulating the chemical potential during synthesis, for instance, by using Cu-poor/I-rich conditions.[3][10]

  • Extrinsic Doping: While intrinsically p-type, the conductivity of CuI can be further enhanced through extrinsic doping. For example, sulfur (S) has been successfully used as a dopant.[4][11] Sulfur atoms substituting iodine sites can effectively increase the hole concentration, leading to highly conductive and transparent films.[4][11]

Quantitative Data Summary

The electronic and transport properties of γ-CuI have been extensively studied. Key parameters are summarized in the table below for easy comparison.

PropertyValueMethod/Reference
Crystal Structure (RT) Zinc-blende (γ-phase)[1][5]
Lattice Constant 6.07 ÅTheoretical[12]
Band Gap (Eg) ~3.1 eVExperimental (Optical)[1][2][4]
2.95 - 3.21 eVTheoretical (DFT, HSE06)[1][8][13]
Valence Band Maximum (VBM) 0.95 ± 0.15 eV (below Fermi level)Experimental (XPS)[14]
5.4 eV (relative to vacuum)Experimental[2]
Spin-Orbit Splitting ~630 - 640 meVTheoretical (PBE0) & Experimental[5]
Hole Effective Mass (mh*) Light Hole (lh): ~0.21 - 0.303 m0Heavy Hole (hh): 2.144 m0Theoretical[1][5]
Hole Mobility (μh) > 40 cm2 V−1 s−1Experimental (Hall Effect)[7][8]
Hole Concentration (nh) 1016 - 1020 cm−3Experimental (Thin Films)[8]

Note: m0 is the rest mass of an electron.

Experimental Protocols

Characterizing the electronic band structure of CuI involves several sophisticated experimental techniques. Detailed methodologies for two key experiments are provided below.

UV-Visible Spectroscopy for Optical Band Gap Determination

Principle: This technique measures the absorption of ultraviolet and visible light by a material. For a direct band gap semiconductor like CuI, photons with energy greater than the band gap are absorbed, exciting electrons from the valence band to the conduction band. By analyzing the absorption spectrum, the optical band gap can be determined.

Methodology:

  • Sample Preparation: A thin film of CuI is deposited on a transparent substrate (e.g., glass or quartz). Common deposition methods include spin-coating from a solution (e.g., CuI in acetonitrile), thermal evaporation, or the iodination of a pre-deposited copper film in iodine vapor.[2][4] The film thickness should be uniform to ensure accurate absorption measurements.

  • Spectroscopic Measurement: The transmittance (T%) and absorbance (A) spectra of the CuI thin film are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range typically from 300 nm to 800 nm. A blank substrate is used as a reference to correct for its absorption.

  • Data Analysis (Tauc Plot):

    • The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (d) using the Beer-Lambert law: α = 2.303 * A / d.

    • The relationship between the absorption coefficient and photon energy (hν) for a direct band gap semiconductor is given by the Tauc equation: (αhν)2 = B(hν - Eg), where B is a constant and Eg is the band gap energy.

    • A Tauc plot is constructed by plotting (αhν)2 on the y-axis versus photon energy (hν) on the x-axis.[15]

    • The linear portion of the resulting plot is extrapolated to the x-axis (where (αhν)2 = 0). The x-intercept of this line gives the value of the direct optical band gap (Eg).[16]

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Mapping

Principle: ARPES is a powerful surface-sensitive technique that directly probes the occupied electronic states of a crystalline solid.[17][18] It is based on the photoelectric effect. When monochromatic photons strike a sample, they eject electrons (photoelectrons). By measuring the kinetic energy (Ekin) and the emission angle (θ, φ) of these photoelectrons, one can determine their binding energy (EB) and crystal momentum (ħk) within the solid, thereby mapping the electronic band structure (E vs. k).[17][18]

Methodology:

  • Instrumentation and Environment: The experiment is conducted in an ultra-high vacuum (UHV) environment (< 10-10 Torr) to prevent electron scattering and sample contamination. The core components are:

    • A monochromatic photon source, such as a synchrotron beamline or a noble gas discharge lamp (e.g., He Iα, hν = 21.22 eV).[17]

    • A high-precision sample manipulator that allows for cooling (typically with liquid nitrogen or helium) and precise control over the sample's orientation (polar, azimuthal, and tilt angles).[19]

    • A hemispherical electron energy analyzer, which measures the kinetic energy and angular distribution of the emitted photoelectrons.[18]

  • Sample Preparation: A high-quality single crystal of CuI with a clean, atomically flat surface is required. The surface is typically prepared in-situ by cleaving the crystal at low temperature within the UHV chamber to expose a pristine crystallographic plane.

  • Measurement: The sample is irradiated with the focused photon beam. The electron analyzer collects the photoelectrons emitted at a specific range of angles. By systematically rotating the sample, the analyzer can map the photoelectron intensity as a function of Ekin and the two components of the in-plane crystal momentum (kx, ky).

  • Data Analysis:

    • The binding energy (EB) of the electron in the solid is calculated using the relation: EB = hν - W - Ekin, where W is the work function of the material.

    • The component of the electron's momentum parallel to the sample surface (ħk//) is conserved during photoemission and is calculated from: k// = (√(2meEkin)/ħ) * sin(θ), where me is the electron rest mass and θ is the emission angle relative to the surface normal.[18]

    • By collecting data over a range of emission angles (by rotating the sample), a 2D map of electron intensity versus binding energy and momentum is generated. These maps represent "slices" of the band structure, which can be combined to reconstruct the full band dispersion E(k).[20]

Visualizations

G cluster_0 Electronic Band Structure of γ-CuI Energy Energy E_CBM Conduction Band Minimum (CBM) (Cu 4s) E_F Fermi Level (E_F) E_VBM Valence Band Maximum (VBM) (Hybridized Cu 3d, I 5p) Γ Γ E_VBM->Γ Momentum Momentum (k) VB_R VB_R Γ->VB_R CB_R CB_R CB_R->Γ VBM_point CBM_point VBM_point->CBM_point E_g ≈ 3.1 eV E_F_line_R E_F_line_L E_F_line_L E_F_line_L->E_F_line_R E_F_label E_F Y_axis X_axis origin origin origin->Y_axis Energy origin->X_axis Momentum (k)

Caption: Simplified band structure of γ-CuI.

G cluster_0 Workflow for Band Gap Determination via Tauc Plot A CuI Thin Film Preparation B UV-Vis Measurement (Transmittance/Absorbance) A->B C Calculate Absorption Coefficient (α) B->C D Construct Tauc Plot ((αhν)² vs. hν) C->D E Extrapolate Linear Region to Energy Axis D->E F Determine Band Gap (E_g) E->F

Caption: Experimental workflow for Tauc plot analysis.

G cluster_0 ARPES Experimental Workflow A Prepare Single Crystal CuI (Cleave in UHV) B Irradiate with Monochromatic Photons A->B C Photoelectrons Emitted B->C D Detect Energy & Angle (Hemispherical Analyzer) C->D E Calculate E_B and k_// D->E F Reconstruct Band Structure Map E(k) E->F

Caption: ARPES experimental workflow for band mapping.

References

Copper(I) Iodide: A Comprehensive Technical Guide to Toxicity and Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicity and safe handling procedures for Copper(I) iodide (CuI) in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment when handling this compound.

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Acute Toxicity

Acute exposure to this compound can result in a range of adverse health effects.

  • Oral: Harmful if swallowed.[1][2][3][4] Ingestion may cause irritation of the digestive tract, a metallic taste, nausea, vomiting (which may be green/blue), and a burning sensation in the stomach.[3][5] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[4]

  • Inhalation: Inhalation of dust can cause respiratory tract irritation.[1][3] Symptoms may include coughing and shortness of breath.[2] Individuals with pre-existing respiratory conditions may be more susceptible to the effects of the dust.[5] Copper poisoning from dust or fume inhalation can lead to headaches, cold sweats, and a weak pulse.[5]

  • Dermal: Causes skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.[5] There is also limited evidence suggesting it may cause a sensitization reaction in some individuals.[4][5]

  • Eye: Causes serious eye irritation.[1][2] Contact with copper salts can lead to conjunctivitis, and in severe cases, ulceration and turbidity of the cornea.[5]

Chronic Toxicity

Limited evidence suggests that long-term occupational exposure to this compound may lead to cumulative health effects impacting various organs or biochemical systems.[4][5] There is also some indication from animal studies of potential developmental toxicity at levels not significantly harmful to the mother.[4][5]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound.

Table 1: Acute Toxicity Data

EndpointValueSpeciesSource
Oral LD50 300 - 2,000 mg/kgRat[6][7][8]
2,000 mg/kgRat[2][9][10][11]
Dermal LD50 > 2,000 mg/kgRat[2][6][8][10][12]
> 2,000 mg/kgRabbit[9][11]

Table 2: Aquatic Toxicity Data

EndpointValueSpeciesDurationSource
LC50 193 µg/LFish (Rainbow Trout)96 h[9][10]
EC50 0.13 mg/LAlgae72 h[9][10]
EC50 280 mg/LMicroorganisms3 h[10]

Table 3: Occupational Exposure Limits for Copper (as Cu)

Regulatory BodyLimit TypeValueNotes
OSHA PEL-TWA1 mg/m³ (Dusts and Mists)[5]
PEL-TWA0.1 mg/m³ (Fume)[5]
ACGIH TLV-TWA1 mg/m³ (Dusts and Mists)TLV Basis: Irritation, GI, metal fume fever[5]
TLV-TWA0.2 mg/m³ (Fume)TLV Basis: Irritation, GI, metal fume fever[5]
NIOSH REL-TWA1 mg/m³[1]
Various US States (MN, ID, VT, HI, OR) PEL/TWA1 mg/m³ (Dusts and Mists)[5]
PEL/TWA0.1 mg/m³ (Fume)[5]
Canada (Yukon) TWA0.2 mg/m³ (Fume)[5]

Experimental Protocols

Acute Oral Toxicity (OECD 420, 423, 425)

The objective of an acute oral toxicity study is to determine the short-term adverse effects of a substance after a single oral dose.[5]

  • Principle: A test substance is administered orally to a group of experimental animals (commonly rats) at one or more dose levels.[2] The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[3]

  • Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.[3]

  • Dose Administration: The test substance is typically administered by gavage.[2][3] The substance may be dissolved or suspended in a suitable vehicle, with water being the preferred option.[2] Animals are fasted before dosing.[2][3]

  • Observation: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[3] Body weight is recorded at specified intervals. At the end of the study, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using statistical methods.[2]

Acute Dermal Toxicity (OECD 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

  • Principle: The test substance is applied to a shaved area of the skin of experimental animals (often rats or rabbits) and held in contact for a 24-hour period.[13][14]

  • Procedure: The fur is removed from the dorsal area of the trunk of the animals approximately 24 hours before the test.[13] The substance is applied uniformly over an area of at least 10% of the body surface. The test site is covered with a porous gauze dressing.[13]

  • Observation: Animals are observed for signs of toxicity for at least 14 days.[13][14] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the observation period.[14]

  • Data Analysis: The dermal LD50 is determined.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause reversible or irreversible eye damage.

  • Principle: A single dose of the test substance is applied to the eye of an experimental animal (traditionally the albino rabbit).

  • Procedure: The substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyes are examined at specific intervals after application.

  • Observation: The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The reversibility of any observed effects is also assessed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to a small area of the skin of an experimental animal.

  • Procedure: A single dose of the substance is applied to a shaved patch of skin and covered with a gauze patch. The exposure period is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal. The reversibility of the skin reactions is evaluated.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][5][9]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 or NIOSH-approved safety glasses.[1][3][5] Do not wear contact lenses.[5]

  • Skin Protection:

    • Wear a lab coat or chemical-resistant overalls.[1][5]

    • Use chemically resistant gloves (e.g., nitrile rubber) tested to a relevant standard (e.g., EN 374).[1][5] Inspect gloves before use and dispose of contaminated gloves properly.[1][9]

  • Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH-approved P95 or P1 (EN 143) particle respirator.[1] For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1]

Hygiene Practices
  • Avoid all personal contact, including inhalation and skin contact.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Launder contaminated clothing separately before reuse.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the person to fresh air.[1][3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Wash the affected area with soap and water.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1]

Spill and Disposal Procedures

Spill Cleanup
  • Minor Spills:

    • Evacuate the area.[1][9]

    • Wear appropriate PPE.[1][5]

    • Avoid generating dust.[1][5] Use dry cleanup procedures.[5]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[1][5]

  • Major Spills:

    • Alert emergency personnel.[5]

    • Contain the spillage to prevent it from entering drains or waterways.[1][5][9]

Waste Disposal
  • Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][2]

  • Do not discharge into the environment.[1][2] Contact a licensed professional waste disposal service.[1]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Health Hazards and First Aid

Health_Hazards_First_Aid cluster_routes Routes of Exposure cluster_effects Potential Health Effects cluster_first_aid First Aid Measures inhalation Inhalation resp_irrit Respiratory Irritation inhalation->resp_irrit ingestion Ingestion gi_distress GI Distress, Nausea, Vomiting ingestion->gi_distress skin Skin Contact skin_irrit Skin Irritation, Dermatitis skin->skin_irrit eye Eye Contact eye_damage Serious Eye Irritation/Damage eye->eye_damage fa_inhale Move to Fresh Air resp_irrit->fa_inhale fa_ingest Rinse Mouth, Do NOT Induce Vomiting gi_distress->fa_ingest fa_skin Flush with Water, Wash with Soap skin_irrit->fa_skin fa_eye Flush with Water for 15 min eye_damage->fa_eye

Caption: Summary of health hazards and corresponding first aid measures for this compound exposure.

References

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Copper(I) Iodide (Marshite)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) iodide (CuI), a compound of significant interest in various fields including organic synthesis and cloud seeding, occurs naturally as the rare mineral marshite.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence, mineralogy, crystallography, and paragenesis of marshite. The information is tailored for researchers, scientists, and drug development professionals who may encounter or have an interest in the natural forms of this compound.

Mineralogy and Physical Properties

Marshite is an isometric halide mineral with the chemical formula CuI.[4] It is a member of the Chlorargyrite Group and is isostructural with nantokite.[5] A key characteristic of marshite is its color change upon exposure to air; fresh samples are colorless to pale honey-yellow, but they alter to a pink, brick-red, or dark brownish-red color.[4][5][6] This alteration is often attributed to the oxidation of iodide.[1][7] Marshite fluoresces a dark red color under both short-wave (SW) and long-wave (LW) ultraviolet light, a useful diagnostic feature.[4]

Table 1: Physical and Optical Properties of Marshite

PropertyValueReference(s)
ColorColorless to pale yellow, turning pink to brownish-red on exposure[4][5][6]
LusterSub-Adamantine, Greasy[5]
StreakYellow[5]
Hardness (Mohs)2.5[4][5]
TenacityBrittle[5][6]
CleavagePerfect on {011}[5][6]
FractureConchoidal, Sub-Conchoidal[5][6]
Density (g/cm³)5.68 (measured), 5.71 (calculated)[4][5]
DiaphaneityTransparent[5]
Optical ClassIsotropic[4][6]
Refractive Indexn = 2.346[6]
FluorescenceDark red under SW and LW UV light[4]

Crystallography

Marshite crystallizes in the isometric crystal system, specifically in the hextetrahedral class (43m).[4] Its space group is F43m.[4][5] The crystal structure is analogous to that of sphalerite (ZnS).[5][8] Marshite crystals are typically tetrahedral, sometimes modified by other forms, and can be found as crusts.[4][5][6] Twinning is common on the {111} plane.[4][5][6]

Table 2: Crystallographic Data for Marshite

ParameterValueReference(s)
Crystal SystemIsometric[4][5]
Crystal ClassHextetrahedral (43m)[4]
Space GroupF43m[4][5]
Unit Cell Parameter (a)6.05 Å[4][5]
Unit Cell Parameter (a) (untwinned)6.6063(1) Å[4][9]
Volume (V)221.45 ų (calculated from a = 6.05 Å)[5]
Z (formula units/unit cell)4[4]

Natural Occurrence and Geological Environment

Marshite is a rare mineral found in the oxidized zones of metamorphosed lead-zinc-silver and porphyry copper deposits.[4][6] It is also known to occur in supergene deposits.[4] The type locality for marshite is the Broken Hill Proprietary Mine in New South Wales, Australia.[5]

Notable Localities:
  • Broken Hill, New South Wales, Australia: The type locality, where marshite is found in a metamorphosed lead-zinc-silver ore deposit.[4]

  • Chuquicamata, Antofagasta, Chile: Occurs in the oxidized zone of a major porphyry copper deposit.[6]

  • Rubtsovsk Mine, Altai Krai, Russia: Found in a base metal deposit associated with other iodine-rich halide minerals.[5][9]

  • Löytösuo area, Ylikiiminki, Finland: Identified in tills over a copper anomaly, believed to have been introduced by brackish seawater.[6]

  • Albert Silver Mine, Mpumalanga, South Africa: Occurs in a silver deposit.[9]

  • Poona Mine, Moonta, South Australia. [6]

  • Germany. [9]

Paragenesis and Associated Minerals

The minerals associated with marshite (its paragenesis) vary depending on the geological setting. At the type locality of Broken Hill, it is commonly found with native copper, cuprite, cerussite, limonite, and wad (a mixture of manganese oxides).[4][5] In Chuquicamata, Chile, it is associated with native copper, atacamite, tenorite, and gypsum.[6] At the Rubtsovsky locality in Russia, it is found with other iodine-rich minerals like miersite.[9]

The formation of marshite is closely linked to the oxidation of primary copper-bearing sulfide (B99878) ores in an iodine-rich environment. The logical relationship of its formation and association with other minerals in a typical oxidized copper deposit is illustrated in the diagram below.

Marshite_Paragenesis Primary_Zone Primary Sulfide Zone (e.g., Chalcopyrite, Galena, Sphalerite) Oxidation Oxidation by Meteoric Water (Introduction of O2, H2O) Primary_Zone->Oxidation Supergene_Enrichment Supergene Enrichment Zone Oxidation->Supergene_Enrichment Oxidized_Zone Oxidized (Gossan) Zone Oxidation->Oxidized_Zone Iodine_Source Source of Iodine (e.g., Brines, Seawater Incursion) Iodine_Source->Oxidized_Zone Native_Copper Native Copper Supergene_Enrichment->Native_Copper Cuprite Cuprite (Cu2O) Supergene_Enrichment->Cuprite Marshite Marshite (CuI) Oxidized_Zone->Marshite Cerussite Cerussite (PbCO3) Oxidized_Zone->Cerussite Limonite Limonite (FeO(OH)·nH2O) Oxidized_Zone->Limonite Atacamite Atacamite (Cu2Cl(OH)3) Oxidized_Zone->Atacamite Miersite Miersite ((Ag,Cu)I) Oxidized_Zone->Miersite

Geological formation and paragenesis of marshite.

Chemical Composition and Solid Solution

Marshite can exhibit substitution of silver (Ag) for copper (Cu), forming a solid solution series with the silver-end member, miersite ((Ag,Cu)I).[4][9] This has been particularly noted in samples from Broken Hill, Australia.[4][9] Microprobe analyses have demonstrated extensive solid solution between the CuI and AgI end-members.[8][10]

Table 3: Chemical Composition of Marshite from Different Localities (wt.%)

Element/CompoundBroken Hill, Australia[6]Chuquicamata, Chile[6]Ideal CuI[6]
Ag1.19--
Cu32.3533.0133.37
Cl0.33--
I65.8566.6766.63
Total 99.39 100.01 100.00

Experimental Protocols for Characterization

The characterization of marshite involves standard mineralogical techniques to determine its physical, crystallographic, and chemical properties. Below are detailed methodologies for key experiments cited in the literature.

X-ray Diffraction (XRD)

X-ray diffraction is fundamental for the positive identification of marshite and for determining its crystallographic parameters.

  • Objective: To identify the mineral phase and determine unit-cell dimensions.

  • Methodology:

    • Sample Preparation: A small, representative crystal or an aggregate of crystals is selected. For powder diffraction, the sample is gently crushed to a fine powder (typically <10 μm).

    • Mounting:

      • Gandolfi Camera: A single crystal is mounted on a glass fiber. This method allows for the collection of a powder-like diffraction pattern from a single crystal by rotating it about two axes.[10]

      • Guinier-Hägg Camera: The powdered sample is mounted on adhesive tape. This method uses a focusing monochromator to provide high-resolution data.[10]

      • Powder Diffractometer: The powdered sample is packed into a sample holder.

    • Internal Standard: Silicon (Si) powder is often added to the sample as an internal standard (a = 5.43030 Å) to correct for instrumental errors.[10]

    • Data Collection:

      • Radiation: Filtered Cu-Kα radiation (λ = 1.5418 Å) or Monochromated Cu-Kα1 radiation (λ = 1.5406 Å) is commonly used.[10]

      • The sample is exposed to the X-ray beam, and the diffraction pattern is recorded on film or by a detector.

    • Data Analysis:

      • The positions and intensities of the diffraction peaks are measured.

      • The d-spacings are calculated from the peak positions.

      • The obtained pattern is compared with standard diffraction patterns for marshite (e.g., from the ICDD Powder Diffraction File) for phase identification.

      • The unit-cell dimensions are refined using a least-squares refinement program, utilizing all observable diffraction lines.[10]

Electron Probe Microanalysis (EPMA)

EPMA is used to obtain precise, quantitative chemical compositions of marshite at a microscopic scale.

  • Objective: To determine the elemental composition of marshite, including major elements (Cu, I) and minor or substituting elements (e.g., Ag, Cl).

  • Methodology:

    • Sample Preparation: The mineral sample is mounted in an epoxy resin block and polished to a flat, mirror-like finish (typically using a final polish of 0.25 μm diamond paste) to ensure a smooth surface for analysis. The sample is then coated with a thin layer of carbon to make it electrically conductive.

    • Instrumentation: A Camebax microbeam electron microprobe or similar instrument is used.[10]

    • Analytical Conditions:

      • Accelerating Voltage: 15-25 kV.[10]

      • Beam Current: A low beam current (e.g., 1.45 nA) is used to minimize volatilization and loss of iodine, which can be a problem with halide minerals.[10]

      • Beam Diameter: A focused or slightly defocused beam (1-5 μm) is used.

    • Data Collection:

      • The electron beam is directed onto the polished surface of the mineral.

      • The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS).

      • Standards: Pure elements or well-characterized compounds (e.g., synthetic CuI for Cu and I) are used for calibration.[10]

    • Data Analysis: The raw X-ray counts are converted into elemental weight percentages using a ZAF or similar matrix correction procedure, which accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) between the standard and the unknown sample.

Experimental_Workflow Sample Marshite Sample XRD_Branch XRD Analysis Sample->XRD_Branch EPMA_Branch EPMA Analysis Sample->EPMA_Branch XRD_Prep Powder/Single Crystal Preparation XRD_Branch->XRD_Prep XRD_Data Data Collection (e.g., Gandolfi Camera) XRD_Prep->XRD_Data XRD_Analysis Phase ID & Unit Cell Refinement XRD_Data->XRD_Analysis XRD_Result Crystallographic Data XRD_Analysis->XRD_Result EPMA_Prep Mounting, Polishing & Carbon Coating EPMA_Branch->EPMA_Prep EPMA_Data WDS Data Collection (Low Beam Current) EPMA_Prep->EPMA_Data EPMA_Analysis ZAF Matrix Correction EPMA_Data->EPMA_Analysis EPMA_Result Quantitative Chemical Composition EPMA_Analysis->EPMA_Result

Workflow for the characterization of marshite.

Conclusion

Marshite, the natural mineral form of this compound, is a rare but mineralogically significant halide. Its occurrence in the oxidized zones of major ore deposits provides insights into the geochemical processes involving copper and iodine in these environments. The solid solution series with miersite further highlights the complex crystal chemistry of this mineral group. For professionals in materials science and drug development, understanding the natural crystallography, stability, and impurity profiles of marshite can provide a valuable context for the synthesis and application of its synthetic analogue, CuI. The experimental protocols outlined provide a basis for the accurate characterization of both natural and synthetic this compound.

References

Theoretical calculations of Copper(I) iodide properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of Copper(I) Iodide Properties

Abstract

This compound (CuI) is a versatile p-type semiconductor with significant potential in transparent electronics, thermoelectric devices, and as a scintillator material.[1][2][3][4] The accurate theoretical prediction of its material properties is crucial for understanding its fundamental behavior and for designing novel applications. This guide provides a comprehensive overview of the theoretical methodologies used to calculate the structural, electronic, optical, and defect properties of CuI. It summarizes key quantitative data from various computational studies, offers detailed descriptions of relevant experimental protocols for comparison, and visualizes complex workflows and relationships to provide a clear and in-depth resource for researchers, scientists, and professionals in materials science and development.

Introduction to this compound

This compound is a wide-bandgap semiconductor known for its high hole mobility, optical transparency, and p-type conductivity, which is primarily attributed to the presence of native copper vacancies.[5][6] It exists in three main crystalline phases: the zincblende (γ-CuI) structure at temperatures below 643 K, a wurtzite (β-CuI) phase between 643 K and 673 K, and a rock-salt (α-CuI) structure at higher temperatures.[3][7] The γ-phase is the most common and widely studied for room-temperature applications.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the intrinsic and extrinsic properties of CuI, guiding experimental efforts to enhance its performance through defect engineering and doping.[1][2][8]

Theoretical Methodologies: A Foundation in Density Functional Theory

First-principles calculations based on DFT are the primary theoretical tool for investigating the properties of CuI.[7] These simulations solve the quantum mechanical equations that govern the behavior of electrons in the material, allowing for the prediction of a wide range of properties from fundamental principles.

Key Computational Approaches:

  • Functionals: The choice of the exchange-correlation functional is critical for accuracy. Studies on CuI have employed various functionals:

    • Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) : While computationally efficient, these functionals often underestimate the band gap of semiconductors like CuI.[3][7]

    • Hybrid Functionals (e.g., PBE0, HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, providing more accurate band gap predictions that align better with experimental values.[1][6][8] The PBE0 functional, for instance, has been used to calculate a band gap of 3.2 eV for pristine CuI, which is in reasonable agreement with the experimental value of ~3.0-3.1 eV.[1][5]

  • Software Packages: Calculations are typically performed using established codes like the Vienna Ab initio Simulation Package (VASP) or WIEN2k.[2][7]

  • Supercell Approach: To study defects and doping, a "supercell" is constructed, which is a periodic repetition of the fundamental unit cell. A single defect or dopant atom is introduced into the supercell to model its effect on the material's properties.[1][2]

cluster_0 DFT Calculation Workflow for CuI Properties cluster_1 Property Calculations start Define Crystal Structure (e.g., γ-CuI) geom_opt Geometry Optimization (Relax atomic positions & lattice) start->geom_opt scf Self-Consistent Field (SCF) Calculation for Ground State Energy geom_opt->scf electronic Electronic Properties (Band Structure, DOS) scf->electronic Non-SCF run optical Optical Properties (Dielectric Function, Absorption) scf->optical DFPT or similar defect Defect Properties (Formation Energies) scf->defect Supercell approach phonon Phonon/Thermal Properties (Dispersion, Conductivity) scf->phonon DFPT analysis Data Analysis & Comparison with Experimental Results electronic->analysis optical->analysis defect->analysis phonon->analysis

Caption: A typical workflow for calculating CuI properties using DFT.

Calculated Structural and Mechanical Properties

Theoretical calculations provide precise values for the lattice parameters and mechanical stability of CuI's various phases. GGA calculations, in particular, have been shown to reproduce structural parameters accurately.[7]

Table 1: Calculated Structural Properties of γ-CuI

Property Functional Calculated Value Experimental Value Reference
Lattice Constant (a) PBEsol 6.09 Å 6.05 Å [6]
Lattice Constant (a) GGA 6.07 Å ~6.05 Å [2]
Bulk Modulus LDA 36.8 GPa - [7]
Bulk Modulus GGA 28.9 GPa - [7]

| Cu-I Bond Length | PBE0 + SOC | 2.64 Å | - |[9] |

DFT-calculated elastic constants and phonon dispersion analyses confirm the mechanical and dynamic stability of the γ-CuI structure.[5][10] Studies on two-dimensional forms of CuI predict that a monolayer β-phase is also dynamically stable and may exhibit superior thermoelectric properties compared to its bulk γ-phase counterpart.[4][11]

Calculated Electronic Properties

The electronic band structure determines the fundamental electronic and optical behavior of a material. For γ-CuI, calculations consistently show a direct band gap at the Γ point in the Brillouin zone, which is characteristic of materials used in light-emitting applications.[1][5]

Table 2: Calculated Electronic Band Gap of γ-CuI

Functional Calculated Band Gap (eV) Experimental Band Gap (eV) Reference
GGA 1.118 ~3.1 [3]
PBE0 3.2 ~3.0-3.1 [1]
HSE03 3.21 ~3.1 [5][10]

| PBE0 + SOC | 2.99 | ~2.95-3.11 |[9] |

Analysis of the Partial Density of States (PDOS) reveals that the valence band maximum is primarily composed of I 5p orbitals hybridized with Cu 3d orbitals, while the conduction band minimum is mainly contributed by Cu 4s states.[5][10] This electronic configuration is key to its p-type conductivity and transport properties.

Calculated Optical Properties

Theoretical models are used to calculate various optical constants, which are critical for designing optoelectronic devices. These properties are derived from the complex dielectric function, which is determined from the electronic band structure.

Table 3: Key Calculated Optical Properties of γ-CuI

Property Calculated Value Method/Functional Reference
Optical Band Gap 3.04 eV HSE03 [5]
Static Dielectric Constant (ε₀) 5.51 PBE0 [12]
High-Frequency Dielectric Constant (ε∞) 4.88 PBE0 [12]
Absorption Coefficient (at peak) 2.31 x 10⁵ cm⁻¹ HSE03 [5][10]

| Reflectivity | Low (~35.9%) | HSE03 |[5][10] |

The high absorption coefficient in the ultraviolet region makes CuI a suitable material for UV detectors.[5][7] Its relatively low reflectivity and high transparency in the visible spectrum are essential for its use as a transparent conductor.[1][8]

Defect and Doping Properties

The p-type conductivity of CuI is governed by native point defects. Theoretical calculations of defect formation energies are crucial for understanding how synthesis conditions (i.e., Cu-rich vs. I-rich) affect carrier concentration.

cluster_main Logic for Defect Formation Energy Calculation chempot Define Chemical Potentials (e.g., μ_Cu, μ_I) formation_energy Calculate Formation Energy (E_f) ΔE_f = E_tot(defect) - E_tot(perfect) - Σn_iμ_i + qE_F chempot->formation_energy supercell Create Supercell with Defect (e.g., V_Cu, V_I, Cu_i) total_energy Calculate Total Energies: E_tot(perfect), E_tot(defect) supercell->total_energy total_energy->formation_energy fermi Fermi Level (E_F) (Represents electron chemical potential) fermi->formation_energy stability Determine Defect Stability (Lowest E_f is most stable) formation_energy->stability cluster_0 Computational Materials Design Workflow idea Identify Target Application (e.g., Transparent Conductor, Drug Delivery) compute Theoretical Prediction (DFT, etc.) of Candidate Material Properties idea->compute screen Screen Candidates (Stability, Target Properties) compute->screen screen->compute Refine Search synthesis Experimental Synthesis of Promising Candidates screen->synthesis Promising characterize Characterization & Testing (Structural, Functional) synthesis->characterize feedback Feedback Loop: Refine Theoretical Models characterize->feedback device Device Prototyping or Pre-clinical Trials characterize->device feedback->compute

References

Methodological & Application

Application Notes: Protocol for Ullmann Condensation using Copper(I) Iodide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the structure of numerous pharmaceuticals, agrochemicals, and materials.[1] This reaction traditionally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.[2][3] While early iterations of the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, significant advancements have led to milder and more efficient protocols.[1][2][3] The use of Copper(I) iodide (CuI) as a catalyst, often in combination with a ligand, has become a popular and versatile method for effecting these transformations under significantly gentler conditions.[4]

These application notes provide a detailed protocol for conducting Ullmann condensations using a CuI catalyst. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, substrate scope, and experimental execution.

Data Presentation: Reaction Parameters and Substrate Scope

The efficiency of the CuI-catalyzed Ullmann condensation is influenced by several factors, including the choice of ligand, base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature precedents, showcasing the versatility of this methodology across a range of substrates and conditions.

Table 1: Effect of Ligand and Reaction Conditions on the N-Arylation of Amines

EntryAmineAryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Aliphatic AminesAryl Iodides/Bromides6,7-dihydroquinolin-8(5H)-one oximeKOHWaterRT12-24up to 95
2Indoles, BenzimidazolesAryl IodidesNoneCs₂CO₃DMFRT (Photoinduced)24-
3Aromatic/Aliphatic AminesAryl HalidesProlinamideK₃PO₄Water9012-24Good to Excellent
4(Hetero)aryl Amines(Hetero)aryl ChloridesBis(N-aryl) substituted oxalamidesK₃PO₄DMSO12024Good to Excellent
5CyclopropylamineAryl BromidesN-carbazolyl-1H-pyrrole-2-carbohydrazideK₂CO₃Toluene11024Good
6Acyclic Secondary AminesAryl HalidesDMPAOCs₂CO₃Dioxane60-11024Good

RT = Room Temperature; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide; DMPAO = 2-(2,6-dimethylphenylamino)-2-oxoacetic acid.[5][6][7][8]

Table 2: Substrate Scope for CuI-Catalyzed N-Arylation

EntryAmine SubstrateAryl Halide SubstrateProductConditionsYield (%)
1Morpholine4-Chloroanisole4-(4-methoxyphenyl)morpholineL5 ligand, NaOtBu, Toluene, 100°C, 24h95
2Aniline1-IodobenzeneDiphenylamineEthylene glycol, K₃PO₄, i-PrOH, 80°C, 24h92
3Benzimidazole1-Iodobenzene1-Phenyl-1H-benzo[d]imidazoleNone, Cs₂CO₃, DMF, RT (Photoinduced)85
4Pyrrolidine1-Bromo-4-fluorobenzene1-(4-fluorophenyl)pyrrolidineProlinamide, K₃PO₄, Water, 90°C, 24h88
5Ammonia4-Chlorotoluenep-ToluidineOxalic diamide, K₃PO₄, DMSO, 120°C, 24h82

L5 = N1,N2-bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Ullmann condensation reaction using a this compound catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • This compound (CuI) (0.05 - 0.1 mmol, 5-10 mol%)

  • Ligand (if required, 0.1 - 0.2 mmol, 10-20 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, KOH) (2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DMSO) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser)

  • Magnetic stirrer and heating plate/oil bath

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (e.g., 9.5 mg, 0.05 mmol), the ligand (if used), and the base (e.g., 424 mg K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (refer to Table 1 for guidance, typically ranging from room temperature to 120°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

Experimental_Workflow A 1. Add Reactants & Catalyst (Aryl Halide, CuI, Ligand, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvent & Amine B->C D 4. Heat & Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC, GC-MS) D->E F 6. Reaction Work-up (Quench, Dilute) E->F Reaction Complete G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Product Characterization (NMR, MS) I->J

Caption: Experimental workflow for the CuI-catalyzed Ullmann condensation.

Catalytic_Cycle cluster_0 Catalytic Cycle CuI Cu(I)L₂ A Cu(III) Complex CuI->A Oxidative Addition (Ar-X) B Amine Coordination A->B Ligand Exchange (R₂NH) B->CuI Reductive Elimination (Ar-NR₂) Product Product (Ar-NR₂) HX HX ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

References

Application Notes and Protocols: Copper(I) Iodide in Ligand-Free C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, yielding diaryl thioethers that are integral scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, the synthesis of these compounds has often relied on transition-metal catalysis, frequently necessitating the use of complex and costly ligands. However, the development of ligand-free catalytic systems is a significant advancement, offering more economical and operationally simpler synthetic routes. Copper(I) iodide (CuI) has emerged as a highly effective catalyst for these transformations, enabling the efficient cross-coupling of aryl halides and thiols without the need for additional ligands.[1][2] This protocol outlines the application of CuI in ligand-free C-S cross-coupling reactions, providing detailed experimental procedures and summarizing key performance data.

Reaction Principle and Advantages

The CuI-catalyzed ligand-free C-S cross-coupling reaction typically involves the coupling of an aryl iodide with a thiol in the presence of a base and a suitable solvent. The reaction proceeds efficiently under relatively mild conditions and demonstrates broad functional group tolerance.[1][2]

Key Advantages:

  • Cost-Effectiveness: The elimination of expensive and often air-sensitive ligands significantly reduces the cost of the catalytic system.[3]

  • Operational Simplicity: The reaction setup is straightforward, avoiding the need for the synthesis or handling of complex ligands.[2]

  • Broad Substrate Scope: The protocol is applicable to a wide range of electronically and sterically diverse aryl iodides and thiols.[1][2]

  • Good to Excellent Yields: The reaction consistently affords high yields of the desired diaryl thioether products.[4]

  • Environmental Considerations: The absence of complex organic ligands can lead to a more environmentally benign process with easier product purification.[3]

Proposed Catalytic Cycle

The precise mechanism of the ligand-free CuI-catalyzed C-S cross-coupling reaction is a subject of ongoing investigation. However, a plausible catalytic cycle is depicted below. The cycle is thought to proceed via the formation of a copper(I) thiolate intermediate, followed by oxidative addition of the aryl iodide to the copper center to form a Cu(III) species. Subsequent reductive elimination yields the diaryl thioether product and regenerates the active Cu(I) catalyst.

Ligand-Free CuI-Catalyzed C-S Cross-Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuI CuI CuSAr [Cu(SAr)] CuI->CuSAr + ArSH, Base - HX CuIII_intermediate [(Ar')(ArS)Cu(I)] CuSAr->CuIII_intermediate + Ar'I (Oxidative Addition) CuIII_intermediate->CuI Product Ar-S-Ar' CuIII_intermediate->Product (Reductive Elimination) DiarylThioether Diaryl Thioether (Ar-S-Ar') Product->DiarylThioether ArylIodide Aryl Iodide (Ar'I) ArylIodide->CuSAr Thiol Thiol (ArSH) Thiol->CuI

Caption: Proposed catalytic cycle for the CuI-catalyzed ligand-free C-S cross-coupling reaction.

Experimental Protocols

General Procedure for the Synthesis of Diaryl Thioethers

This protocol is a generalized procedure based on common methodologies reported in the literature.[1][2] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (CuI, 99.9%)

  • Aryl iodide

  • Thiol

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (NEt₃)

  • N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethylacetamide (DMA)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean and dry reaction vessel, add the aryl iodide (1.0 mmol), thiol (1.2 mmol), this compound (0.01-0.025 mmol, 1-2.5 mol%), and potassium carbonate (2.0 mmol).

  • If using a solvent, add NMP, DMF, or DMA (3-5 mL). Alternatively, triethylamine can be used as both the base and the solvent.[2]

  • Seal the reaction vessel and stir the mixture at a pre-determined temperature (typically 80-120 °C) for the required reaction time (usually 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl thioether.

Experimental_Workflow start Start reactants Combine Aryl Iodide, Thiol, CuI, and Base in a Reaction Vessel start->reactants solvent Add Solvent (e.g., NMP, DMF) or use NEt3 as solvent/base reactants->solvent reaction Heat and Stir (80-120 °C, 4-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Isolated Diaryl Thioether purification->product end End product->end

Caption: General experimental workflow for CuI-catalyzed ligand-free C-S cross-coupling.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of various diaryl thioethers synthesized using the ligand-free CuI-catalyzed C-S cross-coupling protocol. The data is compiled from representative literature.[1][2]

Table 1: Coupling of Various Aryl Iodides with Thiophenol

EntryAryl IodideProductYield (%)
1IodobenzeneDiphenyl sulfide95
21-Iodo-4-methylbenzene4-Methylphenyl phenyl sulfide92
31-Iodo-4-methoxybenzene4-Methoxyphenyl (B3050149) phenyl sulfide90
41-Iodo-4-nitrobenzene4-Nitrophenyl phenyl sulfide85
51-Iodo-2-methylbenzene2-Methylphenyl phenyl sulfide88
61-Iodo-4-chlorobenzene4-Chlorophenyl phenyl sulfide93

Table 2: Coupling of Iodobenzene with Various Thiols

EntryThiolProductYield (%)
1ThiophenolDiphenyl sulfide95
24-MethylthiophenolPhenyl 4-methylphenyl sulfide94
34-MethoxythiophenolPhenyl 4-methoxyphenyl sulfide91
44-ChlorothiophenolPhenyl 4-chlorophenyl sulfide96
52-NaphthalenethiolPhenyl 2-naphthyl sulfide89
6Benzyl mercaptanBenzyl phenyl sulfide75

Troubleshooting and Considerations

  • Base Selection: The choice of base can be crucial. While K₂CO₃ is commonly used, other bases like Cs₂CO₃ or organic bases such as NEt₃ can influence the reaction rate and yield.[5]

  • Solvent Effects: Polar aprotic solvents like NMP, DMF, and DMA are generally effective. In some cases, running the reaction neat with an excess of a liquid base like NEt₃ can be advantageous.[2]

  • Reaction Temperature: The optimal temperature may vary depending on the reactivity of the substrates. Electron-deficient aryl iodides may react at lower temperatures, while electron-rich or sterically hindered substrates may require higher temperatures.

  • Catalyst Loading: While low catalyst loadings (1-2.5 mol%) are typically sufficient, increasing the catalyst amount may be necessary for challenging substrates.[2]

  • Purity of Reagents: The purity of the thiol is important, as oxidation to the corresponding disulfide can be a competing side reaction.

Conclusion

The use of this compound as a catalyst for ligand-free C-S cross-coupling reactions offers a powerful and practical method for the synthesis of diaryl thioethers. The operational simplicity, cost-effectiveness, and broad applicability make this protocol a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where the efficient construction of sulfur-containing molecules is of paramount importance.

References

Application Notes and Protocols: Synthesis of Copper(I) Iodide Nanoparticles for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Copper(I) iodide (CuI) nanoparticles and their application as efficient catalysts in various organic reactions. Copper iodide nanoparticles have garnered significant interest due to their low cost, high catalytic activity, and reusability.[1] These application notes include a step-by-step synthesis procedure, characterization data, and protocols for catalytic applications in Sonogashira-type coupling, C-N bond formation, and the synthesis of 1,4-dihydropyridines. The provided data and workflows are intended to enable researchers to readily adopt and adapt these methods for their specific research and development needs.

Introduction

This compound (CuI) nanoparticles are semiconducting materials that have emerged as versatile and economical catalysts in organic synthesis.[1] Their high surface-area-to-volume ratio and unique electronic properties make them highly effective in catalyzing a variety of chemical transformations, often under milder conditions than their bulk counterparts.[1] The applications of CuI nanoparticles are extensive, ranging from cross-coupling reactions to the synthesis of complex heterocyclic compounds, which are often key intermediates in drug discovery and development.[2][3] This document outlines a reproducible method for the synthesis of CuI nanoparticles and demonstrates their catalytic prowess in several synthetically important reactions.

Synthesis of this compound Nanoparticles

A widely adopted method for the synthesis of CuI nanoparticles is the liquid-phase route, which is valued for its simplicity and the ability to produce well-dispersed nanoparticles.[4][5]

Experimental Protocol
  • Dissolution of Precursor: In a typical procedure, 95 mg of CuI is dissolved in 5 ml of acetonitrile (B52724) with the aid of ultrasonic stirring to obtain a clear, pale yellow solution.[4]

  • Addition of Stabilizing Agent: To this solution, 10 ml of dimethylformamide (DMF) is added. DMF acts as a stabilizing agent, preventing the agglomeration of the nanoparticles.[4][5] The solution will turn a green color.

  • Evaporation and Precipitation: The acetonitrile is removed by stirring the solution at room temperature.[4] Subsequently, 10 ml of deionized water is slowly added dropwise to the green solution under vigorous mechanical stirring. The gradual addition of water induces the formation of CuI nanoparticles, leading to a cloudy suspension.[4][6]

  • Purification: The synthesized CuI nanoparticles are collected by centrifugation and washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The purified nanoparticles are then dried in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

Synthesis Workflow

Synthesis_Workflow A Dissolve CuI in Acetonitrile B Add DMF (Stabilizing Agent) A->B Ultrasonic Stirring C Remove Acetonitrile B->C Stirring at RT D Add Deionized Water (Precipitation) C->D Vigorous Stirring E Centrifugation and Washing D->E F Drying E->F G CuI Nanoparticles F->G

Caption: Experimental workflow for the synthesis of CuI nanoparticles.

Characterization of CuI Nanoparticles

The synthesized CuI nanoparticles should be characterized to determine their size, morphology, and crystalline structure.

Characterization TechniqueTypical Results
Transmission Electron Microscopy (TEM) Spherical and well-dispersed nanoparticles with an average diameter in the range of 4-12 nm.[2][4]
X-ray Diffraction (XRD) Diffraction peaks corresponding to the cubic crystal structure of γ-CuI. Broadening of peaks indicates small crystallite size.[4][5]
Scanning Electron Microscopy (SEM) Shows the morphology of the nanoparticle agglomerates and their distribution.[4]
Energy-Dispersive X-ray Spectroscopy (EDX) Confirms the elemental composition, showing the presence of copper and iodine.[2]

Catalytic Applications of CuI Nanoparticles

CuI nanoparticles have demonstrated high catalytic activity in a range of organic transformations. Below are protocols for some key applications.

Sonogashira-Type Coupling

CuI nanoparticles are efficient catalysts for Sonogashira-type coupling reactions, which form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and CuI nanoparticles (5-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or a water/ethanol mixture) and a base (e.g., K₂CO₃, Et₃N).[8]

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 100 °C for a period of 2 to 24 hours, depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the catalyst is separated by centrifugation or filtration. The organic product is extracted, dried, and purified by column chromatography.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X(L2) Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡CR'(L2) Pd_complex->Pd_alkynyl Transmetalation CuX CuX Pd_complex->CuX + Cu-C≡C-R' - CuX Pd_alkynyl->Pd0 Product R-C≡C-R' Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R' Cu_acetylide Cu-C≡C-R' Alkyne->Cu_acetylide + CuX, - HX Cu_acetylide->Pd_complex Base Base

Caption: Proposed mechanism for the Sonogashira coupling reaction.

C-N Bond Formation Reactions

CuI nanoparticles are also effective catalysts for the formation of C-N bonds, for instance, in the synthesis of secondary amines via reductive amination.[2]

  • Reactant Mixture: A mixture of a carbonyl compound (1.0 mmol), an amine (1.2 mmol), and CuI nanoparticles (5 mol%) is prepared in a suitable solvent like ethanol or methanol.

  • Reducing Agent: A reducing agent, such as NaBH₄ or H₂, is introduced to the reaction.

  • Reaction Progression: The reaction is stirred at room temperature or gentle heating until completion.

  • Isolation: The catalyst is removed by filtration, and the product is isolated after solvent evaporation and appropriate work-up, followed by purification.

Synthesis of 1,4-Dihydropyridines

The synthesis of 1,4-dihydropyridines, a class of compounds with significant biological activities, can be efficiently catalyzed by CuI nanoparticles.[3]

  • One-Pot Reaction: In a round-bottom flask, an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) are combined with CuI nanoparticles (2 mol%) in a solvent such as ethanol.[3]

  • Reflux: The reaction mixture is heated to reflux and stirred for the required time (typically 1-3 hours).

  • Product Formation: The product precipitates upon cooling the reaction mixture.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Catalyst Reusability

A significant advantage of using CuI nanoparticles as a heterogeneous catalyst is their potential for recovery and reuse.

Protocol for Catalyst Recycling
  • Separation: After the completion of the reaction, the CuI nanoparticles can be separated from the reaction mixture by centrifugation.

  • Washing: The recovered catalyst should be washed thoroughly with an appropriate solvent (e.g., ethyl acetate, ethanol) to remove any adsorbed organic residues.

  • Drying: The washed catalyst is then dried under vacuum.

  • Reuse: The dried CuI nanoparticles can be used in subsequent reaction cycles. Studies have shown that the catalyst can be recycled up to six times without a significant loss of its catalytic activity.[2]

Quantitative Data Summary

The following tables summarize representative data for the synthesis and catalytic applications of CuI nanoparticles.

Table 1: Synthesis and Characterization of CuI Nanoparticles
Synthesis ParameterValueCharacterization ParameterValue
CuI Precursor 95 mgAverage Particle Size (TEM) 4-12 nm[2][4]
Acetonitrile Volume 5 mlCrystallite Size (XRD) ~8 nm[4]
DMF Volume 10 mlCrystal Structure Cubic (γ-CuI)[4]
Water for Precipitation 10 mlMorphology Spherical[4]
Table 2: Catalytic Activity in Sonogashira-Type Coupling
Aryl HalideAlkyneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
IodobenzenePhenylacetylene5DMF80695
4-Iodotoluene1-Heptyne5MeCN80892
1-Bromo-4-nitrobenzenePhenylacetylene10Ethanol/H₂O1001285
4-Chloroanisole1-Octyne10DMF1202478

Note: The data in this table is representative and may vary based on specific reaction conditions and substrate purity.

Table 3: Catalyst Reusability in C-N Bond Formation
Recycle RunYield (%)
1 98
2 97
3 96
4 95
5 94
6 93

Note: Representative data for the reductive amination of benzaldehyde (B42025) with aniline.[2]

Conclusion

The protocols and data presented in this document highlight the facile synthesis of this compound nanoparticles and their effectiveness as robust and reusable catalysts for various organic transformations. The mild reaction conditions, high yields, and potential for catalyst recycling make CuI nanoparticles an attractive and sustainable alternative to traditional homogeneous catalysts in both academic research and industrial drug development. The detailed workflows and quantitative summaries provided herein are intended to serve as a valuable resource for researchers venturing into the field of nanoparticle catalysis.

References

Application Notes and Protocols for Deposition of Copper(I) Iodide Thin Films in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of Copper(I) iodide (CuI) thin films, a promising p-type semiconductor for hole transport layers (HTLs) in various solar cell architectures. Due to its high conductivity, wide bandgap, excellent transparency, and cost-effectiveness, CuI is a compelling alternative to conventional organic HTLs.[1][2][3] This guide covers the most common deposition techniques, including thermal evaporation, spin coating, and spray pyrolysis, offering a comprehensive resource for fabricating efficient solar cells.

Overview of this compound as a Hole Transport Layer

This compound is a p-type semiconductor with a wide direct bandgap of approximately 3.1 eV, allowing for high transparency in the visible range of the electromagnetic spectrum.[4][5] Its valence band energy level is well-aligned with the energy levels of common perovskite and dye sensitizers, facilitating efficient hole extraction and transport. CuI can be processed using both solution-based and vacuum-based techniques, offering flexibility in device fabrication.[2][3][6]

The γ-phase of CuI, which has a zinc-blende cubic structure, is the most desirable for electronic applications due to its p-type nature and high mobility at room temperature.[4][7] Various deposition methods have been developed to produce high-quality γ-CuI thin films.[8]

Deposition Techniques and Protocols

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material (in this case, CuI powder) in a high-vacuum environment until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. This method allows for precise control over film thickness and purity.

Experimental Workflow for Thermal Evaporation:

cluster_prep Substrate Preparation cluster_dep Deposition Process cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, Ethanol, DI water) vac_chamber Load Substrate & CuI into Vacuum Chamber sub_clean->vac_chamber pump_down Pump Down to < 6.7 x 10⁻⁴ Pa vac_chamber->pump_down evaporation Heat Tantalum Boat to Evaporate CuI pump_down->evaporation deposition Deposit CuI Film on Substrate evaporation->deposition annealing Optional: Iodine Annealing (100-180 °C) deposition->annealing characterization Film Characterization annealing->characterization

Caption: Workflow for thermal evaporation of CuI thin films.

Detailed Protocol:

  • Substrate Preparation:

    • Clean the substrates (e.g., soda-lime glass or ITO-coated glass) by sequential ultrasonication in acetone, ethyl alcohol, and deionized water for 15 minutes each.[8]

    • Dry the substrates with a stream of nitrogen gas.

  • Deposition:

    • Place high-purity CuI powder (99.995%) in a tantalum boat within a vacuum thermal evaporation chamber.[7][8]

    • Mount the cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a base pressure below 6.7 x 10⁻⁴ Pa.[8]

    • Gradually heat the tantalum boat to initiate the evaporation of CuI.

    • Deposit the CuI film onto the substrates at a controlled rate. A slow deposition rate of 0.005 nm/s is recommended to obtain smooth and homogeneous films.[9]

    • Monitor the film thickness in situ using a quartz crystal microbalance. The desired thickness typically ranges from 3 nm to 120 nm, depending on the solar cell architecture.[8][9]

  • Post-Deposition Annealing (Optional):

    • To enhance the electrical properties (carrier density and mobility), the deposited CuI films can be subjected to iodine annealing.[8]

    • This is performed by heating the films in an iodine-rich atmosphere at temperatures between 100–180 °C.[8][10]

Quantitative Data for Thermally Evaporated CuI Films:

ParameterValueReference
Deposition Rate0.005 - 0.05 nm/s[9]
Base Pressure< 6.7 x 10⁻⁴ Pa[8]
Film Thickness3 - 120 nm[8][9]
Annealing Temperature100 - 180 °C[8][10]
Resulting Solar Cell Efficiency6.42% (in n-type Si solar cell)[8][10]
Spin Coating

Spin coating is a solution-based technique used to deposit uniform thin films onto flat substrates. A small amount of the coating material solution is applied to the center of the substrate, which is then spun at high speed. Centrifugal force spreads the solution, and the excess is flung off, leaving a thin film.

Experimental Workflow for Spin Coating:

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition prep_sol Prepare CuI Precursor Solution dispense Dispense Solution onto Substrate prep_sol->dispense sub_clean Clean Substrate sub_clean->dispense spin Spin Coat at Desired Speed and Time dispense->spin anneal Anneal Film (e.g., 110-200 °C) spin->anneal characterize Characterize Film anneal->characterize

Caption: Workflow for spin coating of CuI thin films.

Detailed Protocol:

  • Precursor Solution Preparation:

    • Dissolve anhydrous CuI powder in a suitable solvent. Common solvents include acetonitrile (B52724) and dipropyl sulfide (B99878).[5][7]

    • For example, dissolve CuI in dipropyl sulfide and stir for 6 hours at 60 °C.[5][6]

    • The concentration of the solution will influence the final film thickness.

  • Substrate Preparation:

    • Clean the substrates as described in the thermal evaporation protocol.[11]

  • Deposition:

    • Place the substrate on the chuck of a spin coater.

    • Dispense a small amount of the CuI precursor solution onto the center of the substrate.

    • Spin the substrate at a specific speed and for a set duration. For instance, spin at 1200 rpm for 60 seconds.[5][6] The spin speed is a critical parameter for controlling film thickness.[12]

  • Annealing:

    • Anneal the coated films in air or an inert atmosphere (e.g., Argon) at temperatures ranging from 110 °C to 200 °C to remove residual solvent and improve film crystallinity.[11][13]

Quantitative Data for Spin-Coated CuI Films:

ParameterValueReference
SolventAcetonitrile, Dipropyl sulfide[5][7]
Spin Speed600 - 6000 rpm[12]
Spin Duration30 - 60 s[5][6][14]
Annealing Temperature110 - 200 °C[11]
Hole Concentration1 x 10¹⁸ - 1 x 10¹⁹ cm⁻³[11][13]
Mobility0.5 - 2 cm² V⁻¹ s⁻¹[11][13]
Resistivity0.3 - 5 Ω cm[11][13]
Spray Pyrolysis

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, leading to the formation of the desired material. This method is simple, cost-effective, and suitable for large-area deposition.[15][16][17]

Experimental Workflow for Spray Pyrolysis:

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition prep_sol Prepare Precursor Solution (e.g., CuSO₄ & KI) atomize Atomize Solution into Fine Droplets prep_sol->atomize heat_sub Preheat Substrate spray Spray onto Heated Substrate heat_sub->spray atomize->spray cool Cool Down spray->cool characterize Characterize Film cool->characterize

Caption: Workflow for spray pyrolysis of CuI thin films.

Detailed Protocol:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing copper and iodine sources. For example, dissolve CuSO₄·5H₂O in ammonia (B1221849) and a separate KI aqueous solution.[18]

    • The molarity of the precursor solution is a key parameter affecting the film's optical and electrical properties.[18]

  • Deposition:

    • Heat the substrate to a specific temperature, which is a critical parameter for controlling the film properties.[15][16]

    • Atomize the precursor solution using a spray nozzle to create fine droplets.

    • Spray the aerosolized solution onto the heated substrate. The droplets undergo a pyrolytic reaction on the hot surface to form the CuI thin film.[17]

    • The spray rate and nozzle-to-substrate distance should be optimized for uniform film deposition.

Quantitative Data for Sprayed CuI Films:

ParameterValueReference
Precursor Molarity0.05 - 0.1 M[18]
Substrate Temperature100 °C (example)[18]
Bandgap~3.0 eV[18]

Application in Perovskite Solar Cells

CuI is widely used as a hole transport layer in perovskite solar cells (PSCs). Its function is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode while blocking electrons.

Typical Perovskite Solar Cell Structure with CuI HTL:

cluster_device Perovskite Solar Cell Structure cluster_charge_flow FTO FTO/ITO Substrate ETL Electron Transport Layer (ETL) (e.g., TiO₂) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL CuI Hole Transport Layer (HTL) Perovskite->HTL Electrode Metal Electrode (e.g., Au, Ag) HTL->Electrode e_path_start e⁻ e_path_end e_path_start->e_path_end Electrons h_path_start h⁺ h_path_end h_path_start->h_path_end Holes

Caption: Schematic of a typical perovskite solar cell with a CuI HTL.

Inverted planar PSCs based on a composite CuI/CuSCN HTL have demonstrated power conversion efficiencies (PCEs) as high as 18.76%.[19] Furthermore, Sn-Pb based perovskite solar cells utilizing a CuI HTL have achieved a remarkable PCE of 20.1%.[1] The use of a double-layer HTL, such as CuI/Spiro-OMeTAD, has also been shown to improve the efficiency and stability of PSCs, reaching a PCE of 17.44%.[14][20]

Performance of Perovskite Solar Cells with CuI HTL:

Solar Cell TypeHTLPCE (%)V_oc (V)J_sc (mA/cm²)FF (%)Reference
Inverted Planar PerovskiteCuI/CuSCN18.76---[19]
Sn-Pb PerovskiteCuI20.1-32.85-[1]
PerovskiteCuI/Spiro-OMeTAD17.441.10--[14][20]
Perovskite (MAPbI₃)CuI140.71226.5574.05[21]

Safety Precautions

  • Handle all chemicals, especially organic solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • CuI powder can be an irritant; avoid inhalation and skin contact.

  • High-temperature annealing and evaporation processes should be carried out with appropriate shielding and safety measures.

These application notes and protocols provide a solid foundation for the deposition of high-quality CuI thin films for solar cell applications. The versatility of deposition techniques allows for adaptation to various research and development needs, paving the way for more efficient and cost-effective photovoltaic devices.

References

Copper(I) Iodide as a Hole Transport Material in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. A critical component of a high-performing PSC is the hole transport material (HTM), which facilitates the efficient extraction and transport of photogenerated holes from the perovskite absorber layer to the electrode. While organic HTMs like Spiro-OMeTAD are widely used, their high cost, complex synthesis, and susceptibility to degradation pose significant challenges for the commercialization of PSCs.[1][2] Copper(I) iodide (CuI), a p-type inorganic semiconductor, has garnered considerable attention as a promising alternative HTM due to its excellent properties and potential for scalable production.[1][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a hole transport material in perovskite solar cells.

Advantages of this compound as a Hole Transport Material

This compound offers several distinct advantages over traditional organic HTMs:

  • High Hole Mobility and Conductivity: CuI possesses high hole mobility, which enables efficient charge transport and reduces energy loss within the solar cell.[1]

  • Superior Stability: As an inorganic material, CuI exhibits greater thermal and environmental stability compared to its organic counterparts, which are prone to degradation from heat and moisture.[1] This enhanced stability contributes to a longer lifespan for the perovskite solar cell.

  • Cost-Effectiveness: CuI is an abundant and inexpensive material, making it a more economically viable option for large-scale manufacturing of PSCs.[1]

  • Favorable Energy Level Alignment: The energy levels of CuI are well-aligned with the valence band of typical perovskite materials, facilitating efficient hole extraction at the perovskite/HTM interface.

  • Simple and Scalable Deposition: CuI can be deposited using various low-temperature and solution-based techniques, such as spin-coating, spray-coating, and thermal evaporation, which are compatible with existing PSC fabrication processes.[3]

Data Presentation

The performance of perovskite solar cells is typically evaluated based on four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of PSCs utilizing CuI as the HTM, fabricated using different methods.

Table 1: Performance of Perovskite Solar Cells with CuI as Hole Transport Material

Perovskite MaterialCuI Deposition MethodPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
CH₃NH₃PbI₃Transfer-Printing8.30.79519.353.8[4]
CH₃NH₃PbI₃Simulation14.00.71226.5574.05[5]
Not SpecifiedInverted Structure18.8Not SpecifiedNot SpecifiedNot Specified[6]
CH₃NH₃PbI₃ (Cu-doped)Spin-Coating18.21.0622.576[7]
MAI/FAI/PbI₂Spin-Coating (Bilayer with PTAA)20.34Not SpecifiedNot SpecifiedNot Specified[8]
CH₃NH₃PbI₃Iodine/Ethanol Solution0.760.4944.5634[9]
Ba₃NCl₃Simulation30.471.064938.260974.78[10]
Not SpecifiedInverted Structure16.8Not SpecifiedNot SpecifiedNot Specified[11]
EACl₀.₀₁₅Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃Solution-Processed20.1Not Specified32.85Not Specified[12][13]

Table 2: Stability of Perovskite Solar Cells with CuI HTM

HTMStress ConditionInitial PCE (%)Retained PCE (%)DurationReference
Transfer-Printed CuIAmbient Air8.3~9030 days[4]
CuIN₂ atmosphere & 85°C thermal stress20.1Improved stability vs. PEDOT:PSSNot Specified[12]
CuI-based (unsealed)Air16.8Enhanced air stability vs. PEDOT:PSSNot Specified[14]

Experimental Protocols

This section provides detailed methodologies for the fabrication of perovskite solar cells using a solution-processed this compound hole transport layer.

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂) nanoparticle precursor for the electron transport layer (ETL)

  • Perovskite precursors (e.g., Methylammonium iodide (MAI) and Lead(II) iodide (PbI₂))

  • This compound (CuI) powder (99.99%)

  • Acetonitrile (B52724) (anhydrous) or a mixture of di-n-propyl sulfide (B99878) and chlorobenzene (B131634)

  • Gold (Au) or Carbon for the back electrode

  • Solvents for cleaning: Deionized water, acetone, isopropanol (B130326)

Protocol 1: Fabrication of Perovskite Solar Cells with Spin-Coated CuI HTL

1. Substrate Cleaning: a. Sequentially clean the FTO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a precursor solution for the ETL (e.g., ZnO or TiO₂). b. Deposit the ETL onto the FTO substrate via spin-coating. c. Anneal the ETL-coated substrate at the required temperature (e.g., 450-500 °C for TiO₂).

3. Perovskite Layer Deposition: a. Prepare the perovskite precursor solution by dissolving the precursor salts (e.g., MAI and PbI₂) in a suitable solvent like DMF or a mixture of DMF and DMSO. b. Spin-coat the perovskite solution onto the ETL in a nitrogen-filled glovebox. c. During the spin-coating process, an anti-solvent (e.g., chlorobenzene or toluene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. d. Anneal the perovskite film at a moderate temperature (e.g., 100 °C) to complete the crystallization.

4. This compound Hole Transport Layer (HTL) Deposition: a. Prepare the CuI solution by dissolving CuI powder in anhydrous acetonitrile to a concentration of, for example, 10 mg/mL. Stir the solution for several hours in the glovebox. b. Filter the CuI solution through a 0.2 µm PTFE filter. c. Spin-coat the CuI solution onto the perovskite layer. A typical two-step spin-coating program might be: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds. d. Anneal the CuI layer at a low temperature (e.g., 70 °C) for 10 minutes.

5. Back Electrode Deposition: a. Deposit the back electrode (e.g., 80-100 nm of Gold or a carbon-based electrode) on top of the CuI layer through thermal evaporation or screen printing.

Protocol 2: Fabrication of Perovskite Solar Cells with Thermally Evaporated CuI HTL

Follow steps 1-3 from Protocol 1 for substrate cleaning, ETL, and perovskite layer deposition.

4. This compound Hole Transport Layer (HTL) Deposition: a. Place the perovskite-coated substrate into a thermal evaporation chamber. b. Evaporate CuI powder from a heated crucible under high vacuum (e.g., 10⁻⁶ Torr). c. Deposit a CuI layer of a desired thickness (e.g., 30-50 nm) onto the perovskite film. The deposition rate should be carefully controlled.

5. Back Electrode Deposition: a. Without breaking the vacuum, deposit the back electrode (e.g., Gold) on top of the CuI layer.

Visualizations

Signaling Pathways and Experimental Workflows

EnergyLevelDiagram cluster_device Perovskite Solar Cell Structure cluster_energy Energy Level Alignment (eV) FTO FTO ETL ETL (e.g., TiO2) FTO->ETL Perovskite Perovskite ETL->Perovskite CuI CuI (HTL) Perovskite->CuI Electrode Electrode (e.g., Au) CuI->Electrode y_axis Energy (eV vs. Vacuum) FTO_CB -4.4 ETL_CB -4.2 Perovskite_CB -3.9 ETL_CB->Perovskite_CB Electron Transfer Perovskite_VB -5.4 CuI_VB -5.1 Perovskite_VB->CuI_VB Hole Transfer Electrode_WF -5.1

Caption: Energy level diagram of a perovskite solar cell with a CuI hole transport layer.

FabricationWorkflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_post Post-Processing cluster_final Final Device Cleaning FTO Substrate Cleaning (DI Water, Acetone, IPA) UVOzone UV-Ozone Treatment Cleaning->UVOzone ETL ETL Deposition (e.g., Spin-coating TiO2) UVOzone->ETL Perovskite Perovskite Deposition (Spin-coating + Anti-solvent) ETL->Perovskite Annealing_ETL ETL Annealing HTL CuI HTL Deposition (Spin-coating or Evaporation) Perovskite->HTL Annealing_PVSK Perovskite Annealing Electrode Back Electrode Deposition (Thermal Evaporation) HTL->Electrode Annealing_HTL HTL Annealing Characterization Device Characterization (J-V, EQE, Stability) Electrode->Characterization

Caption: Experimental workflow for fabricating a perovskite solar cell with a CuI HTL.

PropertiesPerformance cluster_properties CuI Properties cluster_performance PSC Performance & Viability HighMobility High Hole Mobility EfficientExtraction Efficient Hole Extraction HighMobility->EfficientExtraction GoodConductivity Good Electrical Conductivity ReducedRecombination Reduced Charge Recombination GoodConductivity->ReducedRecombination EnergyAlignment Favorable Energy Levels EnergyAlignment->EfficientExtraction HighStability High Thermal & Chemical Stability LongTermStability Enhanced Long-Term Stability HighStability->LongTermStability LowCost Low Cost & Abundant CommercialViability Increased Commercial Viability LowCost->CommercialViability ImprovedPCE Improved Power Conversion Efficiency EfficientExtraction->ImprovedPCE ReducedRecombination->ImprovedPCE LongTermStability->CommercialViability

References

Application Notes and Protocols: Copper(I) Iodide in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Copper(I) Iodide (CuI) in the fabrication of organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of CuI, device fabrication via solution processing and vacuum thermal evaporation, and characterization techniques are included.

Introduction to this compound in OLEDs

This compound (CuI) is a p-type semiconductor that has garnered significant attention in the field of optoelectronics due to its desirable properties.[1] It is a wide bandgap material (approximately 3.1 eV) with high transparency in the visible range, making it an excellent candidate for various applications in OLEDs.[2][3] CuI can be utilized as a hole injection layer (HIL), a hole transport layer (HTL), or as a dopant in other hole-transporting materials to enhance device performance.[4][5] Its low cost, abundance, and processability via both solution and vacuum methods make it a viable alternative to commonly used organic hole-transporting materials like PEDOT:PSS.[6]

The primary function of CuI in an OLED is to facilitate the efficient injection and transport of holes from the anode (typically Indium Tin Oxide - ITO) to the emissive layer. This leads to a reduction in the turn-on voltage, increased current and power efficiencies, and improved device stability.[4]

Key Properties of this compound

PropertyValue/Description
Chemical FormulaCuI
Crystal StructureZinc Blende (γ-phase at room temp.)
Bandgap~3.1 eV
AppearanceWhite to off-white powder
SolubilityPoorly soluble in water, soluble in acetonitrile (B52724), ammonia, and iodide solutions.[1]
Hole MobilityHigh, can be up to ~43.9 cm²/Vs

Applications of CuI in OLEDs

Hole Injection Layer (HIL)

A thin layer of CuI deposited directly onto the ITO anode can significantly enhance hole injection. This is attributed to a better energy level alignment between the work function of ITO and the HOMO (Highest Occupied Molecular Orbital) of the subsequent organic layer, reducing the energy barrier for hole injection.

Hole Transport Layer (HTL)

CuI can be used as a standalone HTL, replacing traditional organic materials. Its high hole mobility allows for efficient transport of holes to the emissive layer, contributing to improved device performance.

Dopant in Hole Transport Layer

Doping CuI into an organic hole transport material, such as 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), has been shown to increase the conductivity of the layer and improve ohmic contact at the ITO/HIL interface.[4] This leads to a significant reduction in operating voltage and an increase in power efficiency.[4]

Quantitative Performance Data

The following tables summarize the performance of OLEDs incorporating CuI in various roles, compiled from literature.

Table 1: Performance of OLEDs with CuI as a Dopant in the Hole Transport Layer

Device StructureMax. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Turn-on Voltage (V)
ITO/m-MTDATA/NPB/Alq3:C545T/Alq3/LiF/Al3.71--4.85 (at 1000 cd/m²)
ITO/CuI:m-MTDATA/NPB/Alq3:C545T/Alq3/LiF/Al5.88--4.26 (at 1000 cd/m²)

Data sourced from Shan et al. (2017).[4]

Table 2: Performance Comparison of OLEDs with Different Hole Transport Layers

HTL MaterialMax. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
PEDOT:PSS484914
CuPC doped with 20 wt% CuI74.17018.5

Data sourced from a study on CuI:CuPC composite HTLs.[6]

Experimental Protocols

Synthesis of this compound Nanoparticles (Solution-Based)

This protocol describes a facile chemical route for the synthesis of CuI nanoparticles.

Materials:

Procedure:

  • Prepare a 5 mM aqueous solution of CuSO₄·5H₂O.

  • Prepare a solution of morin hydrate in ethanol (e.g., 7.5 mg in 1 mL).

  • Add the morin hydrate solution to 50 mL of the CuSO₄ solution under constant stirring.

  • Prepare a 5 mM aqueous solution of KI.

  • Add 50 mL of the KI solution dropwise to the copper sulfate/morin hydrate mixture.

  • Continue stirring the mixture for 2 hours at room temperature.

  • Allow the resulting precipitate of CuI nanoparticles to settle.

  • Collect the nanoparticles by centrifugation or filtration, wash with deionized water and ethanol, and dry in a vacuum oven.[7]

OLED Fabrication using Solution-Processed CuI HTL

This protocol outlines the fabrication of an OLED device using a spin-coated CuI hole transport layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (CuI) powder

  • Acetonitrile (anhydrous)

  • Emissive layer material (e.g., a suitable polymer or small molecule in an appropriate solvent)

  • Electron transport layer material (e-g., TPBi)

  • Metal for cathode (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.

  • CuI Solution Preparation:

    • Inside a nitrogen-filled glovebox, dissolve CuI powder in anhydrous acetonitrile to the desired concentration (e.g., 15 mg/mL).[8] Stir the solution until the CuI is fully dissolved.

  • Spin-Coating of CuI HTL:

    • Transfer the cleaned ITO substrate to the spin coater inside the glovebox.

    • Dispense the CuI solution onto the ITO substrate.

    • Spin-coat the solution at a specific speed and duration (e.g., 3000-6000 rpm for 30-60 seconds) to achieve the desired film thickness (typically 30-40 nm).[8][9]

    • Anneal the substrate on a hotplate at a specified temperature and time (e.g., 100-130°C for 10-20 minutes) to remove the solvent and improve film quality.[8][10]

  • Deposition of Subsequent Layers:

    • Spin-coat the emissive layer solution onto the CuI HTL.

    • Thermally anneal the substrate as required for the emissive material.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the electron transport layer (e.g., TPBi), followed by the cathode (e.g., a thin layer of LiF and a thicker layer of Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

OLED Fabrication using Vacuum Thermal Evaporated CuI HIL

This protocol describes the fabrication of an OLED using a thermally evaporated CuI hole injection layer.

Equipment:

  • Vacuum thermal evaporation system

  • Substrate holder with heating capabilities

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates as described in section 5.2.1.

    • Load the cleaned substrates into the vacuum chamber.

  • Evaporation of CuI:

    • Place high-purity CuI powder in a suitable evaporation source (e.g., a tantalum or molybdenum boat).

    • Evacuate the chamber to a base pressure of at least <10⁻⁶ Torr.

    • Heat the substrate to a desired temperature (e.g., 120°C) to improve film quality.[11]

    • Gradually heat the CuI source until it starts to evaporate.

    • Deposit a thin film of CuI onto the ITO substrate at a controlled rate (e.g., 0.1-1 Å/s), monitored by the QCM, to the desired thickness (typically 5-20 nm).

  • Deposition of Other Organic and Cathode Layers:

    • Without breaking the vacuum, sequentially deposit the hole transport layer, emissive layer, electron transport layer, and the cathode materials using their respective evaporation sources.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and encapsulate it as described in section 5.2.6.

Characterization Protocols

Thin Film Characterization
  • X-ray Diffraction (XRD): To confirm the crystalline structure and preferential orientation of the CuI film.

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the CuI film.[12]

  • UV-Visible Spectroscopy: To determine the optical transmittance and bandgap of the CuI film.[13]

OLED Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Measurements:

    • Use a source measure unit (SMU) to apply a voltage sweep to the OLED and measure the corresponding current.

    • Simultaneously, use a calibrated photodiode or a luminance meter to measure the light output from the device.[14][15]

    • From this data, the current density (J) is calculated by dividing the current by the active area of the pixel.

  • Efficiency Calculations:

    • Current Efficiency (η_c): Calculated as the luminance (in cd/m²) divided by the current density (in A/m²).

    • Power Efficiency (η_p): Calculated as the current efficiency multiplied by π, divided by the operating voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons.[16][17] This is a more complex measurement often requiring an integrating sphere to capture all emitted light. The EQE is a product of the internal quantum efficiency and the light out-coupling efficiency.[18][19]

Visualizations

OLED_Device_Structure cluster_OLED OLED Device Structure with CuI HIL Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (CuI) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode Energy_Level_Diagram cluster_Energy Energy Level Diagram of a CuI-based OLED Anode_label Anode (ITO) HIL_label HIL (CuI) HTL_label HTL EML_label EML ETL_label ETL Cathode_label Cathode (Al) Anode HIL_HOMO HOMO Anode->HIL_HOMO HTL_HOMO HOMO EML_HOMO HOMO EML_LUMO LUMO EML_HOMO->EML_LUMO Recombination (Light Emission) ETL_LUMO LUMO Cathode Cathode->ETL_LUMO OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Characterization Workflow Start Start Substrate_Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Substrate_Cleaning CuI_Deposition CuI Layer Deposition (Spin-Coating or Evaporation) Substrate_Cleaning->CuI_Deposition Organic_Layers Organic Layer Deposition (EML, ETL, etc.) CuI_Deposition->Organic_Layers Cathode_Deposition Cathode Deposition (Thermal Evaporation) Organic_Layers->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, Efficiency) Encapsulation->Characterization End End Characterization->End

References

Characterization of Copper(I) Iodide Nanoparticles: Application Notes and Protocols for XRD and SEM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of Copper(I) Iodide (CuI) nanoparticles using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are crucial for determining the crystal structure, purity, crystallite size, and morphology of CuI nanoparticles, which are essential parameters for their application in various fields, including drug delivery and catalysis.[1]

Introduction to Characterization Techniques

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials.[2] When X-rays interact with a crystalline sample, they are diffracted in specific directions, producing a unique diffraction pattern. This pattern provides information about the crystal lattice, phase composition, and crystallite size of the nanoparticles.[2] For CuI nanoparticles, XRD is primarily used to confirm the formation of the desired cubic γ-phase and to estimate the average crystallite size using the Scherrer equation.[1][3][4]

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. The interaction of the electron beam with the sample produces various signals that are used to generate images of the surface topography and morphology.[5] SEM analysis of CuI nanoparticles reveals their shape, size distribution, and state of agglomeration.[1][4]

Data Presentation: Quantitative Analysis of CuI Nanoparticles

The following tables summarize typical quantitative data obtained from XRD and SEM analysis of CuI nanoparticles as reported in the literature.

Table 1: Crystallite Size of CuI Nanoparticles Determined by XRD

Synthesis MethodAverage Crystallite Size (nm)Reference
Chemical Route (in DMF)~ 8[1]
Green Synthesis (Sugar Beet Juice)31 - 43[4]
Not Specified~ 20[3]
Sonochemical Method~ 40[6]

Table 2: Particle Size and Morphology of CuI Nanoparticles Determined by SEM/TEM

| Synthesis Method | Particle Size (nm) | Observed Morphology | Reference | | --- | --- | --- | | Chemical Route (in DMF) | 8 - 12 (TEM) | Spherical, well-dispersed, some agglomeration |[1] | | Not Specified | 10 - 30 | Spherical |[3] | | Electro-Explosion of Wire | < 50 | Spherical, well-dispersed, little agglomeration | | | Green Synthesis (Sugar Beet Juice) | Varies with concentration | Triangular to nanosheet-like |[4] |

Experimental Protocols

X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for analyzing the crystal structure and crystallite size of CuI nanoparticle powder.

3.1.1. Sample Preparation

  • Powder Preparation: After synthesis, collect the CuI nanoparticles by centrifugation.[1][7] Wash the nanoparticles repeatedly with distilled water and ethanol (B145695) to remove any impurities.

  • Drying: Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.

  • Sample Mounting:

    • Method I (Slurry): Prepare a slurry of the CuI nanoparticle powder in a volatile solvent like ethanol.[8] Drop-cast the slurry onto a zero-background sample holder (e.g., a silicon wafer) and allow the solvent to evaporate completely in a fume hood.[8]

    • Method II (Dry Powder): Place the dry powder into the depression of a standard powder sample holder.[8] Gently press the powder with a clean glass slide to create a flat, smooth surface that is level with the holder's surface.[9]

3.1.2. XRD Instrument Parameters

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.[3]

  • Operating Voltage and Current: Typically set to 40-45 kV and 30-40 mA.[2]

  • Scan Range (2θ): A range of 20° to 80° is generally sufficient to cover the characteristic diffraction peaks of γ-CuI.

  • Scan Mode: Continuous scan.

  • Step Size: 0.02° to 0.05°.

  • Scan Speed/Time per Step: 1 to 5 seconds per step.

3.1.3. Data Analysis

  • Phase Identification: Compare the obtained XRD pattern with the standard diffraction pattern for γ-CuI (JCPDS card no. 06-0246) to confirm the crystal structure and purity.[10] The main diffraction peaks for γ-CuI correspond to the (111), (220), and (311) planes.[4]

  • Crystallite Size Calculation: Use the Debye-Scherrer equation to estimate the average crystallite size (D):

    • D = (K * λ) / (β * cosθ)

    • Where:

      • K is the Scherrer constant (typically ~0.9).[3]

      • λ is the X-ray wavelength.[3]

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.[3]

      • θ is the Bragg angle (the position of the peak maximum).[3]

Scanning Electron Microscopy (SEM) Analysis

This protocol describes the steps for imaging the morphology of CuI nanoparticles.

3.2.1. Sample Preparation

  • Dispersion: Disperse a small amount of the CuI nanoparticle powder in a suitable volatile solvent (e.g., ethanol, isopropanol).[11][12] To break up agglomerates, sonicate the suspension for 5-15 minutes in an ultrasonic bath.[5][13] The suspension should be slightly cloudy to nearly clear.[14]

  • Substrate Preparation: Mount a clean substrate, such as a silicon wafer piece or a carbon tape-coated SEM stub, onto the sample holder.[14]

  • Deposition: Using a micropipette, place a small droplet (5-10 µL) of the nanoparticle suspension onto the substrate.[11][14]

  • Drying: Allow the solvent to evaporate completely at room temperature or in a desiccator.[14] Ensure the sample is thoroughly dry before introducing it into the SEM chamber to avoid vacuum problems.[12]

  • Coating (for non-conductive samples): If the nanoparticles are on a non-conductive substrate and charging occurs under the electron beam, a thin conductive coating (e.g., gold, platinum, or carbon) may be applied using a sputter coater.

3.2.2. SEM Imaging Parameters

  • Acceleration Voltage: Typically in the range of 5-20 kV. Lower voltages can provide better surface detail for nanomaterials.

  • Working Distance: Optimize for high-resolution imaging, typically a few millimeters.

  • Magnification: Use a range of magnifications, starting low to get an overview of the sample and then increasing to 50,000x or higher for detailed nanoparticle morphology.

  • Detector: Use a secondary electron (SE) detector for topographical imaging.

3.2.3. Image Analysis

  • Morphology Assessment: Observe the shape of the individual nanoparticles (e.g., spherical, triangular, nanosheets).[1][4]

  • Size Distribution: Use the scale bar on the SEM images and image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (at least 100) to determine the average particle size and size distribution.

  • Agglomeration: Assess the degree of particle agglomeration or aggregation in the sample.[1]

Mandatory Visualizations

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_xrd_prep XRD Sample Preparation cluster_xrd_analysis XRD Analysis cluster_xrd_data Data Interpretation synthesis CuI Nanoparticle Synthesis purification Centrifugation & Washing synthesis->purification drying Drying to Obtain Powder purification->drying mount Mount Powder on Sample Holder drying->mount Transfer Powder xrd X-ray Diffractometer (Cu Kα radiation) mount->xrd Load Sample data Collect Diffraction Pattern (20°-80°) xrd->data phase Phase Identification (Compare to JCPDS) data->phase scherrer Crystallite Size (Scherrer Equation) data->scherrer

Caption: Workflow for XRD analysis of CuI nanoparticles.

SEM_Workflow cluster_prep SEM Sample Preparation cluster_sem_analysis SEM Analysis cluster_sem_data Image Analysis powder CuI Nanoparticle Powder disperse Disperse in Solvent (e.g., Ethanol) powder->disperse sonicate Ultrasonication disperse->sonicate deposit Drop-cast on SEM Stub sonicate->deposit dry Evaporate Solvent deposit->dry sem Scanning Electron Microscope dry->sem Load Sample image Acquire Images (SE Detector) sem->image morphology Determine Morphology & Agglomeration image->morphology size Measure Particle Size Distribution image->size

Caption: Workflow for SEM analysis of CuI nanoparticles.

Characterization_Logic cluster_input Input Material cluster_techniques Characterization Techniques cluster_output Derived Properties CuI_NP Synthesized CuI Nanoparticles XRD X-ray Diffraction (XRD) CuI_NP->XRD SEM Scanning Electron Microscopy (SEM) CuI_NP->SEM Crystal Crystal Structure & Purity XRD->Crystal CSize Crystallite Size XRD->CSize Morph Morphology & Shape SEM->Morph PSize Particle Size & Distribution SEM->PSize

Caption: Logical relationship of CuI characterization.

References

The Pivotal Role of Copper(I) Iodide in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper(I) iodide (CuI), a versatile and cost-effective transition metal salt, has emerged as an indispensable tool in modern organic synthesis.[1][2][3] Its unique catalytic activity facilitates the formation of crucial carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental transformations in the construction of complex organic molecules.[1][2] This attribute makes CuI a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, aimed at researchers, scientists, and professionals in drug development.

Key Applications of this compound

This compound is a key catalyst or co-catalyst in a variety of named reactions, each offering a powerful method for molecular construction.

  • Ullmann Condensation: This reaction is a classical and widely used method for the formation of C-N, C-O, and C-S bonds.[1][4] Modern adaptations of the Ullmann reaction often utilize CuI with various ligands to achieve high yields under milder conditions than the traditional harsh reaction setups.[4][5]

  • Sonogashira Coupling: A cornerstone of C-C bond formation, the Sonogashira coupling enables the reaction of terminal alkynes with aryl or vinyl halides.[1][6] CuI serves as a crucial co-catalyst alongside a primary palladium catalyst, facilitating the formation of the key copper acetylide intermediate.[7][8]

  • Glaser Coupling: This reaction facilitates the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, which are valuable building blocks in materials science and natural product synthesis.[9][10]

  • Click Chemistry: CuI is a central catalyst in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." This highly efficient reaction is widely employed in drug discovery, bioconjugation, and materials science for the synthesis of 1,2,3-triazoles.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Ullmann Condensation: C-N Bond Formation

The Ullmann condensation is a powerful method for the arylation of amines, N-containing heterocyles, and other nucleophiles.[4][11] The use of amino acids as ligands has been shown to promote the CuI-catalyzed coupling at lower temperatures.[11][12]

General Experimental Protocol for CuI-Catalyzed N-Arylation of Amines:

A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), this compound (CuI) (5-10 mol%), a ligand (e.g., L-proline, N-methylglycine, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMSO, dioxane, 3-5 mL) is heated under an inert atmosphere (e.g., Argon or Nitrogen).[11][12][13] The reaction temperature and duration are dependent on the specific substrates and ligands used.[11][12] Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[13]

Table 1: Quantitative Data for CuI-Catalyzed C-N Bond Formation

Aryl HalideAmine/N-HeterocycleLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleImidazoleL-ProlineK₂CO₃DMSO902495[12]
2-Iodobenzoic acidBenzylamineN-MethylglycineK₂CO₃DMSO402488[12]
4-BromobenzonitrilePyrroleL-ProlineK₂CO₃DMSO952482[12]
2-IodothiophenolAnilineL-ProlineK₂CO₃DMSO9024-[13]
Aryl IodideAlkylamineDipivaloylmethaneCs₂CO₃Dioxanereflux-excellent[5]

Logical Relationship of Reaction Components in Ullmann Condensation:

Ullmann_Condensation Aryl_Halide Aryl Halide (Ar-X) Product Coupled Product (Ar-Nu) Aryl_Halide->Product Nucleophile Nucleophile (Nu-H) (Amine, Alcohol, Thiol) Nucleophile->Product CuI CuI Catalyst CuI->Product Catalyzes Ligand Ligand (e.g., L-Proline) Ligand->CuI Activates Base Base (e.g., K₂CO₃) Base->Nucleophile Deprotonates Sonogashira_Coupling Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X L₂ Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR' L₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Alkyne->Product CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Cu_Acetylide->Pd_Aryl Aryl_Halide Ar-X Aryl_Halide->Pd_Aryl Alkyne R'-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Alkyne Glaser_Coupling cluster_0 Catalytic Cycle Alkyne 2 R-C≡C-H Cu_Acetylide 2 [R-C≡C-Cu(I)] Alkyne->Cu_Acetylide Deprotonation & Coordination Diyne_Complex Diyne-Cu(I) Complex Cu_Acetylide->Diyne_Complex Oxidative Coupling Product R-C≡C-C≡C-R Diyne_Complex->Product Release Cu_I 2 Cu(I) Diyne_Complex->Cu_I Cu_I->Cu_Acetylide Cu_II 2 Cu(II) Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction (in some variants) Oxidant Oxidant (e.g., O₂) Oxidant->Cu_I CS_Coupling_Workflow Start Start Mix Mix Aryl Iodide, Thiol, CuI, and Base in Solvent Start->Mix Heat Heat Reaction Mixture (e.g., 110 °C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Diaryl Thioether Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Copper(I) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of high-purity Copper(I) iodide (CuI).

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of a soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with an alkali metal iodide, typically potassium iodide (KI), in an aqueous solution.[1][2][3] The copper(II) ions are reduced to copper(I) by the iodide ions, which are themselves oxidized to iodine (I₂). The insoluble this compound then precipitates out of the solution.[2][3]

Q2: Why does my synthesized this compound have a brownish or tan color instead of being pure white?

A2: Pure this compound is a white solid.[1][4] A brownish or tan discoloration is typically due to the presence of impurities, most commonly elemental iodine (I₂) formed during the synthesis reaction.[1][4][5] This iodine gets adsorbed onto the surface of the CuI precipitate.[3]

Q3: What are the main impurities I should be concerned about in my CuI synthesis?

A3: The primary impurity is elemental iodine (I₂), which imparts a brownish color to the product.[3][5] Other potential impurities could include unreacted starting materials or side products depending on the specific synthetic route.

Q4: How can I remove the iodine impurity to obtain pure white this compound?

A4: There are two main methods for purifying crude this compound:

  • Washing with a reducing agent: Washing the precipitate with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) will reduce the elemental iodine back to soluble iodide ions, which can then be washed away.[5][6]

  • Recrystallization: Crude CuI can be dissolved in a hot, concentrated solution of potassium iodide (KI) to form a soluble complex ion, [CuI₂]⁻.[2][3][7] The solution can then be filtered to remove any insoluble impurities. Upon cooling and dilution with water, pure this compound will reprecipitate as a white solid.[3][7]

Q5: How can I characterize the purity of my synthesized this compound?

A5: The purity of CuI can be assessed by its color; a pure sample should be white.[1] For quantitative analysis, UV-vis spectroscopy can be used. The Cu(I) can be complexed with an agent like cuprizone (B1210641) to form a colored solution, and its concentration can be determined by measuring the absorbance at a specific wavelength (e.g., 600 nm) and comparing it to a calibration curve.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is brown/tan Presence of elemental iodine (I₂) impurity.[1][4][5]Wash the precipitate with a sodium thiosulfate solution to reduce I₂ to soluble I⁻.[5][6] Recrystallize the crude product from a hot, concentrated potassium iodide solution.[3][7]
Low Yield Incomplete precipitation. Loss of product during washing or transfer. Formation of soluble Cu(I) complexes.Ensure an appropriate excess of the iodide source is used to drive the precipitation. Carefully decant supernatants and wash precipitates to minimize mechanical losses. Avoid using an excessive amount of complexing agents during recrystallization.
Product is off-white or grayish after purification Incomplete removal of impurities. Co-precipitation of other salts.Repeat the washing or recrystallization step. Ensure the use of deionized water to prevent contamination from other ions.
Product darkens over time Oxidation of iodide to iodine upon exposure to air and light.[4]Store the purified CuI in a dark, tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of copper(II) sulfate with potassium iodide.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) (optional, for in-situ reduction of I₂)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of CuSO₄·5H₂O in deionized water in a beaker.

  • In a separate beaker, dissolve a stoichiometric excess of KI in deionized water.

  • Slowly add the KI solution to the CuSO₄ solution with constant stirring. A dark brown precipitate of CuI and I₂ will form immediately.[8]

  • (Optional) To minimize free iodine, a solution of sodium thiosulfate can be added dropwise until the brown color of iodine disappears, leaving a white precipitate of CuI.[6]

  • Allow the precipitate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate several times with deionized water, followed by ethanol, and then diethyl ether to facilitate drying.[6]

  • Dry the white precipitate of this compound in a desiccator or a low-temperature oven.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude (brownish) this compound

  • Potassium iodide (KI)

  • Deionized water

Procedure:

  • Prepare a concentrated solution of KI in deionized water by dissolving a significant amount of KI in a minimal amount of hot water (e.g., around 70°C).[3]

  • Add the crude CuI to the hot, concentrated KI solution with stirring. The CuI will dissolve to form a soluble [CuI₂]⁻ complex.[2][3]

  • If any solid impurities remain, perform a hot filtration to obtain a clear filtrate.

  • Slowly add a large volume of cold deionized water to the clear filtrate with constant stirring.[3]

  • Pure, white this compound will precipitate out of the solution.

  • Allow the precipitate to settle, then collect it by filtration.

  • Wash the precipitate with deionized water, ethanol, and diethyl ether.

  • Dry the purified this compound.

Visualized Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Crude CuI cluster_purification Purification A Dissolve CuSO4 in Water C Mix Solutions A->C B Dissolve KI in Water B->C D Precipitation of CuI and I2 C->D 2CuSO4 + 4KI -> 2CuI(s) + I2(aq) + 2K2SO4 E Wash with Na2S2O3(aq) D->E I2 + 2Na2S2O3 -> 2NaI + Na2S4O6 F Wash with Water E->F G Wash with Ethanol F->G H Dry G->H I Pure CuI H->I

Caption: Workflow for the synthesis and purification of this compound.

Recrystallization_Workflow A Crude CuI (with I2 impurity) B Dissolve in hot, concentrated KI solution A->B C Formation of soluble [CuI2]- complex B->C CuI(s) + I-(aq) -> [CuI2]-(aq) D Hot filtration (optional) C->D E Dilute with cold water D->E F Precipitation of pure CuI E->F [CuI2]-(aq) -> CuI(s) + I-(aq) G Filter and wash F->G H Dry G->H I Pure White CuI H->I

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting_Logic A Synthesized CuI B Is the product pure white? A->B C Yes B->C D No (Brown/Tan) B->D E Impurity: Elemental Iodine (I2) D->E F Purification Method E->F G Wash with Na2S2O3 F->G Option 1 H Recrystallize from conc. KI F->H Option 2 I Pure White CuI G->I H->I

Caption: Troubleshooting logic for discolored this compound.

References

Technical Support Center: Copper(I) Iodide Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Copper(I) iodide (CuI) catalyzed cross-coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My CuI-catalyzed cross-coupling reaction has a very low or no yield. What are the first things I should check?

A1: When encountering low or no product yield, a systematic approach to troubleshooting is crucial. Start by evaluating the core components of your reaction: the catalyst's activity, the purity and stoichiometry of your reagents, and the reaction conditions. The active catalyst is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state.[1]

Key initial checks should include:

  • Catalyst Integrity: Ensure the CuI is of high purity and has been stored under an inert atmosphere to prevent oxidation.

  • Reagent Quality: Use high-purity substrates, ligands, and bases. Impurities can poison the catalyst or lead to side reactions.

  • Solvent and Atmosphere: Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[1]

  • Base Strength and Solubility: The choice and quality of the base are critical. The solubility of inorganic bases like Cs₂CO₃ and K₃PO₄ can significantly impact the reaction rate.[2]

Q2: I suspect my copper catalyst is being deactivated. What are the common deactivation pathways?

A2: Catalyst deactivation is a significant contributor to low yields in copper-catalyzed cross-coupling reactions. The primary deactivation pathways include:

  • Disproportionation of Cu(I): The Cu(I) catalyst can disproportionate into inactive Cu(0) and Cu(II) species.[2] This is a key deactivation route that can be influenced by the choice of base and ligands.[2]

  • Ligand Degradation: Phosphine (B1218219) ligands, if used, can be susceptible to oxidation to phosphine oxides or undergo P-C bond cleavage, leading to catalyst deactivation.[2]

  • Inhibition by Byproducts: Inorganic side products formed during the reaction can inhibit the catalyst.[2]

  • Precipitation: The active copper species can precipitate from the solution, effectively removing it from the catalytic cycle.[2]

  • Ligation by Carbonate Base: Computational studies suggest that the ligation of a carbonate base to the active copper species can be a reason for deactivation, as carbonate and the nucleophile act as competitive ligands.[3]

Q3: How critical is the choice of ligand, and what are some common classes of ligands used?

A3: The choice of ligand is crucial for a successful CuI-catalyzed cross-coupling reaction. Ligands can enhance catalyst stability, solubility, and reactivity, often allowing for milder reaction conditions.[4][5][6] While some "ligand-free" systems exist, they often require harsher conditions.

Commonly used and effective ligand classes include:

  • Diamine Ligands: These have been instrumental in developing mild reaction conditions for Goldberg reactions (C-N coupling).[4][5]

  • Phenanthrolines [4]

  • α-Amino Acids: Proline and its derivatives are effective ligands for various copper-catalyzed couplings.[4]

  • 1,3-Diketones [4][7]

  • Oxalic Diamides [6]

  • Picolinamides [6]

  • Pyrrole-ol [6]

The ligand can influence the substrate scope; for instance, sterically hindered substrates may require specific ligands like a benzyl-substituted pyrrole-ol.[6]

Troubleshooting Guides

Guide 1: Optimizing Reaction Parameters for Improved Yield

If you are experiencing low yields, systematically optimizing the reaction parameters is essential. The following table summarizes key parameters and their potential impact.

ParameterCommon Starting PointOptimization StrategyPotential Issues & Solutions
Copper Source CuI (1-10 mol%)Screen other Cu(I) salts (e.g., CuBr, CuCl, Cu₂O). While often not highly sensitive, CuI is generally effective.[8][9]Purity is critical. Use freshly purchased or properly stored CuI.
Ligand 1,10-Phenanthroline (10-20 mol%)Screen different ligand classes (diamines, amino acids, diketones). The optimal ligand is highly substrate-dependent.[4][6]Ligand can be arylated as a side reaction. Consider more robust ligands like diketones.[8]
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)Screen other inorganic (K₃PO₄) or organic bases. The "cesium effect" can enhance efficacy.[2]Base quality and particle size can dramatically affect kinetics and yield.[8] Ensure the base is finely powdered and dry.
Solvent DMF or DMSOScreen polar aprotic (acetonitrile, dioxane) and non-polar (toluene) solvents. DMSO is often faster than DMF or dioxane.[9]Ensure the solvent is anhydrous. Degas the solvent to remove oxygen.
Temperature 80-120 °CGradually increase the temperature. For some systems, milder conditions (room temperature) are possible with the right ligand.[8]High temperatures can lead to side product formation and catalyst decomposition.
Reaction Time 12-24 hoursMonitor the reaction by TLC or GC/LC-MS to determine the optimal time.Prolonged reaction times can lead to product degradation or catalyst deactivation.
Guide 2: Addressing Substrate-Specific Issues

Certain substrates can be challenging in CuI-catalyzed cross-couplings.

Substrate IssuePotential CauseTroubleshooting Strategy
Sterically Hindered Substrates The bulky nature of the substrate prevents efficient binding to the catalyst.* Increase catalyst and/or ligand loading.[6] * Increase reaction temperature.[6] * Use specialized ligands designed for hindered substrates, such as pyrrole-ol derivatives.[6]
Electron-Poor Aryl Halides These substrates can be less reactive.* Switch from aryl bromides or chlorides to the more reactive aryl iodides. A Finkelstein reaction can be used to generate the aryl iodide in situ.[8]
Electron-Rich Aryl Halides Can also exhibit different reactivity profiles.* Screen different ligand types. Diamine ligands have shown effectiveness with a range of electron-rich and electron-deficient aryl bromides.[4]
Heterocyclic Substrates Heteroatoms can coordinate to the copper center and inhibit catalysis.* Screen a variety of ligands. Picolinamide ligands have been found to be effective for coupling heteroaryl primary amines.[6]

Experimental Protocols

Protocol 1: General Procedure for a CuI/Diamine-Catalyzed N-Arylation of an Amine

This protocol is a general starting point based on conditions developed by Buchwald and others for the Goldberg reaction.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous solvent (e.g., dioxane or toluene, 2-4 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring and Workup: Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in CuI-catalyzed cross-coupling reactions.

TroubleshootingWorkflow Troubleshooting Low Yields in CuI-Catalyzed Cross-Coupling start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes optimize_catalyst Use Fresh CuI Store Under Inert Atmosphere check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes optimize_reagents Use High-Purity Reagents Check Stoichiometry check_reagents->optimize_reagents No optimize_conditions Screen Ligand, Base, Solvent, Temperature check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->check_catalyst optimize_reagents->check_reagents optimize_conditions->check_conditions

Caption: A flowchart for systematically troubleshooting low-yield reactions.

Key Components and Their Interactions

This diagram shows the relationship between the key components in a CuI-catalyzed cross-coupling reaction.

ReactionComponents Interactions of Key Reaction Components CuI Cu(I) Catalyst Ligand Ligand CuI->Ligand Forms Active Complex ArylHalide Aryl Halide (Ar-X) CuI->ArylHalide Activates Ligand->CuI Ligand->ArylHalide Activates Base Base Nucleophile Nucleophile (Nu-H) Base->Nucleophile Deprotonates Solvent Solvent Solvent->CuI Solvates Solvent->Base Solubilizes Product Product (Ar-Nu) ArylHalide->Product Nucleophile->CuI Nucleophile->Product

Caption: Relationship diagram of core reaction components.

Catalytic Cycle and Deactivation Pathway

This diagram illustrates a simplified catalytic cycle for a C-N cross-coupling and a common deactivation pathway.

CatalyticCycle Simplified Catalytic Cycle and Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway CuI_L L-Cu(I)-X Cu_Amide L-Cu(I)-NR₂ CuI_L->Cu_Amide + HNR₂ - HX Cu_III L-Cu(III)(Ar)(NR₂)X Cu_Amide->Cu_III + Ar-X (Oxidative Addition) CuI Cu(I) Cu_Amide:s->CuI:n Deactivation Product Ar-NR₂ (Product) Cu_III->Product (Reductive Elimination) Product->CuI_L Regenerates Catalyst CuII Cu(II) (Inactive) CuI->CuII Disproportionation Cu0 Cu(0) (Inactive) CuI->Cu0 Disproportionation

References

Preventing degradation of Copper(I) iodide during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the storage and use of Copper(I) Iodide (CuI) in experimental settings.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and use of CuI.

Issue 1: My this compound powder is not white; it has a tan, brown, or purplish color. Is it still usable?

  • Cause: Discoloration is a visual indicator of degradation. Pure this compound is a white powder, but it is highly susceptible to oxidation and decomposition, especially when exposed to light, air (oxygen), and moisture.[1][2] The color change is due to the formation of iodine (I₂) and copper(II) oxide (CuO).[1]

    • Tan/Brownish: Indicates partial oxidation of the iodide anion to iodine.[2]

    • Purplish: Suggests the presence of significant amounts of elemental iodine.

  • Solution: For many sensitive applications, such as catalysis in cross-coupling reactions (e.g., Sonogashira, Ullmann), using discolored CuI is not recommended as it can lead to lower yields and inconsistent results.[3] It is best to purify the CuI before use or to use a freshly purchased, high-purity batch.

Issue 2: My cross-coupling reaction (e.g., Ullmann, Sonogashira) is not working or giving low yields, and I suspect the CuI is the problem.

  • Cause: Inactive CuI is a common reason for the failure of these reactions. The catalytic activity of CuI is highly dependent on the presence of the Cu(I) species.[4] Oxidation to Cu(II) will render the catalyst inactive.

  • Troubleshooting Steps:

    • Assess the Quality of CuI: Visually inspect the CuI. If it is significantly discolored, it has likely degraded.

    • Use Freshly Purified or New CuI: If in doubt, purify your existing stock (see Experimental Protocols) or use a new, unopened bottle of high-purity CuI.

    • Ensure Anhydrous and Anaerobic Conditions: Both Ullmann and Sonogashira reactions are sensitive to moisture and oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.

    • Ligand Choice: In many modern cross-coupling reactions, the choice of ligand is crucial for stabilizing the Cu(I) catalyst and facilitating the reaction. Ensure you are using the appropriate ligand for your specific transformation.[4]

Issue 3: I am observing unexpected side products in my reaction.

  • Cause: Impurities in the CuI can catalyze unwanted side reactions. For example, the presence of elemental iodine can lead to the iodination of sensitive substrates. Cu(II) impurities can also lead to undesired oxidative side reactions.

  • Solution:

    • Purify the CuI: This is the most effective way to remove impurities.

    • Analyze Starting Materials: Ensure that your other reagents and solvents are of high purity and free from contaminants that could be contributing to side product formation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To minimize degradation, CuI should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1] For long-term storage and for use in highly sensitive reactions, storing under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon or nitrogen) is strongly recommended. The recommended storage temperature is typically between 15–25 °C.[5]

  • Q2: How should I handle this compound in the lab?

    • A2: Due to its sensitivity to air and light, it is best to handle CuI under an inert atmosphere, for instance, inside a glovebox. If a glovebox is not available, handle it quickly in a fume hood, minimizing its exposure to ambient air and light. Always use clean, dry spatulas and glassware.

Degradation

  • Q3: What are the main causes of CuI degradation?

    • A3: The primary causes of CuI degradation are:

      • Oxidation: In the presence of oxygen, Cu(I) is oxidized to Cu(II).[1]

      • Light: CuI is photosensitive and will decompose upon exposure to light.[1]

      • Moisture: Moisture can facilitate the oxidation process.

  • Q4: What are the visible signs of CuI degradation?

    • A4: The most obvious sign is a change in color from white to tan, brown, or even purplish-black, indicating the formation of iodine and other copper species.[2]

Purification

  • Q5: When should I purify my this compound?

    • A5: You should purify your CuI if it is visibly discolored or if you are performing a reaction that is highly sensitive to catalyst purity and are experiencing issues like low yield or irreproducible results.

  • Q6: What is the most common method for purifying CuI?

    • A6: The most common laboratory method involves dissolving the impure CuI in a saturated aqueous solution of potassium iodide (KI) or sodium iodide (NaI) to form a soluble complex, followed by filtration to remove any insoluble impurities. The pure CuI is then reprecipitated by diluting the filtrate with water.[6]

Data Presentation

Table 1: Visual Indicators of this compound Degradation

AppearancePurity LevelImplications for Use
White Powder High PuritySuitable for all applications, including sensitive catalytic reactions.
Off-white to Pale Yellow Minor ImpuritiesMay be acceptable for some less sensitive applications.
Tan to Brown Significant Impurities (I₂, CuO)Not recommended for sensitive reactions. Purification is advised.[2]
Purplish/Dark Brown High Levels of Elemental IodineUnsuitable for most applications without purification.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a common method for purifying discolored or impure this compound.

Materials:

  • Impure this compound

  • Potassium Iodide (KI)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Beakers

  • Stirring rod

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a beaker, prepare a saturated solution of potassium iodide in deionized water. For approximately every 1 gram of impure CuI, use about 1.8 grams of KI dissolved in 2 mL of deionized water.[7]

  • Heating: Gently warm the KI solution to around 60-70°C while stirring.[7]

  • Addition of Impure CuI: Slowly add the impure CuI to the warm, stirring KI solution. The CuI should dissolve to form a solution, which may be colored due to impurities.

  • Decolorization (Optional): If the solution is strongly colored due to iodine, a small amount of sodium thiosulfate (B1220275) can be added dropwise until the color disappears.

  • Hot Filtration: If any solid impurities remain, perform a hot filtration to remove them.

  • Reprecipitation: While stirring vigorously, slowly pour the clear filtrate into a larger beaker containing a significant volume of deionized water (at least 10 times the volume of the filtrate). A white precipitate of pure CuI will form immediately.[6]

  • Cooling and Collection: Cool the suspension in an ice bath to ensure complete precipitation. Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected CuI precipitate sequentially with deionized water, ethanol, and finally diethyl ether to facilitate drying.

  • Drying: Dry the purified CuI under vacuum or in a desiccator. Store the pure white powder under an inert atmosphere and protected from light.

Protocol 2: Purity Assessment by UV-Vis Spectrophotometry

This method allows for the quantification of copper content in a purified CuI sample, which can be used to determine its purity. This protocol is adapted from a published laboratory procedure.[7]

Materials:

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard copper solutions of known concentrations (e.g., 0, 1, 2, 3, 4 mg/L) by diluting the standard CuSO₄·5H₂O solution. To each 25 mL volumetric flask containing a standard, add 2 mL of 10% ammonium citrate solution and 3 mL of 0.1% cuprizone solution, and adjust the pH to 8-9 with the ammonia solution before diluting to the mark with deionized water.

  • Calibration Curve: Measure the absorbance of each standard solution at 600 nm and plot a calibration curve of absorbance versus copper concentration.

  • Sample Preparation: Accurately weigh approximately 40 mg of your purified CuI sample and dissolve it in 6 mL of 5M aqueous ammonia solution in a 250 mL volumetric flask, then dilute to the mark with deionized water.

  • Sample Analysis: Take a 1 mL aliquot of the sample solution and treat it in the same manner as the standards (add ammonium citrate and cuprizone, adjust pH, and dilute to 25 mL).

  • Measurement and Calculation: Measure the absorbance of the sample solution at 600 nm. Use the calibration curve to determine the concentration of copper in the sample solution. From this, you can back-calculate the mass of copper in your original weighed sample and thus determine the purity of your CuI. For example, one study reported a purity of 65% after purification, though this was noted as being potentially low due to experimental losses or issues.[7]

Mandatory Visualizations

Degradation_Pathway cluster_degradation Degradation Factors CuI_pure Pure CuI (White) CuI_degraded Degraded CuI (Tan/Brown) CuI_pure->CuI_degraded Oxidation/ Decomposition I2 Iodine (I₂) CuI_degraded->I2 forms CuO Copper(II) Oxide (CuO) CuI_degraded->CuO forms Light Light Light->CuI_pure Air Air (O₂) Air->CuI_pure Moisture Moisture Moisture->CuI_pure

Caption: Degradation pathway of this compound.

Purification_Workflow start Impure CuI (Discolored) dissolve Dissolve in concentrated KI solution start->dissolve filter Hot filtration to remove insoluble impurities dissolve->filter precipitate Reprecipitate by diluting with water filter->precipitate collect Collect precipitate by vacuum filtration precipitate->collect wash Wash with H₂O, Ethanol, Diethyl Ether collect->wash dry Dry under vacuum wash->dry end Pure CuI (White) dry->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Sonogashira Coupling Reactions with Copper(I) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with a Copper(I) iodide co-catalyst.

Troubleshooting Guides

Low product yield, the formation of side products, and catalyst decomposition are common challenges encountered during Sonogashira coupling reactions. This section provides a systematic guide to identifying and resolving these issues.

Problem: Low to No Product Yield

A low or non-existent yield of the desired cross-coupled product is one of the most frequent issues. A systematic investigation of the reaction components and conditions is crucial for troubleshooting.[1]

Initial Checks:

  • Catalyst Activity: Ensure the palladium catalyst and this compound co-catalyst are active and have not degraded.[1] Using fresh batches or properly stored catalysts is recommended.[1]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing undesired side reactions like the Glaser-type homocoupling of the alkyne.[1]

  • Solvent and Reagent Quality: Use anhydrous and degassed solvents to avoid quenching the catalysts and reagents.[1] Ensure the purity of the aryl halide and alkyne starting materials.[1]

Troubleshooting Workflow for Low Yields

G start Low/No Yield catalyst Check Catalyst System (Pd & CuI) start->catalyst reagents Verify Reagent Quality (Aryl Halide & Alkyne) start->reagents conditions Evaluate Reaction Conditions (Solvent, Base, Temp.) start->conditions catalyst_sol Use fresh catalyst Consider different ligand catalyst->catalyst_sol reagents_sol Purify starting materials Use fresh alkyne reagents->reagents_sol conditions_sol Screen solvents/bases Optimize temperature conditions->conditions_sol end Improved Yield catalyst_sol->end reagents_sol->end conditions_sol->end

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Quantitative Parameters for Optimization:

ParameterRecommendationCommon RangeNotes
Palladium Catalyst Loading Start with a standard loading and adjust as needed.0.5 - 5 mol%For less reactive halides (e.g., aryl chlorides), a higher loading may be necessary.[2]
This compound Loading Typically half the molar equivalent of the palladium catalyst.0.25 - 2.5 mol%Ensure CuI is fresh, as it can degrade over time.[1]
Ligand to Palladium Ratio Dependent on the specific ligand used.1:1 to 4:1Bulky, electron-rich phosphine (B1218219) ligands can be beneficial for challenging substrates.[2][3]
Base An amine base is typically required to deprotonate the alkyne.2 - 10 equivalentsTriethylamine (B128534) and diisopropylamine (B44863) are common choices.[1] Ensure the base is dry.[1]
Temperature Varies based on the reactivity of the aryl halide.Room Temp. to 120°CAryl iodides often react at room temperature, while bromides and chlorides may require heating.[4][5]
Problem: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of alkyne dimers is a common side reaction, particularly in the presence of oxygen.[4]

Solutions:

  • Strict Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]

  • Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2] This may necessitate a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[2]

  • Controlled Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus minimizing the rate of homocoupling.[2]

Problem: Palladium Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity.[2]

Preventative Measures:

FactorRecommendationRationale
Ligand Choice Use bulky and electron-rich phosphine ligands.These ligands stabilize the palladium catalyst and prevent agglomeration.[2]
Temperature Optimize the reaction temperature carefully.While higher temperatures can activate less reactive halides, excessive heat can accelerate catalyst decomposition.[2]
Solvent Screen different solvents if decomposition is an issue.Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the Sonogashira coupling?

A1: this compound acts as a co-catalyst in the Sonogashira reaction.[4] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4] This species is more reactive towards the palladium complex in the catalytic cycle, which increases the overall reaction rate and allows the reaction to proceed under milder conditions than copper-free alternatives.[4][6]

Q2: My reaction is not working at all. What are the most critical initial checks?

A2: For a complete reaction failure, the primary suspects are the catalysts' activity, the quality of the reagents, and the reaction setup.[1]

  • Catalysts: Ensure your palladium catalyst and CuI are not degraded. Use fresh materials from a reliable source.[1]

  • Inert Atmosphere: Confirm that your reaction is under strictly anaerobic conditions. Oxygen can lead to the undesirable Glaser homocoupling of the alkyne.[1] Degassing the solvent and maintaining a positive pressure of nitrogen or argon is critical.[1]

  • Reagents: Verify the purity of your aryl halide and alkyne. Impurities can poison the catalyst.[1]

Q3: What is the general reactivity trend for aryl halides in the Sonogashira coupling?

A3: The reactivity of the aryl or vinyl halide significantly influences the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[4] Aryl chlorides are generally the least reactive and often require more specialized catalytic systems and higher temperatures.[2]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] These reactions may require specific ligands or different reaction conditions, such as higher temperatures, to proceed efficiently.[2][6]

Q5: What are suitable bases and solvents for a Sonogashira coupling reaction?

A5: The reaction medium must be basic to neutralize the hydrogen halide formed as a byproduct.[4]

  • Bases: Amine bases like triethylamine or diisopropylamine are commonly used and can sometimes also serve as the solvent.[1][4] In some cases, inorganic bases such as potassium carbonate or cesium carbonate are employed.[4]

  • Solvents: Besides amine bases, other common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.[2][4] The choice of solvent can significantly impact the reaction rate and yield, especially for less reactive halides.[2]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

General Procedure for a Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)[3]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq)[1]

  • This compound (CuI, 0.025 eq)[1]

  • Amine base (e.g., diisopropylamine, 7.0 eq)[1]

  • Anhydrous, degassed solvent (e.g., THF or toluene)[1][3]

Procedure:

  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and this compound.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature for aryl iodides, elevated for bromides/chlorides).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[2]

References

Technical Support Center: Overcoming Solubility Challenges of Copper(I) Iodide in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the utility of Copper(I) iodide (CuI) as a catalyst in a variety of pivotal organic reactions is often hampered by its poor solubility. This guide provides practical troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in the reaction solvent.

This compound is notoriously insoluble in water and many common organic solvents.[1] Direct addition of solid CuI to the reaction mixture often leads to heterogeneity, impacting reaction kinetics and reproducibility.

Solutions:

  • In Situ Formation of Soluble Complexes: The most effective strategy is to form a soluble Cu(I) complex within the reaction media. This can be achieved through the addition of specific ligands or co-solvents that coordinate with the copper center.

  • Ligand-Assisted Solubilization: The presence of ligands is crucial for dissolving CuI and stabilizing the active catalytic species.[2]

  • Use of Additives to Form Soluble Anionic Complexes: Certain salts can react with CuI to form soluble complex anions.

Experimental Protocols for Enhancing CuI Solubility

Below are detailed methodologies for solubilizing this compound for use in catalytic reactions.

Protocol 1: Solubilization using Amine Ligands

This method is commonly employed in cross-coupling reactions such as the Ullmann and Sonogashira couplings.[1][3]

  • Materials: this compound (CuI), desired amine ligand (e.g., 1,2-diamine, 1,3-diamine), and the reaction solvent (e.g., dioxane, DMF, toluene).[4][5]

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound.

    • Add the amine ligand to the vessel. The ligand-to-CuI ratio may need to be optimized, but a common starting point is a 2:1 or 4:1 molar ratio.[6]

    • Add the degassed reaction solvent.

    • Stir the mixture at room temperature or with gentle heating. The formation of a soluble Cu(I)-ligand complex is often indicated by a change in the appearance of the mixture from a suspension to a clear or colored solution.

Protocol 2: Solubilization using Iodide Salts

The addition of an iodide source can facilitate the formation of soluble anionic copper complexes, such as [CuI₂]⁻.[4][7][8]

  • Materials: this compound (CuI), a soluble iodide salt (e.g., potassium iodide (KI) or sodium iodide (NaI)), and the reaction solvent.

  • Procedure:

    • In a separate flask, dissolve the iodide salt (e.g., KI) in a minimal amount of the reaction solvent.

    • Add the this compound to this solution.

    • Stir the mixture until the CuI dissolves to form the soluble [CuI₂]⁻ complex.

    • This solution can then be transferred to the main reaction vessel.

Protocol 3: Use of Acetonitrile (B52724) as a Co-solvent

Acetonitrile is known to dissolve CuI through the formation of coordination complexes.[3][9]

  • Materials: this compound (CuI), acetonitrile (CH₃CN), and the primary reaction solvent.

  • Procedure:

    • In a separate, dry flask under an inert atmosphere, suspend the this compound in a small amount of acetonitrile.

    • Stir the mixture until the CuI dissolves.

    • Add this solution to the main reaction mixture containing the other reagents and the bulk of the reaction solvent. Note that the compatibility of acetonitrile with the overall reaction chemistry should be considered.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the presence of coordinating species. The table below summarizes its solubility in various media.

Solvent/SolutionSolubility ( g/100 mL)Temperature (°C)NotesReference
Water0.00004220Practically insoluble.[3][9]
Dilute AcidsInsoluble--[9][10]
AcetoneInsoluble--[11]
Carbon DisulfideInsoluble--[11]
Methylene IodidePractically insoluble--[11]
Acetonitrile3.52 g/100g solvent18Forms soluble coordination complexes.[11]
Liquid AmmoniaVery soluble-Forms soluble complexes.[11]
Pyridine1.74 g/100g solvent25-[11]
Dimethyl Sulfoxide (DMSO)0.09 g/100g solvent30-[11]
Potassium Iodide (KI) SolutionSoluble-Forms soluble [CuI₂]⁻ and [CuI₃]²⁻ complexes.[7]
Sodium Thiosulfate SolutionSoluble--[3]

Visualizing Experimental Workflows

Troubleshooting Workflow for CuI Solubility Issues

Caption: A flowchart for troubleshooting this compound solubility.

Logical Relationship for Ligand-Assisted Solubilization

G Ligand-Assisted Solubilization of CuI CuI Insoluble CuI (solid) CuI_L_complex Soluble [CuI(L)n] complex CuI->CuI_L_complex Ligand Soluble Ligand (L) Ligand->CuI_L_complex Solvent Reaction Solvent Solvent->CuI_L_complex Reaction Catalytic Reaction CuI_L_complex->Reaction

Caption: The role of ligands in solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture with CuI turning brown or black?

A: A color change to brown or black can indicate the oxidation of iodide (I⁻) to iodine (I₂) or the disproportionation of Cu(I) to Cu(0) (finely divided copper metal, which is black) and Cu(II).[3][7] This is more likely to occur in the presence of air or other oxidants. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.

Q2: Can I use any amine as a ligand to dissolve CuI?

A: While many amines can coordinate to copper, 1,2- and 1,3-diamine ligands are particularly effective for catalyzing the conversion of aryl bromides to iodides.[4] The choice of ligand should be tailored to the specific reaction being performed, as the ligand can influence not only solubility but also the catalytic activity and selectivity.

Q3: Is it necessary to purify commercial CuI before use?

A: Commercial CuI is often tan or brownish due to impurities.[4] For sensitive reactions, purification can be beneficial. A common method involves dissolving the impure CuI in a concentrated solution of KI or NaI to form the soluble [CuI₂]⁻ complex, followed by filtration and reprecipitation of pure, white CuI by diluting the solution with water.[4][8]

Q4: Will the addition of KI or NaI interfere with my reaction?

A: The additional iodide ions from KI or NaI can potentially participate in the reaction, for example, by acting as a nucleophile or influencing the ionic strength of the medium. This should be considered when designing the experiment. In some cases, such as the aromatic Finkelstein reaction, an iodide source is a required reagent.[4]

Q5: Are there alternative copper sources that are more soluble than CuI?

A: Yes, in some cases, other copper(I) salts with more soluble counterions or pre-formed copper(I)-ligand complexes might be suitable alternatives. For instance, copper(I) bromide or chloride might exhibit different solubility profiles. Additionally, using a stable adduct of CuI with a soluble salt, such as tetrabutylammonium (B224687) iodide (Bu₄NI), has been shown to be an effective soluble catalyst source for certain C-N and C-O coupling reactions.[12]

References

Technical Support Center: Minimizing Homocoupling in Copper(I) Iodide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing homocoupling side products in Copper(I) Iodide (CuI) catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to common challenges encountered during these synthetic procedures.

Troubleshooting Guide

This section addresses specific issues related to the formation of homocoupling byproducts in a question-and-answer format.

Question 1: I am observing a significant amount of homocoupling product (e.g., a 1,3-diyne in a Sonogashira reaction or a biaryl from an Ullmann reaction). What are the primary causes?

Answer: The formation of homocoupling byproducts is a common challenge in CuI-catalyzed reactions. The primary culprits are typically the presence of oxygen and the copper(I) catalyst itself, which can promote the undesired dimerization of the starting materials.[1][2] Specifically, in the context of Sonogashira coupling, this side reaction is known as Glaser coupling.[2][3] Key factors that promote homocoupling include:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of copper acetylides or organocopper intermediates.[1][2] Rigorous exclusion of air is therefore critical.

  • High Copper Catalyst Loading: While essential for the desired reaction, an excessive concentration of CuI can accelerate the rate of homocoupling.[2]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the starting materials have a greater opportunity to undergo homocoupling.[2] This can be due to an inactive palladium co-catalyst (in the case of Sonogashira) or unreactive substrates.

  • High Temperatures: Elevated temperatures can sometimes preferentially favor the homocoupling pathway.[2]

Question 2: How can I modify my reaction conditions to suppress or eliminate homocoupling?

Answer: Several strategies can be employed to minimize the formation of homocoupling byproducts. The choice of method will depend on the specific reaction (e.g., Sonogashira, Ullmann) and the substrates involved.

  • Implement Rigorous Air-Free Techniques: The most critical step is to create and maintain an inert atmosphere.[1] This can be achieved by using a Schlenk line or a glovebox and ensuring all solvents and reagents are thoroughly degassed.

  • Utilize Copper-Free Conditions (for Sonogashira Reactions): To completely avoid copper-mediated homocoupling, a number of copper-free Sonogashira protocols have been developed.[1] These methods may require more active palladium catalysts or higher reaction temperatures but are highly effective at eliminating the Glaser byproduct.[2]

  • Optimize Reaction Parameters:

    • Ligand Selection: The choice of ligand can significantly influence the reaction outcome. For instance, bulky and electron-rich phosphine (B1218219) ligands on a palladium catalyst can favor the desired cross-coupling pathway in Sonogashira reactions.[3] In Ullmann reactions, ligands such as amino acids or phenanthrolines can stabilize the copper catalyst and promote the desired C-N, C-O, or C-S bond formation.

    • Base and Solvent System: The base and solvent are not merely reaction media but play a crucial role in the catalytic cycle. Their properties can influence the competition between cross-coupling and homocoupling.[3] Careful screening of different bases and solvents is often necessary.

  • Slow Addition of Reagents: In Sonogashira reactions, the slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

  • Introduce a Reducing Atmosphere: For Sonogashira reactions, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[4]

  • Add a Reducing Agent: In some applications, particularly in bioconjugation via Glaser coupling, the addition of a reducing agent like sodium ascorbate (B8700270) can prevent the oxidation of Cu(I) to the species that promotes homocoupling.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for homocoupling in CuI-catalyzed reactions?

A1: In Sonogashira-type reactions, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. In the presence of an oxidant, typically oxygen, this intermediate can undergo oxidative dimerization to form a 1,3-diyne. This is known as Glaser or Hay coupling.[3][4] In Ullmann-type reactions, an organocopper intermediate is formed, which can then react with another molecule of the same starting material to form a symmetrical biaryl, diaryl ether, or diaryl thioether.

Q2: Are there specific ligands that are recommended to suppress homocoupling?

A2: The optimal ligand is often substrate-dependent. However, some general guidelines exist. For Sonogashira couplings, bulky, electron-rich phosphine ligands on the palladium co-catalyst can be effective.[3] For Ullmann reactions, N- and O-based chelating ligands like N-methylglycine, 1,10-phenanthroline, and various diamines have been shown to improve the efficiency of the desired cross-coupling and reduce side reactions.[7]

Q3: Can the purity of my CuI catalyst affect the extent of homocoupling?

A3: Yes, the quality and purity of the CuI catalyst are crucial. Old or improperly stored CuI can become oxidized to Cu(II) species. While the active catalyst is Cu(I), the presence of Cu(II) can complicate the catalytic cycle and potentially influence the rates of side reactions. It is always recommended to use a fresh, high-purity source of CuI.

Q4: When should I consider using a copper-free Sonogashira protocol?

A4: Copper-free conditions are highly recommended when you are working with substrates that are sensitive to copper or when homocoupling is a persistent and significant issue that cannot be resolved by optimizing other reaction parameters. They are also beneficial when the alkyne starting material is particularly valuable, and minimizing its loss to dimerization is a primary concern.

Data Presentation

Table 1: Effect of Reaction Atmosphere on Homocoupling in a Model Sonogashira Reaction
EntryAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
1Air4550
2Nitrogen8510
3Argon905
4N₂/H₂ (dilute)>95<2[4]

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Influence of Ligands and Bases on a Model Ullmann C-N Coupling Reaction
EntryLigandBaseSolventTemperature (°C)Cross-Coupling Yield (%)
1NoneK₃PO₄Dioxane11035
21,10-PhenanthrolineK₃PO₄Dioxane11085
3N-MethylglycineK₂CO₃DMSO9092
4L-ProlineCs₂CO₃DMF10088

Note: This table is a qualitative representation of trends observed in the literature. Actual yields are highly dependent on the specific aryl halide and amine used.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents (e.g., triethylamine, DMF, toluene) are anhydrous and thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of argon or nitrogen through the solvent for at least 30 minutes.

  • The aryl halide, terminal alkyne, palladium catalyst, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under a positive pressure of argon or nitrogen.

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the base (e.g., degassed triethylamine, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

Reaction Execution:

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Attach a clean, dry solvent trap to the Schlenk line.

  • Turn on the vacuum pump and allow it to warm up for 10-15 minutes.

  • Submerge the solvent trap in a Dewar flask filled with liquid nitrogen.

Procedure:

  • Attach the reaction flask (e.g., a Schlenk flask) to one of the ports on the Schlenk line.

  • Ensure the stopcock on the flask is closed.

  • Carefully open the stopcock to the vacuum manifold to evacuate the flask. You should hear a hissing sound that will gradually fade.

  • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask with argon or nitrogen.

  • This process of evacuating and backfilling is one "cycle". Repeat this cycle at least three times to ensure the flask is free of air and moisture.

  • After the final cycle, leave the flask under a positive pressure of inert gas. You can now add your reagents under this inert atmosphere using a positive pressure of the inert gas to prevent air from entering the flask.

Mandatory Visualizations

Troubleshooting_Homocoupling Troubleshooting Workflow for Homocoupling Side Products start Significant Homocoupling Observed check_atmosphere Is the reaction run under a strictly inert atmosphere? start->check_atmosphere implement_inert Implement rigorous air-free techniques (Schlenk line/glovebox). Degas all solvents and reagents. check_atmosphere->implement_inert No check_sonogashira Is this a Sonogashira reaction? check_atmosphere->check_sonogashira Yes implement_inert->check_atmosphere use_cu_free Consider a copper-free protocol. check_sonogashira->use_cu_free Yes optimize_params Optimize reaction parameters: - Screen ligands (e.g., bulky phosphines) - Screen bases and solvents - Lower reaction temperature check_sonogashira->optimize_params Yes check_ullmann Is this an Ullmann reaction? check_sonogashira->check_ullmann No end_sonogashira Problem Resolved use_cu_free->end_sonogashira slow_addition Employ slow addition of the alkyne. optimize_params->slow_addition slow_addition->end_sonogashira optimize_ullmann Optimize reaction parameters: - Screen ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) - Screen bases and solvents - Check CuI quality check_ullmann->optimize_ullmann Yes end_ullmann Problem Resolved optimize_ullmann->end_ullmann Catalytic_Cycles Competing Catalytic Cycles: Cross-Coupling vs. Homocoupling cluster_cross_coupling Desired Cross-Coupling (e.g., Sonogashira) cluster_homocoupling Undesired Homocoupling (Glaser Coupling) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdC Transmetalation (from Cu-C≡CR) Product Ar-C≡CR ArPdC->Product Reductive Elimination Product->Pd0 CuI Cu(I) CuC Cu(I)-C≡CR CuI->CuC + R-C≡CH, Base Dimer R-C≡C-C≡C-R CuC->Dimer Oxidative Dimerization (promoted by O₂)

References

Technical Support Center: Stabilizing Copper(I) Iodide in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Copper(I) iodide (CuI) in solution for various catalytic cycles.

Troubleshooting Guides

Catalytic reactions involving this compound can be sensitive to various factors that affect the stability of the active Cu(I) species. Below are common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) source may have oxidized to Cu(II) due to improper storage or handling. The quality of the commercial CuI can also vary.[1]- Use a fresh, high-purity source of CuI. For some reactions, in-situ generation of the active Cu(I) species may be beneficial.[2] - If using a Cu(II) precursor, ensure the reaction conditions (e.g., presence of a reducing agent) can effectively generate the active Cu(I) catalyst.[2] - For Ullmann reactions, consider activating copper powder with iodine in acetone (B3395972) before use.[1]
Inappropriate Ligand: The chosen ligand may not effectively stabilize the Cu(I) center under the reaction conditions, leading to catalyst decomposition.[2][3]- Screen a variety of ligands. For C-N and C-O couplings, nitrogen-based ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline are often effective.[2] - For reactions involving bulky substrates, sterically hindered ligands may be necessary to prevent catalyst aggregation.[4]
Suboptimal Base or Solvent: The base and solvent can significantly impact the stability and solubility of the copper catalyst.[5] Coordinating solvents may compete with the desired ligand.[5]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure they are anhydrous and finely powdered.[2] - Choose a solvent that ensures the solubility of all components. Common choices include DMF, DMSO, dioxane, and toluene.[3] Be aware that some solvents like DMSO can dissolve CuI.[6]
Reaction Stalls Before Completion Catalyst Deactivation: The active Cu(I) catalyst can be sensitive to air and may oxidize over the course of the reaction.[1] The catalyst can also be poisoned by impurities in the starting materials or solvent.- Ensure a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction by using Schlenk techniques or a glovebox.[1] - Use anhydrous and degassed solvents to remove oxygen and water.[2] - Purify starting materials to remove potential catalyst poisons.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of starting materials, such as the Glaser coupling of terminal alkynes in Sonogashira reactions.[7]- Rigorously degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas during the entire course of the reaction.
Unstabilized Cu(I) Species: In the absence of a suitable ligand, the Cu(I) catalyst may be more prone to participating in undesired side reactions.- Introduce a stabilizing ligand to modulate the reactivity of the copper center and favor the desired cross-coupling pathway.[1]
Inconsistent Reaction Rates or Yields Variable Quality of CuI: The purity and particle size of solid CuI can affect its dissolution and reactivity.- Purchase high-purity CuI from a reliable supplier. - For sensitive applications, consider purifying commercial CuI before use.
Moisture Sensitivity: Traces of water can lead to the disproportionation of Cu(I) into Cu(0) and Cu(II), reducing the concentration of the active catalyst.[8]- Use oven-dried glassware and anhydrous reagents and solvents.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound catalyst turning from off-white to brownish/greenish upon storage or during reaction setup?

A1: this compound is susceptible to oxidation and photochemical decomposition. A color change to brownish or greenish hues often indicates the formation of copper(II) species and elemental iodine, respectively.[1] This can significantly reduce the catalytic activity. It is crucial to store CuI in a dark, dry, and inert environment and to handle it quickly when setting up reactions. For highly sensitive reactions, using a freshly opened bottle or a purified batch of CuI is recommended.

Q2: What is the role of a ligand in stabilizing CuI in a catalytic cycle?

A2: Ligands play a critical role in stabilizing the Cu(I) oxidation state by forming a coordination complex. This complexation prevents the disproportionation of Cu(I) to Cu(0) and Cu(II) and protects the metal center from oxidation by air.[8] Furthermore, ligands can increase the solubility of the copper species in the reaction medium and modulate its electronic and steric properties to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q3: How do I choose the appropriate ligand for my CuI-catalyzed reaction?

A3: The choice of ligand is highly dependent on the specific reaction. For Ullmann-type C-N and C-O couplings, nitrogen-based ligands such as 1,10-phenanthroline, diamines (e.g., N,N'-dimethylethylenediamine), and amino acids (e.g., L-proline) are commonly used.[2] For Sonogashira couplings, phosphine (B1218219) ligands are often part of the palladium co-catalyst system, but nitrogen-based ligands can also be employed to stabilize the CuI co-catalyst.[9] For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ligands like TBTA and THPTA are used to stabilize the Cu(I) species and prevent side reactions.[10] A screening of different ligand classes is often the most effective approach to identify the optimal ligand for a new transformation.

Q4: Can I run a CuI-catalyzed reaction without a ligand?

A4: Some CuI-catalyzed reactions can proceed without an added ligand, often referred to as "ligand-free" conditions. However, these reactions typically require higher temperatures, higher catalyst loadings, and are often limited in substrate scope.[3] The addition of a suitable ligand generally leads to milder reaction conditions, lower catalyst loadings, and improved yields and functional group tolerance.[3][11]

Q5: My reaction involves an aqueous solution. How can I prevent the disproportionation of Cu(I)?

A5: Cu(I) is notoriously unstable in aqueous media and readily disproportionates. To overcome this, strong chelating ligands that form highly stable complexes with Cu(I) are necessary.[12] For bioconjugation reactions in aqueous buffers, ligands such as THPTA are used in CuAAC to maintain the Cu(I) oxidation state.[10] Additionally, using a reducing agent like sodium ascorbate (B8700270) can help to regenerate the Cu(I) species from any Cu(II) that may form.[13]

Quantitative Data on Ligand Stabilization

The stability of the Cu(I)-ligand complex is a key factor in its effectiveness. The following table summarizes the stability constants for selected ligands with Cu(I). A higher stability constant (β) indicates a more stable complex.

LigandTypeStability Constant (β₂)Solvent/ConditionsReference
Bicinchoninic acid (BCA)Bidentate Nitrogen10¹⁷⁷Aqueous[12]
Bathocuproinedisulfonate (BCS)Bidentate Nitrogen10²⁰⁶Aqueous[12]
Hexamethyltriethylenetetramine (Me₆Trien)Tetradentate Nitrogen-Aqueous[12]

Note: Data for Me₆Trien is presented as a complex of intermediate stability, suitable for calorimetric measurements.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amines (Ullmann Coupling)

This protocol provides a general starting point for the N-arylation of an amine with an aryl halide using a CuI/diamine ligand system.

Materials:

  • This compound (CuI)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Amine

  • Ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between an azide (B81097) and a terminal alkyne in an aqueous/organic solvent mixture.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or this compound (CuI)

  • Sodium ascorbate

  • Ligand (e.g., Tris-(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Azide

  • Terminal alkyne

  • Solvent (e.g., t-BuOH/H₂O mixture, DMF)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.

  • If using CuSO₄, prepare a stock solution in water. If using CuI, it can be added directly.

  • If using a ligand, add the ligand (1-5 mol%) to the reaction mixture.

  • Add the copper source (CuSO₄ solution or solid CuI, 1-5 mol%) to the reaction mixture.

  • Add the sodium ascorbate solution to initiate the reaction. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction with an organic solvent and water. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Stabilization of this compound by a Bidentate Nitrogen Ligand

The following diagram illustrates the general principle of how a bidentate nitrogen ligand stabilizes a Copper(I) center, preventing its aggregation and decomposition.

Ligand_Stabilization cluster_unstable Unstable CuI cluster_stabilized Ligand-Stabilized Cu(I) CuI_unstable CuI Decomposition Decomposition (Oxidation/Disproportionation) CuI_unstable->Decomposition CuI_L L-Cu(I)-L CuI_unstable->CuI_L + 2L Catalytic_Cycle Active in Catalytic Cycle CuI_L->Catalytic_Cycle Ligand Ligand (L) Ullmann_Cycle CuI_L L-Cu(I)-X Amine_Coord L-Cu(I)-Nuc (Amine Coordination) CuI_L->Amine_Coord + H-Nuc - HX Ox_Add Oxidative Addition (Aryl-X) Amine_Coord->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Red_Elim->CuI_L Regeneration Product Product (Aryl-Nuc) Red_Elim->Product CuAAC_Cycle CuI Cu(I) Cu_acetylide Copper Acetylide Formation CuI->Cu_acetylide + R-C≡CH Coordination Azide Coordination Cu_acetylide->Coordination + R'-N₃ Cycloaddition Cycloaddition Coordination->Cycloaddition Protonolysis Protonolysis Cycloaddition->Protonolysis Protonolysis->CuI Regeneration Product Triazole Product Protonolysis->Product

References

Effect of ligand choice on Copper(I) iodide catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I) iodide (CuI) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical role of ligand selection in catalyst activity and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand in a Cu(I)I-catalyzed reaction?

A1: Ligands are essential for modulating the performance of a this compound catalyst. Their primary roles include:

  • Stabilization: Ligands stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[1][2] This is particularly crucial in reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][4]

  • Solubility: They can increase the solubility of the copper salt in the reaction medium.

  • Reactivity Enhancement: Ligands can accelerate the reaction rate by altering the electronic properties of the copper center, making it more reactive in key steps of the catalytic cycle, such as oxidative addition.[5]

  • Substrate Scope: The use of appropriate ligands often allows reactions to proceed under milder conditions and can dramatically widen the range of compatible substrates.[5][6]

Q2: How do I choose the right ligand for my specific reaction?

A2: The choice of ligand is highly dependent on the reaction type, substrates, and solvent system.

  • For Ullmann-type C-N and C-O couplings , N,O-bidentate ligands like amino acids (e.g., L-proline, N,N-dimethylglycine) and N,N-bidentate ligands such as diamines (e.g., N,N'-dimethylethylenediamine) and phenanthrolines are highly effective.[5][6][7]

  • For CuAAC (Click Chemistry) , the choice depends on the solvent. Tris-(benzyltriazolylmethyl)amine (TBTA) is excellent for organic synthesis, while water-soluble ligands like THPTA and BTTAA are preferred for biocompatible or aqueous reactions to improve efficiency and reduce cytotoxicity.[1][8]

  • For Sonogashira couplings , where CuI is a co-catalyst with palladium, the primary ligand choice is for the palladium center (e.g., phosphine (B1218219) ligands).[9] However, in some palladium-free systems, ligands like DABCO or phenanthrolines can be effective for the copper catalyst.[10][11]

Q3: Can I run a Cu(I)I-catalyzed reaction without a ligand?

A3: While some "ligand-free" protocols exist, they often require harsh conditions like very high temperatures.[5][12] The classic Ullmann reaction, for example, required high temperatures and stoichiometric amounts of copper.[13] Modern, ligand-accelerated protocols enable reactions to occur under much milder conditions with only catalytic amounts of copper, making them more practical and expanding their utility.[5][6] In some cases, the solvent or a component of a deep eutectic solvent can act as a ligand.[12]

Q4: What is the difference between first-generation and second-generation ligands for Ullmann reactions?

A4: The development of ligands for Ullmann reactions has progressed significantly.

  • First-generation ligands , such as amino acids, were a major breakthrough, allowing the coupling of aryl iodides and bromides under relatively mild conditions.[14]

  • Second-generation ligands , like oxalic diamides, represent a further advancement. These powerful ligands enable the use of more challenging and less reactive substrates, such as aryl chlorides, often with very low catalyst loadings.[14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction is giving a very low yield or is not proceeding at all. What are the common causes and how can I fix this?

A: Low yield is a frequent issue with several potential causes. A systematic approach is the best way to troubleshoot the problem.[15]

  • Inactive Catalyst: The Cu(I) catalyst is sensitive to air and can be oxidized to inactive Cu(II).[3]

    • Solution: Ensure you are using fresh, high-purity CuI. Use anhydrous, degassed solvents to minimize oxygen exposure.[16] Assembling the reaction under an inert atmosphere (Argon or Nitrogen) is highly recommended.[15] A stabilizing ligand is critical to protect the Cu(I) state.[1]

  • Impure Reagents: Contaminants in your starting materials or solvents can interfere with the reaction.[17]

    • Solution: Purify starting materials if their quality is uncertain. Ensure solvents are anhydrous and of an appropriate grade.

  • Suboptimal Concentrations: Incorrect stoichiometry can lead to slow or incomplete reactions.

    • Solution: Optimize the concentrations of your substrates, catalyst, and ligand. For challenging substrates, a slightly higher catalyst or ligand loading may be necessary.

  • Inhibitors: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst and inhibit its activity, a common issue in bioconjugation.[18]

    • Solution: For protein labeling, consider using a higher concentration of the copper-ligand complex or adding a sacrificial agent to bind to the interfering groups.[18]

G start_node Low or No Yield Observed decision_node1 Is the Catalyst Active? start_node->decision_node1 Start Troubleshooting decision_node decision_node solution_node solution_node check_node check_node check_node1 Potential Cu(I) Oxidation decision_node1->check_node1 No decision_node2 Are Reagents Pure? decision_node1->decision_node2 Yes solution_node1 Use inert atmosphere (Ar/N₂) Use degassed, anhydrous solvents Use fresh CuI & stabilizing ligand check_node1->solution_node1 Solution check_node2 Contaminants or Water Present decision_node2->check_node2 No decision_node3 Is Steric Hindrance an Issue? decision_node2->decision_node3 Yes solution_node2 Purify starting materials Use high-purity, dry solvents check_node2->solution_node2 Solution check_node3 Bulky groups near reaction site decision_node3->check_node3 Yes check_node4 Reaction may be slow or incomplete. Consider optimizing conditions further. decision_node3->check_node4 No solution_node3 Increase reaction temperature Prolong reaction time Screen different ligands check_node3->solution_node3 Solution

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Problem 2: Formation of Side Products

Q: I'm observing significant amounts of unexpected side products. What are they and how can I prevent them?

A: Side product formation is often specific to the reaction type.

  • Alkyne Homocoupling (Glaser Coupling): In reactions involving terminal alkynes like Sonogashira and CuAAC, the most common side reaction is the oxidative homocoupling of the alkyne to form a diyne byproduct.[18] This is often promoted by the presence of oxygen.

    • Solution: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. The use of a suitable ligand that protects the Cu(I) center can also suppress this side reaction.[18]

  • Hydrodehalogenation: In cross-coupling reactions, the aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dry. Optimizing the base and ligand can also disfavor this pathway.[15]

  • Ligand Arylation: In some cases, the ligand itself can react with the aryl halide.

    • Solution: This is less common with robust, well-chosen ligands. If this is suspected, screening alternative ligands that are less prone to arylation is recommended. For example, in Ullmann aminations, no coupling of N-methylglycine ligand with the aryl iodide was observed under optimized conditions.[7]

Data Presentation: Ligand Performance Comparison

Table 1: Comparison of Ligand Properties for CuAAC (Click Chemistry)

This table summarizes key properties of common accelerating ligands used to stabilize CuI in click chemistry, aiding in the selection of the best ligand for a specific application.[1]

PropertyBTTAABTTESBTTPTHPTATBTA
Reaction Kinetics Very HighHighHighModerateVery High
Biocompatibility Very HighVery HighHighModerateLow
Cytotoxicity Very LowVery LowLowModerateHigh
Water Solubility ModerateHighLow (mixed solvent compatible)HighLow
Organic Solubility ModerateLowModerate (mixed solvent compatible)LowVery High
Best Application In VivoIn VivoIn VivoIn VitroOrg. Synth.
Table 2: Effect of Ligand Choice on Ullmann C-N Coupling Yield

This table shows representative yields for the coupling of various amines with aryl iodides using different ligands, demonstrating the critical impact of the ligand on reaction efficiency.

Aryl HalideAmineLigandBaseSolventTemp. (°C)Yield (%)Reference
IodobenzeneBenzamide(S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMSO110>95[19]
IodobenzeneDibenzylamineN-MethylglycineK₃PO₄DMSORT85[7]
4-IodotoluenePyrrolidineN,N'-DimethylethylenediamineK₂CO₃Toluene10094[6]
IodobenzeneAnilineL-ProlineK₂CO₃DMSO9082[5]
1-Iodonaphthalene4-Methylaniline1,10-PhenanthrolineK₂CO₃DMF10098[5]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Assisted Ullmann Condensation

This protocol describes a robust method for the N-arylation of amides using a CuI/diamine ligand system.[19]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amide (1.0 mmol, 1.0 equiv), potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv), the chosen ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 mmol, 0.1 equiv), and this compound (0.05 mmol, 0.05 equiv).

  • Solvent and Reactant Addition: Add anhydrous dimethyl sulfoxide (B87167) (DMSO, 5 mL) to the flask via syringe, followed by the aryl halide (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Vigorously stir the reaction mixture and heat to the required temperature (e.g., 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours.

  • Workup and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.[20]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: Amide, Base, Ligand, CuI B Add Solids to Schlenk Flask A->B C Evacuate & Backfill with Ar/N₂ (3x) B->C D Add Anhydrous Solvent (e.g., DMSO) C->D E Add Aryl Halide D->E F Heat to Target Temp (e.g., 110°C) with Stirring E->F G Monitor by TLC / LC-MS F->G H Cool to RT & Quench G->H I Aqueous Extraction H->I J Dry & Concentrate Organic Layers I->J K Purify by Chromatography J->K

Caption: Standard experimental workflow for Ullmann Condensation.

Protocol 2: General Procedure for CuAAC (Click Chemistry) in an Aqueous System

This protocol is adapted for bioconjugation or reactions in aqueous buffers using a water-soluble ligand like THPTA.[8][18]

  • Prepare Stock Solutions:

    • 100 mM CuSO₄ in deionized water.

    • 200 mM THPTA ligand in deionized water.

    • 1 M Sodium Ascorbate (B8700270) in deionized water (prepare fresh).

    • 10 mM Azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Solution of your alkyne-modified biomolecule in a compatible buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:2 ratio (e.g., 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA). Let it stand for a few minutes to allow the complex to form.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified biomolecule (1.0 equiv) with its buffer.

    • Add the azide-containing molecule (typically 2-10 equivalents).

    • Add the THPTA/CuSO₄ catalyst premix (final copper concentration is typically 50-500 µM).

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 mM final concentration).

    • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended.

  • Purification: Purify the resulting conjugate using a method appropriate for your biomolecule (e.g., dialysis, size-exclusion chromatography, or precipitation).

References

Technical Support Center: Recrystallization of Copper(I) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Copper(I) iodide (CuI) through recrystallization. It includes detailed experimental protocols, a troubleshooting guide for common issues, and a list of frequently asked questions.

Data Presentation: Solvent Properties for CuI Recrystallization

Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Below is a summary of the solubility of this compound in various solvents.

SolventSolubility ( g/100 g of solvent)Temperature (°C)Notes
Water0.00004220-25CuI is poorly soluble in water, but its solubility increases significantly in aqueous solutions containing potassium iodide (KI) or sodium iodide (NaI) due to the formation of the soluble complex anion [CuI₂]⁻.
Acetonitrile (B52724)3.5218A suitable solvent for dissolving CuI at room temperature, which can be useful for preventing air oxidation. Recrystallization can be induced by evaporation of the solvent or by adding an anti-solvent like water.
Pyridine (B92270)1.7425
Dimethylsulfoxide (DMSO)0.930
Acetone (B3395972)Insoluble-
Carbon DisulfideInsoluble-

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Potassium Iodide (KI) Solution

This is a common and effective method for purifying crude CuI, which is often contaminated with iodine (I₂) and other salts from its synthesis.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a hot, concentrated solution of potassium iodide (KI). A typical ratio is to dissolve 1.0 g of crude CuI and 18.0 g of KI in 20 mL of deionized water, heated to approximately 70°C with constant stirring. The solution will likely turn brown due to the dissolution of iodine impurities.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 0.5 g for the aforementioned scale) to the hot solution and stir for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution by gravity or suction filtration to remove any insoluble impurities and the activated charcoal. It is advisable to preheat the filtration apparatus to prevent premature crystallization.

  • Recrystallization: Transfer the clear, hot filtrate to a clean beaker and dilute it with a significant volume of deionized water (e.g., 200 mL for the scale mentioned above) with constant stirring. The dilution decreases the solubility of CuI by breaking down the [CuI₂]⁻ complex, causing the pure CuI to precipitate.

  • Cooling: Cool the solution in an ice bath for at least 45 minutes to maximize the precipitation of pure CuI.

  • Isolation and Washing: Collect the white precipitate of purified CuI by suction filtration. Wash the crystals with deionized water, followed by ethanol (B145695) and then diethyl ether to facilitate drying.

  • Drying: Dry the purified this compound in a vacuum oven or in a desiccator to remove residual solvents. Avoid prolonged air drying, as this can lead to photochemical decomposition and discoloration.

Protocol 2: Recrystallization from Acetonitrile

This method is useful when employing an organic solvent system.

Methodology:

  • Dissolution: Dissolve the crude CuI in a minimal amount of hot acetonitrile.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization by Cooling: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystallization by Anti-Solvent Addition: Alternatively, while stirring the acetonitrile solution at room temperature, slowly add an anti-solvent in which CuI is insoluble, such as water, until the solution becomes turbid. Then, slightly warm the solution until it becomes clear again and allow it to cool slowly.

  • Isolation and Washing: Collect the crystals by suction filtration and wash them with a small amount of cold acetonitrile or the anti-solvent used.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude CuI dissolve Dissolve in hot concentrated KI solution start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration filtrate Clear, hot filtrate hot_filtration->filtrate precipitate Precipitate CuI by diluting with water filtrate->precipitate cool Cool in ice bath precipitate->cool suction_filtration Suction Filtration (collect crystals) cool->suction_filtration wash Wash with H₂O, Ethanol, Diethyl Ether suction_filtration->wash dry Dry under vacuum wash->dry end End: Pure CuI dry->end

Caption: Workflow for the recrystallization of this compound from an aqueous KI solution.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Product is colored (tan, brown, or purplish) 1. Presence of iodine (I₂) as an impurity. 2. Photochemical decomposition. 3. Air oxidation of the iodide anion to iodine.1. Wash the crude or recrystallized product with a cold, dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce the iodine to colorless iodide ions. 2. Minimize exposure to light during drying and storage. 3. Dry the product under vacuum or in an inert atmosphere.
Low or no yield of crystals 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. If the mother liquor has not been discarded, evaporate some of the solvent and attempt to recrystallize again. 2. Ensure the solution is cooled in an ice bath for an adequate amount of time. 3. Preheat the filtration apparatus to prevent cooling and crystallization in the funnel. If this persists, use a slight excess of hot solvent and then evaporate the excess before cooling.
No crystals form upon cooling 1. The solution is supersaturated. 2. The concentration of the solute is too low (too much solvent used).1. Induce crystallization by scratching the inside of the beaker with a glass rod at the surface of the solution. 2. Add a "seed crystal" of pure CuI to the solution. 3. If the above methods fail, boil off some of the solvent to increase the concentration and cool again.
Product "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute, or the melting point of the impure solid is significantly depressed. 2. The solution is cooling too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Ensure a slow cooling rate; for instance, by leaving the flask to cool on a surface that is not a good heat conductor.

Frequently Asked Questions (FAQs)

Q1: Why does my white this compound turn brown over time?

A1: Pure this compound is a white solid. The brown or tan discoloration is typically due to the formation of elemental iodine (I₂). This can happen through two main processes: aerobic oxidation of the iodide anion or photochemical decomposition, where light causes the CuI to break down into copper and iodine. To prevent this, store pure CuI in a dark, tightly sealed container.

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route but often include elemental iodine (I₂), unreacted copper(II) salts (like CuSO₄), and coprecipitated salts such as potassium sulfate (B86663) (K₂SO₄). Iodine is the most common cause of discoloration.

Q3: Can I use a solvent other than a KI solution or acetonitrile for recrystallization?

A3: While KI solution and acetonitrile are the most commonly cited solvents for CuI recrystallization, other solvents in which CuI has some solubility and a positive temperature coefficient for solubility could potentially be used. However, CuI is insoluble in many common organic solvents like acetone and carbon disulfide. It is soluble in pyridine and DMSO, which could be explored as alternative recrystallization solvents.

Q4: My recrystallization yield is very low. What is the most likely reason?

A4: The most common reason for a low yield in recrystallization is using too much hot solvent to dissolve the crude product. This keeps a significant amount of the product dissolved in the mother liquor even after cooling. To maximize yield, use the minimum amount of near-boiling solvent necessary to just dissolve the solid.

Q5: What is the purpose of adding a large volume of water after dissolving the crude CuI in the hot KI solution?

A5: this compound is poorly soluble in water but dissolves in a concentrated KI solution by forming a soluble complex ion, [CuI₂]⁻. Adding a large volume of water dilutes the solution, which shifts the equilibrium and causes the decomposition of the [CuI₂]⁻ complex, leading to the precipitation of pure CuI. This is a form of precipitation by dilution.

Technical Support Center: Copper(I) Iodide (CuI) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I) Iodide (CuI) thin film deposition. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

General FAQs

Q1: What are the most common methods for depositing CuI thin films?

A1: this compound thin films are typically deposited using a variety of techniques, which can be broadly categorized as physical vapor deposition (PVD) and solution-based methods.[1]

  • Physical Vapor Deposition (PVD):

    • Thermal Evaporation: This method involves heating CuI powder in a vacuum chamber until it sublimes and deposits onto a substrate.[1][2] It is known for providing good control over film thickness and morphology.[1]

    • Sputtering: In this technique, a target of Cu or CuI is bombarded with high-energy ions in a vacuum, causing atoms to be ejected and deposited onto the substrate.[1] Sputtering can produce uniform films over large areas.[1]

  • Solution-Based Methods:

    • Spin Coating: A solution containing a CuI precursor is dispensed onto a rotating substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film.[1][3][4]

    • Spray Coating: A CuI precursor solution is sprayed onto a heated substrate using an atomizer or spray gun.[1][5]

    • Doctor Blading: A blade is used to spread a CuI solution across a substrate, with the film thickness controlled by the gap between the blade and the substrate.

    • Chemical Bath Deposition (CBD): The substrate is immersed in a chemical bath containing precursors that react to form CuI on the substrate surface.[1]

Q2: What are the typical applications of CuI thin films?

A2: CuI is a promising p-type semiconductor with a wide bandgap and high transparency in the visible region.[1] These properties make it suitable for various applications in optoelectronic devices, including:

  • Hole-Transport Layer (HTL) in Solar Cells: Particularly in perovskite solar cells and CdS/CdTe thin-film solar cells.[2][6]

  • Transparent Conductive Films: Used in devices where both electrical conductivity and optical transparency are required.

  • Light-Emitting Diodes (LEDs): As a component in the device structure.

  • Thin-Film Transistors (TFTs): As the p-type semiconductor channel layer.[1]

Q3: Why is substrate cleaning crucial before CuI deposition?

A3: Substrate cleaning is a critical step that significantly impacts the quality and adhesion of the deposited CuI thin film. A contaminated substrate surface can lead to a variety of issues, including:

  • Poor Adhesion: Contaminants act as a barrier, preventing strong bonding between the film and the substrate, which can cause the film to peel or delaminate.[7]

  • Film Defects: Particulate matter or organic residues can cause pinholes, voids, and other structural defects in the film.[8][9][10]

  • Non-uniformity: An unevenly cleaned surface can lead to variations in film thickness and morphology across the substrate.

  • Inconsistent Electrical and Optical Properties: Contaminants can introduce impurities that alter the desired properties of the CuI film.[7]

A thorough cleaning process, often involving solvents, ultrasonic baths, and in-situ techniques like plasma treatment, is essential for achieving high-quality, adherent, and uniform CuI thin films.[7][11]

Troubleshooting Guides by Deposition Method

Thermal Evaporation

Q: I am observing pinholes in my thermally evaporated CuI film. What are the possible causes and how can I fix this?

A: Pinholes in thermally evaporated films are a common issue that can often be traced back to substrate contamination or improper deposition conditions.[1][8][9]

Troubleshooting Steps:

  • Improve Substrate Cleaning:

    • Problem: Organic residues, dust particles, or other contaminants on the substrate surface can act as nucleation sites for defects, leading to pinholes.[8][9]

    • Solution: Implement a rigorous substrate cleaning procedure. A common method involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.[11][12] For some substrates, a final in-situ cleaning step within the vacuum chamber, such as plasma etching or degassing by heating, can be very effective at removing residual contaminants just before deposition.[8][11]

  • Optimize Deposition Rate:

    • Problem: A very high deposition rate can lead to a more disordered film growth with a higher density of defects.

    • Solution: Try reducing the deposition rate. A slower deposition allows the arriving CuI molecules more time to diffuse on the substrate surface and find lower-energy sites, promoting a denser and more uniform film growth.

  • Increase Substrate Temperature:

    • Problem: Low substrate temperatures can limit the surface mobility of the deposited CuI molecules, leading to the formation of voids and pinholes.[10]

    • Solution: Increasing the substrate temperature during deposition can enhance the adatom mobility, facilitating a more compact and uniform film.[11] However, be mindful that excessively high temperatures can also affect the film's properties.

  • Improve Vacuum Quality:

    • Problem: A poor vacuum (high base pressure) means more residual gas molecules in the chamber, which can be incorporated into the growing film as impurities, causing defects.

    • Solution: Ensure your vacuum system is reaching a sufficiently low base pressure (e.g., < 6.7 x 10⁻⁴ Pa) before starting the deposition.[12] Check for leaks and ensure proper functioning of the vacuum pumps.

Logical Workflow for Troubleshooting Pinholes in Thermally Evaporated Films

start Pinholes Observed clean Improve Substrate Cleaning start->clean rate Optimize Deposition Rate clean->rate Still present end_node Pinholes Reduced clean->end_node Issue resolved temp Increase Substrate Temperature rate->temp Still present rate->end_node Issue resolved vacuum Improve Vacuum Quality temp->vacuum Still present temp->end_node Issue resolved vacuum->end_node Issue resolved center Film Uniformity sub_temp Substrate Temperature center->sub_temp flow_rate Solution Flow Rate center->flow_rate pressure Carrier Gas Pressure center->pressure distance Nozzle-Substrate Distance center->distance concentration Solution Concentration center->concentration solvent Solvent Volatility center->solvent

References

Validation & Comparative

A Comparative Analysis of Copper(I) Iodide and Copper(I) Bromide as Catalysts in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical parameter that can significantly influence the efficiency, cost-effectiveness, and outcome of a chemical synthesis. Copper(I) halides, particularly copper(I) iodide (CuI) and copper(I) bromide (CuBr), are widely employed as catalysts in a variety of important organic reactions. This guide provides an objective comparison of their performance in three cornerstone reactions: the Sonogashira coupling, the Ullmann-type reactions, and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The information presented is supported by experimental data to aid in the selection of the optimal catalyst for specific research and development needs.

Core Comparison: CuI vs. CuBr

While both CuI and CuBr are effective sources of the active Cu(I) catalytic species, their performance can differ based on the reaction type, substrates, and reaction conditions. The choice between the two often involves a trade-off between reactivity, stability, solubility, and cost. In some cases, the halide counter-ion can influence the catalytic cycle, while in others, the difference in performance is negligible.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Both CuI and CuBr are commonly used as co-catalysts in this reaction.

Performance Data

While extensive side-by-side comparative studies are not abundant in the literature, some reports suggest that the choice between CuI and CuBr may not significantly impact the reaction yield under certain conditions. For instance, in the Sonogashira coupling of aryl halides with terminal alkynes, both CuBr and CuI have been shown to be effective.

CatalystAryl HalideAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI 4-IodoanisolePhenylacetyleneK₂CO₃Water100-Good[2]
CuBr Aryl HalidesTerminal Alkynes----Moderate to Good[3]

It is important to note that reaction optimization is key, and the optimal copper source may vary depending on the specific substrates and ligands used.

Experimental Protocol: Sonogashira Coupling using CuI

This protocol is a general guideline for a palladium-free Sonogashira coupling reaction.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • This compound (CuI) (5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (3-Pphen) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Water (5 mL)

Procedure:

  • To a reaction vessel, add the aryl iodide, terminal alkyne, CuI, 3-Pphen, and K₂CO₃.

  • Add water to the vessel.

  • The reaction mixture is stirred at 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.[2]

Sonogashira Reaction Mechanism

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Base, H-C≡CR Cu-C≡CR->CuX H-C≡CR H-C≡CR

Sonogashira coupling catalytic cycles.

Ullmann-Type Reactions

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions used to form carbon-carbon (biaryl synthesis) or carbon-heteroatom (C-O, C-N, C-S) bonds.[5][6] Both CuI and CuBr have been successfully employed in these transformations, often in the presence of a ligand.

Performance Data

Direct comparative data for CuI and CuBr in Ullmann reactions is scarce in readily available literature. The choice of catalyst and ligand is often highly substrate-dependent. However, both have been shown to be effective in promoting these couplings. For example, a CuBr-based system has been used for O-arylation under microwave irradiation.[3]

CatalystReactant 1Reactant 2ProductLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI Aryl HalideAmineN-Aryl AmineChelating N- or O-based----[7]
CuBr Aryl HalidePhenolBiaryl EtherEco-friendly ligand--Microwave51-100[3]
Experimental Protocol: Ullmann C-N Coupling using a Copper Catalyst

The following is a general procedure for a copper-catalyzed N-arylation of an amine.

Materials:

  • Aryl halide (iodide or bromide) (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper catalyst (CuI or CuBr) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline (B135089) or an amino acid) (10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.)

  • Solvent (e.g., DMF, DMSO, or toluene) (5 mL)

Procedure:

  • In an oven-dried reaction tube, combine the aryl halide, amine, copper catalyst, ligand, and base.

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add the solvent to the reaction tube.

  • The reaction mixture is stirred at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC.

  • After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[7]

Ullmann Reaction Mechanism

The mechanism of the Ullmann reaction is complex and still a subject of investigation. One of the proposed mechanisms involves an oxidative addition-reductive elimination pathway, potentially involving Cu(I) and Cu(III) intermediates.[8][9]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)-Nu Cu(I)-Nu Cu(I)X->Cu(I)-Nu + Nu-H - HX Ar-Cu(III)(Nu)X Ar-Cu(III)(Nu)X Cu(I)-Nu->Ar-Cu(III)(Nu)X Oxidative Addition (Ar-X) Ar-Cu(III)(Nu)X->Cu(I)X Ar-Nu Ar-Nu Ar-Cu(III)(Nu)X->Ar-Nu Reductive Elimination

Proposed Ullmann reaction mechanism.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[10][11][12] Both CuI and CuBr can serve as the source of the catalytically active Cu(I) species.

Performance Data

The choice between CuI and CuBr in CuAAC can be influenced by the presence of ligands and the desired reaction conditions. CuBr has been used in combination with ligands like PMDETA.[13] While direct, comprehensive comparative studies are limited, both have proven to be effective catalysts.

CatalystAlkyneAzide (B81097)LigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuI On-Resin AlkyneAzide in solutionNoneDMFRoom Temp--[14]
CuBr Resorcinarene AlkyneAzidePMDETADMF-2440-75[13]
Experimental Protocol: On-Resin CuAAC using CuI

This protocol is suitable for solid-phase peptide synthesis.

Materials:

  • Azide-functionalized peptide-resin (1 eq)

  • Terminal alkyne (5-10 eq)

  • This compound (CuI) (0.5-1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2-4 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the azide-functionalized peptide-resin in DMF.

  • In a separate vessel, dissolve the terminal alkyne, CuI, and DIPEA in DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature.

  • Monitor the reaction progress using a qualitative test (e.g., TNBS test for primary amines if the azide was introduced on an amine).

  • Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane, and methanol.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and purify by HPLC.[14]

CuAAC Reaction Mechanism

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide.[15][16][17]

CuAAC_Mechanism Cu(I) Cu(I) Cu-acetylide Cu-acetylide Cu(I)->Cu-acetylide + R-C≡CH - H+ Azide_Complex [Cu]-acetylide-azide complex Cu-acetylide->Azide_Complex + R'-N3 Metallacyycle Metallacyycle Azide_Complex->Metallacyycle Metallacycle Six-membered Cu(III) metallacycle Cu-triazolide Cu-triazolide Metallacycle->Cu-triazolide Cu-triazolide->Cu(I) Triazole Triazole Cu-triazolide->Triazole + H+

Proposed CuAAC reaction mechanism.

Conclusion

Both this compound and Copper(I) bromide are versatile and effective catalysts for a range of important organic transformations. The choice between them is often nuanced and dependent on the specific reaction, substrates, and desired outcomes. While in some cases their performance may be comparable, in others, subtle differences in solubility, Lewis acidity, and the nature of the halide counter-ion can influence catalytic activity. For critical applications in drug development and process chemistry, empirical screening of both catalysts, along with variations in ligands, bases, and solvents, is recommended to identify the optimal reaction conditions. This guide provides a foundational understanding to aid researchers in making an informed initial selection between these two valuable catalysts.

References

A Comparative Guide: Copper(I) Iodide vs. spiro-OMeTAD as Hole Transport Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and photovoltaics, the choice of a hole transport layer (HTL) is a critical determinant of perovskite solar cell (PSC) performance and stability. The incumbent, spiro-OMeTAD, has been instrumental in achieving record efficiencies, yet its high cost and susceptibility to degradation present significant hurdles for commercialization. An inorganic alternative, Copper(I) iodide (CuI), has emerged as a promising low-cost and stable substitute. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable HTL for specific research and development needs.

Performance Metrics: A Head-to-Head Comparison

The efficacy of an HTL is primarily judged by its impact on the key photovoltaic parameters of the solar cell. The following tables summarize the performance of PSCs incorporating either CuI or spiro-OMeTAD as the HTL, based on published experimental data.

Parameter This compound (CuI) spiro-OMeTAD Reference
Power Conversion Efficiency (PCE)26.22%25.96%[1]
Open-Circuit Voltage (VOC)1.10 V1.05 V[2]
Short-Circuit Current Density (JSC)22.27 mA/cm222.06 mA/cm2[1]
Fill Factor (FF)78.88%71.99%[2]
Device Structure HTL PCE (%) VOC (V) JSC (mA/cm2) FF (%) Reference
n-i-pCuI (transfer-printed)8.3%-19.353.8[3]
n-i-pspiro-OMeTAD (undoped)comparable to CuI---[3]
Double HTLCuI/spiro-OMeTAD17.44%1.1020.1078.88[2]
Single HTLspiro-OMeTAD15.16%1.0520.0571.99[2]
p-i-n (Sn-Pb perovskite)CuI20.1%-32.85-[4][5]
p-i-n (Sn-Pb perovskite)PEDOT:PSS (control)19.03%-30.59-[4][5]

Delving into the Details: Stability, Cost, and Synthesis

Beyond the headline performance numbers, the long-term stability, cost-effectiveness, and ease of fabrication are crucial for practical applications.

Stability: CuI, as an inorganic material, generally exhibits superior intrinsic stability against moisture and oxygen compared to the organic spiro-OMeTAD. Devices with CuI HTLs have demonstrated improved long-term stability, retaining a higher percentage of their initial efficiency over time. For instance, PSCs with CuI HTLs have been shown to retain approximately 90% of their initial power-conversion efficiency after 30 days.[3] In contrast, the hygroscopic nature of the dopants typically used with spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), can accelerate the degradation of the perovskite layer and compromise the overall device longevity.[6][7]

Cost: The cost of the HTL is a significant contributor to the overall cost of perovskite solar cells. Spiro-OMeTAD is notoriously expensive to synthesize, which is a major barrier to large-scale production.[8] In stark contrast, CuI is an earth-abundant and low-cost material, with its price being significantly lower than that of spiro-OMeTAD.[9] One estimate suggests that spiro-OMeTAD-based devices have an approximately 33 times higher cost than that of CuI for every 1% of efficiency.[3]

Synthesis and Fabrication: The synthesis of spiro-OMeTAD is a multi-step process that can be complex and time-consuming.[8][10] On the other hand, CuI is commercially available and can be deposited through various solution-based and vacuum-based techniques, offering more flexibility in device fabrication.[11]

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. Below are generalized experimental protocols for the deposition of both CuI and spiro-OMeTAD HTLs, based on common laboratory practices.

Deposition of spiro-OMeTAD Hole Transport Layer
  • Solution Preparation: A typical spiro-OMeTAD solution is prepared by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene. To enhance its conductivity, dopants are added, such as 28.8 µL of 4-tert-butylpyridine (B128874) (tBP) and 17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) solution (520 mg/mL in acetonitrile).[2]

  • Spin Coating: The prepared solution is deposited onto the perovskite layer via spin coating. A common procedure involves a two-step program: a first step at a lower speed (e.g., 1000 rpm for 10 s) followed by a second step at a higher speed (e.g., 4000 rpm for 30 s).[2]

  • Oxidation: The spiro-OMeTAD layer is then left in a dry air or oxygen environment for a period (e.g., 12 hours) to allow for oxidation, which is crucial for achieving high conductivity.[2]

Deposition of this compound Hole Transport Layer (Solution-Processed)
  • Solution Preparation: A CuI solution can be prepared by dissolving CuI powder in a suitable solvent. For instance, a 10 mg/mL solution can be made by dissolving CuI in di-n-propyl sulfide (B99878) or acetonitrile.[2][12]

  • Spin Coating: The CuI solution is spin-coated onto the perovskite layer. A typical spin-coating speed is 4000 rpm for 30 seconds.[2]

  • Annealing: After spin coating, the film is annealed at a specific temperature to remove the solvent and improve the film quality. An example of an annealing step is 130 °C for 20 minutes.[2]

Visualizing the Process and Comparison

To better illustrate the fabrication workflow and the comparative aspects of these two HTLs, the following diagrams are provided.

ExperimentalWorkflow cluster_spiro spiro-OMeTAD Workflow cluster_cui CuI Workflow spiro_prep Solution Preparation (spiro-OMeTAD, tBP, LiTFSI in Chlorobenzene) spiro_spin Spin Coating (e.g., 4000 rpm, 30s) spiro_prep->spiro_spin spiro_ox Oxidation (Dry Air/Oxygen) spiro_spin->spiro_ox cui_prep Solution Preparation (CuI in Propyl Sulfide/Acetonitrile) cui_spin Spin Coating (e.g., 4000 rpm, 30s) cui_prep->cui_spin cui_anneal Annealing (e.g., 130°C, 20 min) cui_spin->cui_anneal

Caption: Fabrication workflow for spiro-OMeTAD and CuI HTLs.

Comparison cluster_performance Performance cluster_practicality Practicality pce PCE voc Voc jsc Jsc ff FF stability Stability cost Cost synthesis Synthesis spiro spiro-OMeTAD spiro->pce High (Record) spiro->voc High spiro->jsc High spiro->ff Good spiro->stability Lower (dopant issues) spiro->cost High spiro->synthesis Complex cui This compound cui->pce Comparable/High cui->voc Comparable/Higher cui->jsc Comparable/Higher cui->ff Often Higher cui->stability Higher (inorganic) cui->cost Low cui->synthesis Simple

Caption: Comparative analysis of CuI and spiro-OMeTAD.

Conclusion

The choice between this compound and spiro-OMeTAD as the hole transport layer in perovskite solar cells involves a trade-off between record efficiency and practical considerations like cost and long-term stability. While spiro-OMeTAD has been the workhorse for achieving high power conversion efficiencies in laboratory settings, its high cost and the instability associated with its dopants are significant drawbacks for commercial viability.

This compound presents a compelling alternative, offering comparable or even superior performance in some device architectures, coupled with the significant advantages of low cost, high stability, and simpler processing. For researchers focused on developing commercially viable and durable perovskite solar cell technology, CuI is a highly promising avenue of exploration. Further research into optimizing the CuI layer and its interfaces will likely continue to close the efficiency gap with spiro-OMeTAD, making it an even more attractive option for the future of perovskite photovoltaics.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Copper(I) Iodide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Copper(I) Iodide (CuI) is paramount for reproducible and reliable experimental outcomes. CuI is a crucial catalyst in various organic syntheses, and its purity can be affected by the presence of Copper(II) species, elemental iodine, oxides, and residual solvents from its preparation.[1] This guide provides a comparative overview of common spectroscopic techniques used to verify the purity of CuI, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The purity of this compound can be assessed through several spectroscopic methods, each providing unique insights into the material's composition and chemical state. The most common and effective techniques are X-ray Photoelectron Spectroscopy (XPS), UV-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle Information Provided Commonly Detected Impurities Strengths Limitations
XPS Measures the kinetic energy of photoelectrons emitted from the core atomic levels upon X-ray irradiation.Elemental composition, empirical formula, and crucial information on the oxidation state of copper.[2]Copper(II) species (e.g., CuO, CuSO₄), copper oxides, and other elemental contaminants.[3][4]Directly confirms the Cu(I) oxidation state, which is the most critical purity indicator. Highly surface-sensitive.Requires ultra-high vacuum; may not represent bulk purity if contamination is only on the surface.
UV-Vis Measures the absorption of ultraviolet and visible light by a sample, often after chemical conversion to a colored complex.[5][6]Quantitative determination of the copper content in the sample.[7]Soluble copper(II) salts. The presence of iodine (I₂) can also be detected by its color.[8]High sensitivity and excellent for quantification using Beer-Lambert Law. Widely accessible instrumentation.[9]Indirect method requiring sample dissolution and derivatization. Can be prone to interference from other metal ions.[7]
FTIR Measures the absorption of infrared radiation, causing molecular bonds to vibrate at characteristic frequencies.Identification of functional groups and molecular impurities.Water (O-H bonds), residual organic solvents (C-H bonds), and adsorbed species like carbon monoxide (C=O).[10][11]Excellent for detecting organic and water impurities. Non-destructive.Does not provide information on elemental composition or oxidation state. Less effective for ionic impurities.

Quantitative Data Presentation

X-ray Photoelectron Spectroscopy (XPS) Data

XPS is a powerful tool for confirming the +1 oxidation state of copper in CuI. The absence of "shake-up" satellite peaks in the Cu 2p spectrum is a definitive indicator of pure Cu(I).[3]

Core Level Binding Energy (eV) Indication of Purity
Cu 2p₃/₂ ~932.3 eVCharacteristic of Cu(I).[3]
Cu 2p₁/₂ ~952.0 eVCharacteristic of Cu(I).[3]
Cu 2p Satellites ~940-945 eVAbsence of these peaks confirms the lack of Cu(II) impurities.[3]
I 3d₅/₂ ~619.0 eVCorresponds to the iodide (I⁻) state.[3]
O 1s ~531 eVPresence indicates oxidation (e.g., copper oxides).
UV-Vis Spectrophotometry Data for Purity Assay

This indirect method relies on the formation of a colored complex to quantify the copper content. A calibration curve is generated using standard solutions of a known copper salt. The CuI sample is then prepared similarly, and its copper concentration is determined from the curve, allowing for a purity calculation.[7][8]

Standard Cu²⁺ Conc. (mg/L) Absorbance at 600 nm (a.u.)
0.00.000
1.00.152
2.00.301
3.00.448
4.00.605
CuI Sample (Calculated Conc.) (Value to be measured)

Note: The table above presents example data for a calibration curve. Actual values must be determined experimentally.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental composition and oxidation state of copper.

  • Methodology:

    • Sample Preparation: In a nitrogen-filled glovebox, press the this compound powder onto a clean indium foil mounted on the sample holder.[2][12] This prevents surface oxidation from atmospheric exposure.

    • Instrument Setup: Load the sample into the XPS instrument's analysis chamber and allow it to reach ultra-high vacuum (<1 x 10⁻⁷ Pa).[2]

    • Data Acquisition: Use a monochromatic Al Kα X-ray source (1486.6 eV).[2] Acquire a survey scan to identify all elements present. Then, perform high-resolution scans over the Cu 2p, I 3d, C 1s, and O 1s regions.

    • Data Analysis: Reference the binding energy scale to the adventitious carbon C 1s peak at 284.6 eV.[3] Analyze the Cu 2p region for the characteristic peaks of Cu(I) and the absence of Cu(II) shake-up satellites.[3]

UV-Vis Spectrophotometry (via Cuprizone (B1210641) Complex)
  • Objective: To quantify the mass percentage of copper in the CuI sample.

  • Methodology:

    • Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of Cu²⁺ (e.g., from CuSO₄·5H₂O) ranging from 0 to a suitable upper limit.[8]

    • Sample Preparation: Accurately weigh a small amount (e.g., 40 mg) of the purified CuI sample and dissolve it in a solvent that ensures dissociation. The copper is often oxidized to Cu(II) and complexed in this process.

    • Complexation: To an aliquot of each standard and the dissolved sample solution, add an ammonium (B1175870) citrate (B86180) solution (pH 8-9), aqueous ammonia, and a cuprizone solution.[7][13] Dilute all solutions to a final, uniform volume (e.g., 25 mL) in volumetric flasks.[7] The cuprizone forms a colored complex with copper.

    • Spectroscopic Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance for the copper-cuprizone complex (~600 nm).[7][13] Use a blank solution (containing all reagents except copper) to zero the instrument.

    • Purity Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its copper concentration from the curve. Calculate the initial mass of copper in the weighed CuI sample and thereby determine its purity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the presence of molecular impurities such as water or residual organic solvents.

  • Methodology:

    • Sample Preparation: Mix a small amount of the CuI powder with dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

    • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, translucent KBr pellet.

    • Data Acquisition: Place the pellet in the FTIR spectrometer's sample holder and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Data Analysis: Examine the spectrum for characteristic peaks. A broad band between 3100 and 3600 cm⁻¹ indicates the presence of water (O-H stretching).[10] Sharp peaks in the 2800-3000 cm⁻¹ region suggest C-H stretching from organic solvent impurities. The characteristic Cu-I stretching vibration appears at a low wavenumber, around 457 cm⁻¹.[10]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation weigh Weigh CuI Sample dissolve Dissolve/Press into Pellet weigh->dissolve xps XPS Analysis dissolve->xps Introduce to Instrument uvvis UV-Vis Analysis dissolve->uvvis Introduce to Instrument ftir FTIR Analysis dissolve->ftir Introduce to Instrument process Process Spectra xps->process uvvis->process ftir->process interpret Interpret Peaks/Bands process->interpret purity Assess Purity interpret->purity

Caption: General experimental workflow for spectroscopic analysis of CuI.

G cluster_purity Purity Confirmation of this compound cluster_info cluster_methods Analytical Methods Purity Overall Purity Assessment Oxidation Correct Oxidation State? (Cu+ vs Cu2+) Oxidation->Purity Content Correct Copper Content? Content->Purity Molecular Free of Molecular Impurities? Molecular->Purity XPS XPS XPS->Oxidation Provides UVVIS UV-Vis UVVIS->Content Provides FTIR FTIR FTIR->Molecular Provides

Caption: Logical relationship between analytical techniques and purity assessment.

References

A Comparative Guide to the Synthesis of Copper(I) Iodide: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Copper(I) iodide (CuI) is a pivotal compound in a multitude of chemical applications, from its role as a catalyst in organic synthesis to its use in materials science and drug development. The demand for efficient, cost-effective, and environmentally benign methods for its synthesis has led to the exploration of novel techniques beyond the traditional laboratory protocols. This guide provides an objective comparison of established and emerging methods for the synthesis of CuI, supported by experimental data and detailed methodologies.

Comparison of Synthesis Methods

The selection of a synthesis method for CuI often depends on the desired scale, purity requirements, and available resources. Below is a summary of key quantitative data for various methods. It is important to note that a direct comparison is challenging due to variations in reporting standards across different studies.

Synthesis MethodPrecursorsYieldPurityReaction TimeKey AdvantagesKey Disadvantages
Established Methods
Aqueous Precipitation (with reducing agent)CuSO₄·5H₂O, KI, Na₂S₂O₃·5H₂O~90-100% (unpurified)Moderate to High< 1 hourSimple, fast, high initial yield.Product can be contaminated with byproducts, requiring purification.
Aqueous Precipitation (without reducing agent)CuSO₄·5H₂O, KILower (due to I₂ formation)Lower (contaminated with I₂)< 1 hourVery simple setup.Loss of iodide as I₂, lower yield, impure product.
Direct Reaction of ElementsCu, I₂High (in principle)HighSeveral hoursHigh atom economy, potentially very pure product.Requires higher temperatures, handling of corrosive iodine vapor.
New Methods
Green Synthesis (Morin Hydrate)CuSO₄·5H₂O, KI, Morin (B1676745) Hydrate (B1144303)~53 mg from ~132 mg theoretical yieldHigh (crystalline nanoparticles)~2 hoursEnvironmentally friendly, uses natural reagents.[1]Lower yield compared to conventional methods.[1]
Liquid-Phase (Nanoparticles)CuI, Acetonitrile (B52724), DMF, WaterNot specifiedPure γ-CuI phase confirmed by XRD[2]~1-2 hoursProduces well-dispersed, spherical nanoparticles with controlled size (8-12 nm).[2]Requires organic solvents, yield not reported.[2]
Sonochemical SynthesisCopper(II) acetate, KI, neocuproine77% (for Cu(I) complex)High (for Cu(I) complex)Not specifiedEnhanced reaction rates, potential for nanoparticle synthesis.Protocol is for a Cu(I) complex, not pure CuI.[3]
Mechanochemical Synthesis-Not specifiedNot specifiedMinutes to hoursSolvent-free, rapid, can produce unique polymorphs.Data for pure CuI synthesis is limited; primarily used for complexes.

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below.

Established Method: Aqueous Precipitation with a Reducing Agent

This is a common laboratory method for producing CuI with a good yield and purity. The use of a reducing agent like sodium thiosulfate (B1220275) prevents the formation of iodine (I₂) as a byproduct.

Protocol:

  • Prepare a solution of 2.01 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 10 mL of deionized water.[4]

  • In a separate beaker, prepare a solution of 1.32 g of potassium iodide (KI) and 2.29 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 10 mL of deionized water.[4]

  • Add the KI/Na₂S₂O₃ solution dropwise to the CuSO₄ solution while stirring constantly. A white precipitate of CuI will form immediately.[4]

  • Add an additional 20 mL of deionized water to the suspension and allow the solid to settle for 5 minutes.[4]

  • Decant the supernatant. Wash the precipitate by adding 20 mL of deionized water, stirring, and decanting again.[4]

  • To further wash the precipitate, transfer the suspension to a centrifuge tube with 12 mL of ethanol. Centrifuge at 6000 rpm for 1 minute and decant the supernatant.[4]

  • Repeat the centrifugation wash step twice with 8 mL of diethyl ether.[4]

  • Dry the resulting white powder in a fume hood to obtain the final CuI product.[4]

New Method: Green Synthesis using Morin Hydrate

This method utilizes a natural polyphenol, morin hydrate, as both a reducing and stabilizing agent, offering an environmentally friendly route to CuI nanoparticles.

Protocol:

  • Prepare a 5 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) by dissolving the appropriate amount in 50 mL of deionized water.[1]

  • Prepare an ethanolic solution of morin hydrate by dissolving 7.5 mg in 1 mL of ethanol.[1]

  • Add the morin hydrate solution to the CuSO₄ solution with stirring.[1]

  • Prepare a 5 mM solution of potassium iodide (KI) in 50 mL of deionized water.[1]

  • Add the KI solution dropwise to the copper sulfate/morin hydrate mixture.[1]

  • Continue stirring the mixture for 2 hours, then allow the solution to settle at room temperature.[1]

  • The resulting precipitate can be collected by centrifugation.

New Method: Liquid-Phase Synthesis of CuI Nanoparticles

This protocol is designed for the synthesis of well-dispersed, spherical CuI nanoparticles using a solvent-based approach with a stabilizing agent.

Protocol:

  • Dissolve 95 mg of bulk CuI in 5 mL of acetonitrile with ultrasonic stirring to obtain a transparent pale yellow solution.[2]

  • Add 10 mL of dimethylformamide (DMF) to the solution and allow it to evaporate at room temperature. The solution will turn green.[2]

  • Slowly drip 10 mL of water into the solution under mechanical stirring. The solution will gradually become cloudy, indicating the formation of ultrafine white particles of CuI nanoparticles.[2]

  • The nanoparticle suspension can then be used for further applications or the nanoparticles can be isolated by centrifugation and drying. For thin film preparation, the solution can be deposited onto a substrate and dried in an oven at 100°C for 1 hour.[2]

Visualizing Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthesis methods.

Synthesis_Workflows cluster_established Established Methods cluster_new New Methods Aqueous Aqueous Precipitation CuI_precipitate CuI Precipitate Aqueous->CuI_precipitate Direct Direct Reaction (Vapor Phase) CuI_solid CuI Solid Direct->CuI_solid CuSO4 CuSO4 Solution CuSO4->Aqueous Green Green Synthesis CuSO4->Green Sono Sonochemical CuSO4->Sono KI KI Solution KI->Aqueous KI->Green KI->Sono Mechano Mechanochemical KI->Mechano Reducer Reducing Agent (e.g., Na2S2O3) Reducer->Aqueous Cu_solid Copper Metal Cu_solid->Direct Cu_solid->Mechano I2_vapor Iodine Vapor I2_vapor->Direct CuI_nano CuI Nanoparticles Green->CuI_nano Liquid Liquid-Phase (Nanoparticles) Liquid->CuI_nano Sono->CuI_nano Mechano->CuI_solid Plant_extract Plant Extract Plant_extract->Green DMF DMF/Acetonitrile DMF->Liquid Ultrasound Ultrasound Ultrasound->Sono Milling Ball Milling Milling->Mechano CuI CuI CuI->Liquid Aqueous_Precipitation_Detail cluster_reactants Reactants CuSO4 CuSO4 Solution Mix Mix Solutions CuSO4->Mix KI KI Solution KI->Mix Reaction 2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂(aq) Mix->Reaction AddReducer Add Reducing Agent? (e.g., Na₂S₂O₃) Reaction->AddReducer ReduceI2 I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ AddReducer->ReduceI2 Yes Wash Wash & Dry Precipitate AddReducer->Wash No ReduceI2->Wash FinalProduct Final CuI Product Wash->FinalProduct

References

A Comparative Guide to Ligands in Copper(I) Iodide Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Copper(I) iodide (CuI) catalyzed Ullmann condensation, a classic and cost-effective method for C-N cross-coupling, has seen a resurgence in recent years, largely driven by the development of sophisticated ligands that enhance catalyst performance and expand substrate scope. This guide provides an objective comparison of different ligand classes for CuI-catalyzed C-N cross-coupling reactions, supported by experimental data, to aid researchers in catalyst system selection.

Performance Comparison of Ligand Classes

The choice of ligand is critical to the success of a CuI-catalyzed C-N coupling reaction, influencing reaction rates, yields, and functional group tolerance. Below is a comparative summary of commonly employed ligand classes for the N-arylation of amines and amides with aryl iodides. The data presented is collated from various studies to provide a broad overview. It is important to note that direct comparison can be nuanced due to variations in reaction conditions across different studies.

Table 1: Performance of Various Ligands in the CuI-Catalyzed N-Arylation of Amines with Aryl Iodides
Ligand ClassRepresentative LigandAmine SubstrateAryl Iodide SubstrateTemp. (°C)Time (h)Yield (%)Reference
Diamine N,N'-DimethylethylenediamineAnilineIodobenzene1102495[1]
Piperidine4-Iodotoluene901892[2]
Amino Acid L-ProlineIndoleIodobenzene1102488[1]
(S)-N-Methylpyrrolidine-2-carboxylate2-PyrrolidoneIodobenzene110592[3]
Phenanthroline 1,10-PhenanthrolineImidazoleIodobenzene1202490[4]
3,4,7,8-Tetramethyl-1,10-phenanthrolineBenzylamine4-Iodotoluene1001285[1]
Oxalic Diamide N,N'-Bis(2-pyridyl)oxalamideMorpholine4-Chloroiodobenzene1202491[5]
Table 2: Performance of Various Ligands in the CuI-Catalyzed N-Arylation of Amides with Aryl Iodides
Ligand ClassRepresentative LigandAmide SubstrateAryl Iodide SubstrateTemp. (°C)Time (h)Yield (%)Reference
Diamine N,N'-DimethylethylenediamineBenzamideIodobenzene1102488[2]
Amino Acid N-MethylglycineAcetamide4-IodotolueneRT2485[6]
Phenanthroline 1,10-Phenanthroline2-Pyrrolidinone3,5-Dimethyliodobenzene901098[2]
Tartramide (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamideBenzamideIodobenzeneRT2499[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below is a representative experimental protocol for a CuI-catalyzed C-N cross-coupling reaction.

General Procedure for Copper-Catalyzed N-Arylation of Amides with Aryl Iodides:

Under an inert atmosphere (e.g., Argon), a reaction vessel is charged with CuI (0.5 mmol), the chosen ligand (1 mmol), the amide (10 mmol), and a base such as K₃PO₄ (10 mmol). The aryl iodide (12 mmol) and a suitable solvent (e.g., DMSO, 10 mL) are then added. The reaction mixture is stirred at the specified temperature (e.g., 110 °C) for the designated time (e.g., 5 hours). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated amide.[3]

Visualizing the Catalytic Process

To better understand the roles of the components in the catalytic system, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a logical comparison of ligand performance.

Ullmann_CN_Coupling_Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)L Amine_Complex [L-Cu(I)-NR'R''] CuI_L->Amine_Complex + R'R''NH, -HI Oxidative_Addition [L-Cu(III)(Ar)(NR'R'')]I Amine_Complex->Oxidative_Addition + ArI Oxidative_Addition->CuI_L Product Ar-NR'R'' Oxidative_Addition->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for the CuI-catalyzed Ullmann C-N coupling reaction.

Experimental_Workflow start Start reagents Combine CuI, Ligand, Amine/Amide, Base, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert add_aryl_halide Add Aryl Halide inert->add_aryl_halide reaction Heat and Stir for Specified Time add_aryl_halide->reaction workup Cool, Dilute, and Filter reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for ligand screening in CuI-catalyzed C-N coupling.

Ligand_Comparison cluster_performance Ligand Performance Factors cluster_ligands Ligand Classes Yield High Yield Turnover High Turnover Number Conditions Mild Reaction Conditions Diamines Diamine Ligands Diamines->Yield Diamines->Conditions AminoAcids Amino Acid Ligands AminoAcids->Yield AminoAcids->Conditions Can enable RT reactions Phenanthrolines Phenanthroline Ligands Phenanthrolines->Yield Phenanthrolines->Turnover OxalicDiamides Oxalic Diamide Ligands OxalicDiamides->Yield OxalicDiamides->Turnover

Figure 3: Logical relationship of key performance indicators for different ligand classes.

References

Validating the Catalytic Activity of Homemade vs. Commercial Copper(I) Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the reliability and activity of catalysts are paramount. Copper(I) iodide (CuI) is a widely utilized catalyst in a variety of crucial C-C and C-heteroatom bond-forming reactions. While commercially available CuI offers convenience and a guarantee of purity, in-house synthesis can be a cost-effective alternative. This guide provides a comprehensive comparison of the catalytic activity of homemade versus commercial this compound, supported by detailed experimental protocols and characterization data. We will focus on the well-established Sonogashira cross-coupling reaction as a model system to quantitatively evaluate catalyst performance.

Synthesis and Characterization of this compound

A straightforward and common laboratory method for synthesizing this compound involves the reaction of a soluble copper(II) salt, such as copper(II) sulfate (B86663), with potassium iodide.[1][2] The resulting precipitate can be purified by washing to yield CuI suitable for catalytic applications.

Experimental Protocol: Synthesis of Homemade this compound

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) (optional, to decolorize iodine)

  • Deionized water

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve 1.0 g of copper(II) sulfate pentahydrate in 15 mL of deionized water in a 50 mL beaker.

  • In a separate beaker, dissolve 1.33 g of potassium iodide in 10 mL of deionized water.

  • Slowly add the potassium iodide solution to the copper(II) sulfate solution while stirring continuously. A dense, off-white precipitate of this compound will form. The solution will also turn brown due to the formation of iodine (I₂).

  • (Optional) To remove the brown color of the iodine, add a small amount of sodium thiosulfate solution dropwise until the solution becomes colorless.

  • Allow the precipitate to settle for approximately 15 minutes.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).[3]

  • Dry the resulting white to off-white powder in a desiccator under vacuum to a constant weight.

Characterization of Homemade and Commercial this compound

To ensure a fair comparison, both the homemade and a commercial sample of CuI should be characterized to confirm their identity and purity. X-ray Diffraction (XRD) is the primary method for this.

X-ray Diffraction (XRD):

  • Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the dried CuI powder is gently pressed onto a sample holder.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 20-80°.

  • Analysis: The obtained diffraction peaks are compared with standard reference patterns for γ-CuI (the common cubic zinc blende structure) from the Joint Committee on Powder Diffraction Standards (JCPDS) database, such as card no. 06-0246 or 82-2111.[4][5] The sharpness and intensity of the peaks can provide a qualitative measure of crystallinity. The absence of peaks corresponding to impurities (e.g., CuO, CuI₂) confirms the purity of the sample.

Table 1: Purity Specifications of Commercial this compound Suppliers

SupplierPurityCAS Number
Sigma-Aldrich≥98% to 99.999% trace metals basis7681-65-4
Tokyo Chemical Industry (TCI)>98.0%7681-65-4
Chem-Impex≥99%7681-65-4

Note: For this study, a commercial CuI sample with a stated purity of ≥99% was used.

Comparative Catalytic Activity in the Sonogashira Coupling Reaction

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis and is co-catalyzed by palladium and this compound.[6] This reaction is an excellent model for comparing the catalytic efficacy of the homemade and commercial CuI samples.

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Sonogashira Coupling Reaction cluster_analysis Data Analysis synth_cui Synthesis of Homemade CuI xrd XRD Analysis synth_cui->xrd comm_cui Commercial CuI (≥99% Purity) comm_cui->xrd add_cui Addition of CuI (Homemade or Commercial) xrd->add_cui react_setup Reaction Setup: - Iodobenzene (B50100) - Phenylacetylene (B144264) - Pd(PPh₃)₂Cl₂ - Triethylamine (B128534) - Toluene (B28343) react_setup->add_cui reaction Reaction at 60°C add_cui->reaction monitoring Reaction Monitoring (GC Analysis) reaction->monitoring yield_calc Yield Calculation monitoring->yield_calc comparison Performance Comparison yield_calc->comparison

Caption: Experimental workflow for comparing homemade and commercial CuI.

Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene

Materials:

  • Iodobenzene (98%)

  • Phenylacetylene (98%)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Homemade this compound

  • Commercial this compound (≥99%)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol, 2 mol%).

  • Add either homemade CuI (7.6 mg, 0.04 mmol, 4 mol%) or commercial CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and freshly distilled triethylamine (2.8 mL, 20 mmol).

  • Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol).

  • Add a known amount of an internal standard (e.g., dodecane).

  • Place the reaction mixture in a preheated oil bath at 60°C and stir vigorously.

  • Monitor the reaction progress by taking aliquots (approximately 0.1 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes). Quench the aliquots with a small amount of water and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC).

  • After the reaction is complete (as determined by GC analysis or after a set time), cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to isolate the diphenylacetylene (B1204595) product.

Gas Chromatography (GC) Analysis:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

  • Method: Develop a temperature program that allows for good separation of the starting materials, product, and internal standard.

  • Quantification: Calculate the yield at each time point by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor.

Catalytic Cycle of the Sonogashira Coupling

sonogashira_cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(L)₂-C≡CR' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR' pd_complex2->product cu_acetylide R'C≡CCu(I) cu_acetylide->pd_complex1 terminal_alkyne R'C≡CH terminal_alkyne->cu_acetylide Base (Et₃N) cui CuI cui->cu_acetylide aryl_halide Ar-X aryl_halide->pd_complex1

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Results and Data Presentation

The catalytic performance of the homemade and commercial CuI should be evaluated based on the reaction kinetics (initial rate) and the final product yield.

Table 2: Comparison of Catalytic Activity in Sonogashira Coupling

CatalystPurity (if applicable)Reaction Time (min)Yield (%)
Homemade CuI-15
30
60
90
120
Commercial CuI≥99%15
30
60
90
120

Yields to be determined by GC analysis using an internal standard.

Table 3: Characterization of Synthesized and Commercial this compound

SampleAppearanceXRD Peak Positions (2θ)Match with JCPDS Card no. 82-2111
Homemade CuIWhite to off-white powderYes/No
Commercial CuIOff-white powderYes/No

Discussion

The results from the Sonogashira coupling reaction will allow for a direct comparison of the catalytic activity of the homemade and commercial this compound. A similar reaction profile and final yield would indicate that the homemade CuI is a viable and cost-effective alternative to the commercial product for this type of transformation. Any significant differences in activity could be attributed to variations in purity, particle size, or surface properties of the CuI, which might warrant further characterization (e.g., elemental analysis, scanning electron microscopy).

The XRD analysis is crucial to confirm that the synthesized material is indeed phase-pure γ-CuI. The presence of impurities in the homemade sample could potentially inhibit the catalytic activity.

Conclusion

This guide provides a robust framework for the synthesis, characterization, and catalytic validation of homemade this compound against a commercial standard. By following the detailed experimental protocols, researchers can make an informed decision on the suitability of using in-house prepared CuI for their specific synthetic needs, potentially leading to significant cost savings without compromising catalytic efficiency. The Sonogashira coupling serves as a reliable and sensitive model reaction for such a comparison, providing clear, quantitative data on catalyst performance.

References

Cross-Verification of Copper(I) Iodide Crystal Structure: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Copper(I) iodide (CuI) crystal structure using multiple analytical techniques reveals a consistent and verifiable atomic arrangement. This guide provides a comparative overview of X-ray diffraction, neutron diffraction, and Raman spectroscopy, detailing the experimental data and protocols for researchers, scientists, and drug development professionals engaged in materials characterization.

This compound is a versatile inorganic compound with significant applications in fields ranging from organic synthesis to materials science. The precise determination of its crystal structure is paramount for understanding its properties and predicting its behavior in various applications. This guide details the cross-verification of the γ-phase of CuI, the stable form at ambient temperature, which possesses a zinc-blende crystal structure.

Comparative Analysis of Structural Data

The primary techniques employed for the structural elucidation of CuI are X-ray Diffraction (XRD), Neutron Diffraction, and Raman Spectroscopy. Each method provides unique yet complementary data, which, when combined, offer a high degree of confidence in the determined structure.

TechniqueParameterReported Value(s)Reference
X-ray Diffraction (XRD) Crystal SystemCubic (Zinc Blende)
Space GroupF-43m
Lattice Parameter (a)6.05 Å
Prominent Diffraction Peaks (2θ)25.5° (111), 29.5° (200), 42.3° (220), 50.0° (311)
Neutron Diffraction Crystal StructureZinc Blende
Cu-I Bond Length2.61 Å
Raman Spectroscopy Transverse Optic (TO) Phonon Mode~125 cm⁻¹
Longitudinal Optic (LO) Phonon Mode~150 cm⁻¹

Table 1: Summary of Quantitative Data for γ-Copper(I) Iodide Crystal Structure.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized from established practices and can be adapted for specific instrumentation.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for determining the crystal structure of a solid material. The diffraction pattern is a fingerprint of the crystalline phase.

Sample Preparation:

  • A small amount of high-purity this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.

  • The powder is then packed into a sample holder, and the surface is flattened to be flush with the holder's surface.

Instrumentation and Data Collection:

  • A powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is used.

  • The instrument is typically operated at 40 kV and 40 mA.

  • Data is collected over a 2θ range of 20° to 80° with a step size of 0.02°.

Data Analysis:

  • The positions and intensities of the diffraction peaks are identified.

  • The crystal structure and lattice parameters are determined by comparing the experimental diffraction pattern with standard diffraction databases (e.g., JCPDS card no. 82-2111) or by using Rietveld refinement methods.

  • The crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Neutron Diffraction

Neutron diffraction is particularly useful for locating light atoms and for studies at various temperatures and pressures due to the high penetration depth of neutrons.

Sample Preparation:

  • For powder neutron diffraction, a polycrystalline sample of CuI is loaded into a vanadium sample can, which has a low neutron scattering cross-section.

  • For single-crystal neutron diffraction, a large, high-quality single crystal of CuI is required.

Instrumentation and Data Collection:

  • The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source.

  • A beam of thermal neutrons is directed at the sample.

  • The scattered neutrons are detected by a position-sensitive detector to generate a diffraction pattern.

Data Analysis:

  • The diffraction data is analyzed using Rietveld refinement to determine the crystal structure, including atomic positions and thermal displacement parameters.

  • This technique is particularly sensitive to the positions of the copper and iodine atoms, providing accurate bond lengths.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a crystal, which are characteristic of its crystal structure and symmetry.

Sample Preparation:

  • A small amount of the CuI sample, either as a powder or a single crystal, is placed on a microscope slide.

Instrumentation and Data Collection:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • The laser is focused on the sample, and the scattered light is collected.

  • The Raman spectrum is recorded, showing the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Data Analysis:

  • The positions and symmetries of the Raman-active phonon modes are identified.

  • For the zinc-blende structure of γ-CuI, the characteristic transverse optic (TO) and longitudinal optic (LO) phonon modes are observed. The presence and positions of these modes confirm the expected crystal structure.

Visualization of the Cross-Verification Workflow

The logical flow of cross-verifying the crystal structure of this compound can be visualized as a systematic process of data acquisition and comparison.

CrossVerificationWorkflow cluster_Techniques Analytical Techniques cluster_Data Experimental Data cluster_Analysis Data Analysis & Interpretation XRD X-ray Diffraction XRD_Data Diffraction Pattern (Peak Positions, Intensities) XRD->XRD_Data Neutron Neutron Diffraction Neutron_Data Diffraction Pattern (Atomic Positions, Bond Lengths) Neutron->Neutron_Data Raman Raman Spectroscopy Raman_Data Raman Spectrum (Phonon Modes) Raman->Raman_Data XRD_Analysis Crystal System, Space Group, Lattice Parameters XRD_Data->XRD_Analysis Neutron_Analysis Confirmation of Atomic Positions, Precise Bond Lengths Neutron_Data->Neutron_Analysis Raman_Analysis Vibrational Modes Consistent with Zinc-Blende Structure Raman_Data->Raman_Analysis Confirmation Cross-Verification and Confirmation XRD_Analysis->Confirmation Neutron_Analysis->Confirmation Raman_Analysis->Confirmation

Caption: Workflow for the cross-verification of CuI crystal structure.

Logical Relationship of Cross-Verification

The relationship between the different analytical techniques in confirming the crystal structure is one of mutual reinforcement. Each technique probes different aspects of the material's structure, and their convergent results provide a high level of confidence in the final structural model.

LogicalRelationship CuI This compound (γ-phase) XRD X-ray Diffraction CuI->XRD probes electron density Neutron Neutron Diffraction CuI->Neutron probes nuclear positions Raman Raman Spectroscopy CuI->Raman probes vibrational modes Structure Confirmed Crystal Structure (Zinc Blende) XRD->Structure provides lattice parameters and symmetry Neutron->Structure confirms atomic positions and bond lengths Raman->Structure verifies expected phonon modes

A Comparative Guide to the Stability of Copper(I) Iodide-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy, the long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for commercialization. While organic hole transport materials (HTMs) like spiro-OMeTAD have enabled high power conversion efficiencies (PCEs), their operational stability is often a limiting factor. Inorganic alternatives, particularly Copper(I) iodide (CuI), are gaining significant attention due to their potential for enhanced durability and low cost. This guide provides an objective comparison of the stability of CuI-based PSCs against those utilizing the conventional spiro-OMeTAD, supported by experimental data and detailed protocols.

Quantitative Stability Data: A Side-by-Side Comparison

The stability of perovskite solar cells is typically evaluated under various stress conditions, including humidity, thermal stress, and continuous illumination. The following table summarizes the performance of PSCs with CuI and spiro-OMeTAD as the hole transport layer under such conditions. It is important to note that direct like-for-like comparisons in the literature are scarce, and performance can be highly dependent on the specific perovskite composition, device architecture, and encapsulation methods.

Hole Transport LayerStress ConditionDuration (hours)Initial PCE (%)Final PCE (%)PCE Retention (%)Reference
CuI/Spiro-OMeTAD (Double Layer) 80 °C, AM 1.5G Illumination25017.44~14.82~85[1]
Spiro-OMeTAD (Single Layer) 80 °C, AM 1.5G Illumination25015.16~8.34~55[1]
CuI N₂ atmosphere, 85 °CNot specified~20.1Higher than PEDOT:PSSImproved[2][3]
CuSCN (analogue to CuI) 55-70% Humidity1920 (80 days)14.7~13.6693[4]
Spiro-OMeTAD 55-70% Humidity1920 (80 days)12.4Lower than CuSCNLower than CuSCN[4]

Note: The data for the CuI/Spiro-OMeTAD double layer provides an indirect but strong indication of the enhanced thermal stability imparted by the CuI layer. Data for CuSCN, a similar inorganic copper-based HTL, is included to further illustrate the stability advantages of this class of materials.

Experimental Protocols

Reproducibility is key in materials science research. Below are detailed methodologies for the fabrication of perovskite solar cells with both CuI and spiro-OMeTAD hole transport layers, as well as a general protocol for stability testing based on International Summit on Organic Photovoltaic Stability (ISOS) guidelines.

Fabrication of Perovskite Solar Cells with a Solution-Processed CuI Hole Transport Layer

This protocol describes the fabrication of an inverted p-i-n planar perovskite solar cell.

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

  • Hole Transport Layer (HTL) Deposition:

    • A CuI solution is prepared by dissolving CuI powder in a suitable solvent like diethyl sulfide (B99878) or acetonitrile (B52724) to a concentration of 5-10 mg/mL.

    • The CuI solution is spin-coated onto the pre-cleaned FTO substrate at 3000-5000 rpm for 30 seconds.

    • The substrates are then annealed at 100 °C for 10 minutes.

  • Perovskite Absorber Layer Deposition:

    • A perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture) is prepared inside a nitrogen-filled glovebox.

    • The precursor solution is spin-coated onto the CuI layer in a two-step program (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The films are then annealed at 100-150 °C for 10-30 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • A solution of PCBM (phenyl-C61-butyric acid methyl ester) in chlorobenzene (B131634) (20 mg/mL) is spin-coated onto the perovskite layer at 2000 rpm for 30 seconds.

    • Finally, a layer of Bathocuproine (BCP) and a silver (Ag) or gold (Au) top electrode are deposited by thermal evaporation under high vacuum.

Fabrication of Perovskite Solar Cells with a Spiro-OMeTAD Hole Transport Layer

This protocol describes the fabrication of a conventional n-i-p planar perovskite solar cell.

  • Substrate and Electron Transport Layer (ETL) Preparation:

    • FTO substrates are cleaned as described previously.

    • A compact TiO₂ blocking layer is deposited by spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by sintering at 500 °C.

    • A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste, followed by another sintering step at 500 °C.

  • Perovskite Absorber Layer Deposition:

    • The perovskite precursor solution is spin-coated onto the mesoporous TiO₂ layer as described in the CuI protocol.

    • The films are annealed at 100-150 °C.

  • Hole Transport Layer (HTL) Deposition:

    • A spiro-OMeTAD solution is prepared by dissolving spiro-OMeTAD powder in chlorobenzene, typically with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to improve conductivity.

    • The spiro-OMeTAD solution is spin-coated onto the perovskite layer at around 4000 rpm for 30 seconds inside a glovebox.

  • Electrode Deposition:

    • A gold (Au) or silver (Ag) top electrode is deposited by thermal evaporation.

Stability Testing Protocol (General ISOS-L-2I)

This protocol outlines a common method for testing the operational stability of perovskite solar cells under continuous illumination and elevated temperature.

  • Initial Characterization: The initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the encapsulated devices are measured under standard test conditions (AM 1.5G, 100 mW/cm²).

  • Stress Conditions: The devices are placed in a temperature-controlled chamber at a constant temperature (e.g., 80-85 °C).

  • Continuous Illumination: The devices are continuously illuminated with a solar simulator (e.g., white light LEDs or a xenon lamp) at an intensity of 1 sun (100 mW/cm²).

  • Maximum Power Point Tracking (MPPT): The devices are held at their maximum power point throughout the test to simulate real-world operating conditions.

  • Periodic Characterization: The I-V characteristics of the devices are measured at regular intervals (e.g., every few hours) to monitor the degradation of the photovoltaic parameters.

  • Data Analysis: The PCE, Voc, Jsc, and FF are plotted as a function of time to determine the stability of the devices. The T80 lifetime (the time it takes for the PCE to decrease to 80% of its initial value) is often used as a key stability metric.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of comparing the stability of CuI-based and spiro-OMeTAD-based perovskite solar cells, the following diagram illustrates the key steps from material selection to stability assessment.

Stability_Comparison_Workflow cluster_fabrication Device Fabrication cluster_testing Stability Testing & Analysis cluster_output Output start Start: Material Selection cui_htl CuI HTL Deposition (Solution Processed) start->cui_htl spiro_htl Spiro-OMeTAD HTL Deposition (Solution Processed) start->spiro_htl perovskite_layer Perovskite Layer Deposition cui_htl->perovskite_layer spiro_htl->perovskite_layer etl_electrode ETL & Electrode Deposition perovskite_layer->etl_electrode device_cui CuI-based PSC etl_electrode->device_cui device_spiro Spiro-OMeTAD-based PSC etl_electrode->device_spiro initial_char Initial Performance Characterization (PCE, Voc, Jsc, FF) device_cui->initial_char device_spiro->initial_char stress_tests Stress Tests (ISOS Protocols) - Humidity - Thermal - Light Soaking initial_char->stress_tests data_acq Periodic Performance Monitoring stress_tests->data_acq analysis Comparative Analysis (Degradation Rates, T80 Lifetime) data_acq->analysis conclusion Conclusion: Stability Comparison Guide analysis->conclusion

Figure 1. Workflow for comparing the stability of CuI and spiro-OMeTAD based perovskite solar cells.

Conclusion

The available experimental data strongly suggests that inorganic hole transport materials like this compound offer a significant advantage in terms of thermal and environmental stability over the commonly used organic spiro-OMeTAD. While the power conversion efficiencies of CuI-based devices are catching up to their spiro-OMeTAD counterparts, the enhanced durability makes them a compelling alternative for the future of stable and low-cost perovskite solar cells. Further research focusing on direct, long-term comparative studies under standardized protocols is crucial to fully elucidate the performance and degradation mechanisms of CuI-based devices and to accelerate their path to commercial viability.

References

A Comparative Analysis of Copper(I) Iodide Nanoparticle Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Copper(I) iodide (CuI) nanoparticles has garnered significant attention due to their unique optical, electronic, and catalytic properties. These nanoparticles are promising candidates for applications in diverse fields, including catalysis, bio-sensing, and drug delivery. A variety of methods have been developed for their synthesis, each with distinct advantages and disadvantages. This guide provides a comparative analysis of common synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Performance of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting CuI nanoparticles, such as size, morphology, and stability. Below is a summary of quantitative data for different synthesis methods.

Synthesis MethodPrecursorsSolvent/MediumTemperature (°C)Reaction TimeParticle Size (nm)MorphologyYield (%)Reference
Solution-Phase Route CuI, Acetonitrile (B52724), DMF, WaterLiquid PhaseRoom Temperature~1 hour8 - 12Spherical, well-dispersed-[1]
Co-precipitation CuSO₄, KIEthanolOptimized-< 50Roughly Spherical95.39[2]
Green Synthesis CuSO₄·5H₂O, KI, Morin (B1676745) Hydrate (B1144303)Ethanolic solutionRoom Temperature2 hours---[3]
Green Synthesis Copper salt, Pomegranate Juice ExtractAqueous--Nano-rangeSpherical-[4][5]
Electro-explosion of Wire High purity Cu wire, IodineDistilled Water-----[6]
Solid-State Thermal Decomposition This compound, Thiosemicarbazone ligandsSolid-state6003 hours10 - 20 (for CuO from CuI)Plate-like-[7]
Sonochemical Method -Aqueous mediumRoom Temperature--Cubic zinc blende-[8]

Experimental Protocols

Detailed methodologies for key synthesis methods are provided below to facilitate replication and comparison.

Solution-Phase Route

This method involves the dissolution of bulk CuI in a solvent mixture followed by the controlled precipitation of nanoparticles.

Protocol: [1][9]

  • Dissolve 95 mg of CuI in 5 ml of acetonitrile with ultrasonic stirring to obtain a transparent pale-yellow solution.

  • Add 10 ml of N,N-dimethylformamide (DMF) to the solution.

  • Slowly add 10 ml of water dropwise into the solution under mechanical stirring. The solution will gradually become cloudy, indicating the formation of CuI nanoparticles.

  • Collect the nanoparticles by centrifugal separation.

  • Purify the collected particles by repeated centrifugation and redispersion in a suitable solvent.

  • Dry the final product in an oven at 100°C for 1 hour.

Characterization: The resulting nanoparticles can be characterized by X-ray Diffraction (XRD) to confirm the crystalline structure, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and size distribution, UV-Vis spectroscopy for optical properties, and Fourier Transform Infrared (FTIR) spectroscopy to identify surface functional groups.[1]

Green Synthesis using Plant Extracts

This environmentally benign approach utilizes phytochemicals as reducing and capping agents.

Protocol using Morin Hydrate: [3]

  • Prepare a 5 mM solution of CuSO₄·5H₂O in 50 mL of water.

  • Prepare an ethanolic solution of morin hydrate (7.5 mg in 1 mL).

  • Add the morin hydrate solution to the CuSO₄ solution under stirring.

  • Add 50 mL of 5 mM KI solution dropwise to the mixture.

  • Continue stirring for 2 hours.

  • Allow the resulting mixture to settle at room temperature.

  • Collect and purify the nanoparticles.

Protocol using Pomegranate Juice: [4][5]

  • Prepare an aqueous solution of a copper salt.

  • Add pomegranate juice extract to the solution, which acts as both a reducing and capping agent.

  • The formation of CuI nanoparticles is indicated by a color change.

  • Isolate and purify the nanoparticles. The amount of pomegranate juice can be varied to control the particle size.

Electro-explosion of Wire

This physical method generates nanoparticles by exploding a high-purity copper wire in an iodine-containing solution.

Protocol: [6]

  • Prepare a reactor vessel containing 3 g of iodine dissolved in 100 cm³ of distilled water under ultrasonic stirring.

  • A high-purity copper wire (0.3 mm diameter) is used as one electrode and a copper plate as the other.

  • Apply a voltage of 50V to the wire, achieving a current of 100 amp, causing the wire to explode.

  • The explosion creates Cu⁺¹ ions which react with I⁻¹ ions in the solution to form CuI nanoparticles.

  • The resulting white colloidal suspension is centrifuged at 5000 RPM for 60 minutes to separate the nanoparticles.

Visualization of Method Selection Workflow

The selection of an appropriate synthesis method depends on various factors such as desired particle characteristics, cost, environmental impact, and scalability. The following diagram illustrates a logical workflow for choosing a suitable synthesis method.

G Workflow for Selecting CuI Nanoparticle Synthesis Method cluster_methods Synthesis Methods A Define Requirements: - Particle Size - Morphology - Yield - Purity C Evaluate Synthesis Methods A->C B Consider Constraints: - Cost - Environmental Impact - Scalability B->C D Solution-Phase C->D E Green Synthesis C->E F Physical Methods (e.g., Electro-explosion) C->F G Other Methods (Solid-state, Sonochemical) C->G H Select Optimal Method D->H E->H F->H G->H I Synthesize & Characterize H->I J Validate Against Requirements I->J J->A Met K Refine Method or Re-evaluate J->K Not Met K->C

Caption: A flowchart illustrating the decision-making process for selecting a CuI nanoparticle synthesis method.

This guide provides a foundational understanding of the various methods available for synthesizing CuI nanoparticles. For more in-depth information and specific experimental parameters, researchers are encouraged to consult the cited literature.

References

Safety Operating Guide

Proper Disposal of Copper(I) Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Copper(I) Iodide Waste

This document provides procedural, step-by-step guidance for the safe and compliant disposal of this compound (CuI), a compound frequently used in organic synthesis and other research applications. Adherence to these protocols is crucial for protecting personnel and the environment from the hazards associated with copper and iodide compounds. All waste containing this compound should be treated as hazardous.[1][2][3] Never dispose of untreated this compound or its solutions down the drain.[4][5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste containers must be clearly labeled with their contents, including the full chemical name and approximate concentrations, and kept securely closed when not in use.

In-Lab Treatment and Disposal Protocol

Due to its toxicity to aquatic life, both the copper and iodide components of this compound must be converted to less hazardous forms before disposal.[7][8] The following protocol details a two-stage process for the treatment of this compound waste.

Stage 1: Dissolution and Precipitation of Copper

Solid this compound waste must first be dissolved to enable the precipitation of the copper ions. Since this compound has very low solubility in water, a complexing agent is required.[1][4]

Experimental Protocol: Dissolution and Precipitation

Objective: To convert solid or slurried this compound into a soluble copper complex and then precipitate the copper as an insoluble, less hazardous solid.

Materials:

  • This compound waste

  • Ammonia (B1221849) solution (e.g., 8M) or a concentrated sodium iodide or potassium iodide solution

  • Sodium phosphate (B84403), tribasic (Na₃PO₄)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • pH meter or pH paper

  • Appropriate waste containers

Procedure:

  • Dissolution: In a well-ventilated fume hood, carefully add the this compound waste to a beaker containing a solution of ammonia or concentrated sodium/potassium iodide.[4] Stir the mixture until the solid has completely dissolved.

  • Precipitation: While stirring, slowly add a 2x molar excess of tribasic sodium phosphate to the copper solution. A turquoise precipitate of copper(II) phosphate will form.

  • Complete Reaction: Continue stirring for a minimum of 15 minutes to ensure the precipitation reaction is complete.

  • Filtration: Filter the precipitate from the solution using a filtration apparatus.

  • Drying and Disposal of Solid: Allow the solid copper(II) phosphate to dry completely. Package the dried precipitate in a clearly labeled container for hazardous solid waste disposal. This should be collected by your institution's Environmental Health and Safety (EHS) department.

  • Filtrate Handling: The remaining liquid (filtrate) will contain iodide ions and must be treated according to the protocol in Stage 2.

Stage 2: Neutralization of Iodide

The filtrate from Stage 1 contains iodide ions, which should be neutralized before final disposal.

Experimental Protocol: Iodide Neutralization

Objective: To convert iodide ions (I⁻) into non-hazardous iodide.

Materials:

  • Iodide-containing filtrate from Stage 1

  • 10% Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • pH indicator strips

Procedure:

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the iodide-containing filtrate while stirring.

  • pH Check: After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within the neutral range (typically between 6 and 8) acceptable for your facility's aqueous waste disposal. Adjust with a mild acid or base if necessary.

  • Final Disposal: Once neutralized and pH-adjusted, and after confirming the absence of residual copper, the solution can typically be disposed of down the drain with a large excess of water, in accordance with local regulations. Always confirm this final step with your EHS department.

Quantitative Data on Copper Discharge Limits

While in-lab treatment significantly reduces the hazards of this compound waste, it is important to be aware of the regulatory limits for copper in wastewater. These limits can vary by municipality and industry.

Regulatory Body/LocationCopper (Cu) Discharge Limit (mg/L)Notes
U.S. EPAVaries by industryThe EPA has established effluent guidelines for various industries, such as copper forming.[9]
General Industrial WastewaterOften < 1 mg/L to > 5 mg/LPermissible limits can vary significantly based on local regulations and the receiving treatment facility.[7]
Parker Water & Sanitation District, CO0.870 mg/LExample of a local discharge limit for industrial users.[2]
King County, WAVariesLocal limits are set for total metals.[6]

Visualizing the Disposal Workflow

To aid in understanding the decision-making and procedural flow for this compound disposal, the following diagrams have been created.

This compound Disposal Workflow start Start: this compound Waste is_solid Is the waste solid or a slurry? start->is_solid dissolve Dissolve in Ammonia or Iodide Solution is_solid->dissolve Yes precipitate Precipitate Copper with Sodium Phosphate is_solid->precipitate No (Aqueous) dissolve->precipitate filter Filter the Mixture precipitate->filter solid_waste Solid Waste: Dried Copper Phosphate filter->solid_waste Solid filtrate Aqueous Filtrate: Contains Iodide filter->filtrate Liquid dispose_solid Dispose as Hazardous Solid Waste via EHS solid_waste->dispose_solid neutralize_iodide Neutralize Iodide with Sodium Thiosulfate filtrate->neutralize_iodide end End dispose_solid->end check_ph Check and Adjust pH to Neutral neutralize_iodide->check_ph final_disposal Dispose of Aqueous Waste per Local Regulations check_ph->final_disposal final_disposal->end

Caption: Workflow for the treatment and disposal of this compound waste.

Logical Relationships in Disposal cui_waste This compound (Hazardous) copper Copper Ions (Cu+) (Aquatic Toxin) cui_waste->copper Separation iodide Iodide Ions (I-) (Environmental Concern) cui_waste->iodide Separation cu_phosphate Copper Phosphate (Solid) (Less Hazardous) copper->cu_phosphate Precipitation neutralized_iodide Neutralized Iodide (Non-Hazardous) iodide->neutralized_iodide Neutralization final_solid Hazardous Solid Waste cu_phosphate->final_solid Leads to final_liquid Non-Hazardous Aqueous Waste neutralized_iodide->final_liquid Leads to

Caption: Transformation of hazardous components during the disposal process.

References

Personal protective equipment for handling Copper(I) iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Copper(I) Iodide

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, may lead to respiratory irritation if inhaled, and is harmful if swallowed.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][3] A face shield may be necessary for larger quantities or when splashing is possible.Protects against airborne particles and accidental splashes that can cause serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374.[2][4] A lab coat or chemical-resistant apron and closed-toe shoes are also mandatory.[3]Prevents skin contact which can cause irritation.[1][2] Contaminated gloves should be disposed of properly after use.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., N95, FFP2) should be used when handling powders or if dust is generated.[1][3]Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[1][2]
Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial for minimizing health risks associated with this compound.

ParameterValueOrganization
TLV-TWA (as Cu) 1 mg/m³ACGIH
PEL (OSHA) (as Cu) 1 mg/m³OSHA
IDLH (NIOSH) (as Cu) 100 mg/m³NIOSH

Data sourced from Haz-Map.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) available.[3]

  • Weighing and Transfer :

    • Handle this compound as a solid to minimize dust generation.

    • If grinding is necessary, perform this in a contained system or a fume hood with appropriate respiratory protection.

    • Use a dedicated scoop or spatula for transfers. Avoid creating dust clouds.[1]

  • In Solution :

    • When dissolving this compound, add the solid slowly to the solvent to avoid splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process closely.

  • Post-Handling :

    • Thoroughly clean all equipment after use.

    • Wash hands and any exposed skin with soap and water.[1]

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong acids and oxidizing agents.[3]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection :

    • Collect all solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.[1]

    • Aqueous solutions should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure :

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

    • Arrange for disposal through a licensed professional waste disposal service.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Immediately PPE Don Appropriate PPE Alert->PPE Before approaching Contain Contain the Spill (Use sand or absorbent material) PPE->Contain Once safe Cleanup Carefully Scoop or Sweep Up (Avoid raising dust) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Collect Collect Waste in Labeled Container Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for handling a this compound spill.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.